Stearic Acid
Description
Properties
IUPAC Name |
octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2, Array, CH3(CH2)16COOH | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | stearic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stearic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18639-67-3 | |
| Record name | Octadecanoic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021642 | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |
CAS No. |
57-11-4, 30399-84-9 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearic acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | stearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | octadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stearic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to Stearic Acid: Chemical Structure, Properties, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of stearic acid (octadecanoic acid), a ubiquitous saturated fatty acid. It details its chemical structure, physicochemical properties, analytical characterization methods, and significant roles in key cellular signaling pathways.
Chemical Structure and Identification
This compound is a long-chain saturated fatty acid consisting of an 18-carbon backbone with a terminal carboxylic acid group.[1][2][3] Its saturated nature, meaning the absence of carbon-carbon double bonds in its hydrocarbon chain, results in a linear and flexible structure.[2][4] This configuration allows for efficient packing of molecules, contributing to its solid state at room temperature.[4]
The IUPAC name for this compound is octadecanoic acid.[1][5][6] Its chemical formula is C₁₈H₃₆O₂, often represented as CH₃(CH₂)₁₆COOH.[1][6][7][8] The molecule is characterized by a non-polar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl group, rendering it amphiphilic.[4][7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Octadecanoic acid[1][5][6] |
| Systematic Name | n-Octadecanoic acid[9] |
| Molecular Formula | C₁₈H₃₆O₂[2][7] |
| Condensed Formula | CH₃(CH₂)₁₆COOH[1][6][8] |
| CAS Number | 57-11-4[5] |
| Molar Mass | 284.48 g·mol⁻¹[5] |
Physicochemical Properties
This compound presents as a white, waxy solid with a mild, oily odor.[5][9] Its physical and chemical properties are well-characterized and are summarized in the tables below.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White, waxy solid[5] |
| Melting Point | 69.3 - 69.6 °C (156.7 - 157.3 °F)[8][10] |
| Boiling Point | 361 °C (682 °F) at 760 mmHg (decomposes)[9][10] |
| Density | 0.9408 g/cm³ (at 20 °C)[9][10] |
| 0.847 g/cm³ (at 70 °C)[8][10] | |
| Solubility in Water | Practically insoluble[7] |
| Solubility | Soluble in alcohols, ethers, chloroform (B151607), alkyl acetates, CS₂, CCl₄[10][11] |
| Crystal Structure | Monoclinic[5][9] |
Table 3: Chemical and Thermochemical Properties of this compound
| Property | Value |
| Acidity (pKa) | 4.50[1] |
| Flash Point | 113 °C (235 °F)[5] |
| Standard Molar Entropy | 435.6 J·mol⁻¹·K⁻¹[5] |
| Specific Heat Capacity | 501.5 J·mol⁻¹·K⁻¹[5] |
Biological and Signaling Pathways
This compound is not merely a structural component or energy source; it is an active signaling molecule implicated in a variety of cellular processes, including metabolism, inflammation, and apoptosis.
Lipid Metabolism
A primary metabolic fate of this compound is its desaturation to the monounsaturated fatty acid, oleic acid. This conversion is a critical regulatory step in lipid metabolism.
Caption: Metabolic conversion of Stearoyl-CoA to Oleoyl-CoA.
This pathway is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[2] The resulting oleic acid is the preferred substrate for the synthesis of triglycerides and other complex lipids.[2] The cellular ratio of stearic to oleic acid is therefore a key factor in lipid homeostasis.[2]
Induction of Apoptosis via ER Stress and MAP Kinase Pathways
High concentrations of this compound can induce apoptosis in various cell types, including pancreatic β-cells and cancer cells.[1][12] This process is often mediated by the induction of Endoplasmic Reticulum (ER) stress and the modulation of Mitogen-Activated Protein (MAP) kinase signaling pathways.[1]
Caption: this compound-induced apoptosis signaling cascade.
This compound accumulation triggers the ER stress response through pathways like IRE1α and PERK.[1][13] Concurrently, it activates pro-apoptotic kinases such as p38 and JNK while inhibiting the pro-survival ERK pathway.[1] Both arms of this response converge on the activation of effector caspases, leading to programmed cell death.[1][14]
Regulation of Mitochondrial Dynamics
Recent studies have uncovered a specific signaling pathway through which this compound regulates mitochondrial morphology and function.[15] This pathway links nutrient sensing directly to the state of the mitochondrial network.
Caption: Regulation of mitochondrial dynamics by this compound.
In the presence of this compound, the Transferrin Receptor 1 (TfR1) undergoes stearoylation. This post-translational modification inhibits TfR1's ability to activate JNK signaling.[15] Reduced JNK activity prevents the ubiquitination and subsequent inhibition of Mitofusin 2, a key protein in mitochondrial outer membrane fusion.[15] The net result is a shift toward mitochondrial fusion and an increase in oxidative capacity.[15]
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for research and quality control. The following section outlines standard methodologies for determining its key properties.
Determination of Melting Point (Cooling Curve Method)
This method determines the melting/congealing point by observing the temperature plateau during a phase change.[16][17]
Apparatus:
-
Test tube containing this compound
-
Thermometer (graduated in 0.2 °C increments)
-
600 mL beaker (water bath)
-
Hot plate
-
Stirring rod
-
Stopwatch
-
Clamps and stand
Procedure:
-
Heating: Place the test tube of this compound into the water bath. Heat the beaker on a hot plate.[16]
-
Immerse the thermometer bulb into the center of the molten this compound.
-
Heat the assembly until the temperature of the this compound is approximately 10-20 °C above its expected melting point (~80-90 °C).[18]
-
Cooling and Data Collection: Turn off the hot plate and remove the test tube from the water bath.
-
Begin stirring the this compound gently and continuously.[18]
-
Record the temperature every 30 seconds as the this compound cools.[16]
-
Continue recording until the temperature has dropped several degrees below the solidification point.
-
Analysis: Plot a graph of Temperature (°C) versus Time (s). The freezing point is the temperature of the horizontal plateau on the curve, where the temperature remains constant as the liquid solidifies.[17] The melting point is equivalent to this freezing point.
Analysis by Gas Chromatography (GC)
Gas chromatography is the standard method for the quantitative analysis of fatty acids. It requires the conversion of the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME).[11][19]
I. Sample Preparation (Methylation):
-
Esterification: Accurately weigh ~100 mg of the this compound sample into a flask with a reflux condenser.[20]
-
Add 5 mL of Boron Trifluoride (BF₃)-Methanol solution (e.g., 14% w/v).[20]
-
Boil the mixture under reflux for 10 minutes.[20]
-
Add 4 mL of heptane (B126788) through the condenser and continue to boil for another 10 minutes.[20]
-
Extraction: Cool the flask and add 20 mL of a saturated sodium chloride solution.
-
Shake the flask and allow the layers to separate. The upper heptane layer contains the FAMEs.[20]
-
Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.[20]
II. GC-FID Analysis:
-
Instrument Conditions (Example):
-
Column: Polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., Carbowax).[11]
-
Carrier Gas: Helium or Hydrogen.[21]
-
Temperatures: Injector: 220 °C, Detector (FID): 260 °C.[20]
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 240 °C and holding for 15 minutes.
-
-
Injection: Inject 1 µL of the prepared FAMEs solution into the GC.[21]
-
Identification and Quantification: Identify the methyl stearate (B1226849) peak by comparing its retention time to that of a pure methyl stearate standard. Quantification is performed by comparing the peak area to that of an internal standard (added before methylation) or by using an external calibration curve.[11]
Spectroscopic Characterization
I. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a KBr disk or as a thin film.[22]
-
Characteristic Peaks:
-
~2915-2919 cm⁻¹ and ~2848-2850 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the alkyl chain.[7][23][24]
-
~1700-1710 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretching of the carboxylic acid group.[7][22]
-
~2500-3300 cm⁻¹: A very broad peak corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7]
-
~1472 cm⁻¹: C-H bending (scissoring) vibration of -CH₂- groups.[7]
-
II. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Solvent: Typically performed in deuterated chloroform (CDCl₃).
-
Characteristic Chemical Shifts (ppm):
-
~11.0-12.0 ppm: A very broad singlet for the carboxylic acid proton (-COOH).
-
~2.35 ppm: A triplet corresponding to the two protons on the α-carbon (C2), adjacent to the carboxyl group.[4][25]
-
~1.65 ppm: A multiplet for the two protons on the β-carbon (C3).[4]
-
~1.2-1.4 ppm: A large, broad signal integrating to 28 protons, representing the bulk methylene (-CH₂-) protons of the long alkyl chain (C4-C17).[4]
-
~0.88 ppm: A triplet corresponding to the three protons of the terminal methyl (-CH₃) group.[4][25]
-
References
- 1. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate and intermediary metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces proinflammatory cytokine production partly through activation of lactate-HIF1α pathway in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Crystal structure of the C form of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure of the C form of this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. This compound metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. tandfonline.com [tandfonline.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary this compound regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 20. usp.org [usp.org]
- 21. static.igem.org [static.igem.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound(57-11-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Stearic Acid for Researchers and Drug Development Professionals
Introduction
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a ubiquitous molecule in nature, found in abundance in both animal and vegetable fats.[1][2] Its official IUPAC name is octadecanoic acid , and its chemical formula is C₁₈H₃₆O₂ or CH₃(CH₂)₁₆COOH.[1][3][4][5] It presents as a waxy, white or faintly yellowish solid at room temperature.[2][3][5] The name "stearic" originates from the Greek word "stéar," meaning tallow, reflecting one of its primary historical sources.[1][2][3] In the pharmaceutical and drug development sectors, this compound is a critical excipient, valued for its roles as a lubricant, emulsifier, and stabilizer in various formulations.[6][7][8][9] This guide provides a comprehensive overview of its properties, synthesis, applications, and its role in cellular signaling, tailored for a scientific audience.
Physicochemical Properties
This compound's physical and chemical characteristics are fundamental to its utility. As a saturated fatty acid, its linear 18-carbon chain allows for close packing of molecules, resulting in a relatively high melting point compared to its unsaturated counterparts like oleic acid.[5][10] It is largely insoluble in water due to its long, nonpolar hydrocarbon tail but is soluble in many organic solvents.[2][4][5]
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | Octadecanoic acid[1][3][4] |
| Chemical Formula | C₁₈H₃₆O₂[1][3][4][5] |
| Molar Mass | 284.48 g·mol⁻¹[3][5] |
| Appearance | White or faintly yellow, waxy solid[2][3][5] |
| Melting Point | 69.3 °C (156.7 °F; 342.4 K)[1][3][5] |
| Boiling Point | 361 °C (682 °F; 634 K) (decomposes)[1][3][5] |
| Density | 0.9408 g/cm³ (20 °C); 0.847 g/cm³ (70 °C)[1][3][5] |
| Solubility in Water | 0.00029 g/100 g (20 °C); 0.00034 g/100 g (30 °C)[3] |
| Solubility in Ethanol | 2.25 g/100 g (20 °C); 5.42 g/100 g (30 °C)[3] |
| Solubility in Chloroform | 15.54 g/100 g[1] |
| Vapor Pressure | 1 mm Hg (173.7 °C)[2] |
| Refractive Index | 1.4299 (80 °C)[3][5] |
Production and Synthesis
Commercial this compound is typically a mixture of stearic and palmitic acids, though purified versions are available.[1] The primary industrial production methods involve the extraction and processing of fats and oils.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 57-11-4 [chemicalbook.com]
- 3. alignchemical.com [alignchemical.com]
- 4. pishrochem.com [pishrochem.com]
- 5. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 6. pishrochem.com [pishrochem.com]
- 7. pishrochem.com [pishrochem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. drugs.com [drugs.com]
- 10. SATHEE: Chemistry this compound [satheejee.iitk.ac.in]
The Definitive Guide to Natural Stearic Acid: Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of stearic acid in the plant and animal kingdoms. It delves into the biosynthetic pathways, presents quantitative data on its prevalence, and offers detailed experimental protocols for its extraction, purification, and quantification.
Introduction
This compound (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular structures and a key player in metabolic processes. Its unique physicochemical properties make it a valuable ingredient in the pharmaceutical, cosmetic, and food industries. Understanding its natural distribution and the methods to isolate and quantify it is crucial for research and development in these fields. While it is a saturated fatty acid, studies have indicated that this compound has a neutral effect on blood cholesterol levels, distinguishing it from other saturated fats like palmitic acid.[1]
Natural Sources of this compound
This compound is widely distributed in nature, found in both animal fats and vegetable oils. Generally, animal fats contain a higher percentage of this compound compared to most vegetable oils.[2]
Animal Sources
Animal fats, particularly from ruminants, are rich sources of this compound. Tallow, derived from beef or mutton fat, is a significant commercial source.
Table 1: this compound Content in Various Animal Fats
| Animal Source | Common Name | This compound Content (% of total fatty acids) | Reference(s) |
| Beef | Tallow | 18.9 - 25 | [3] |
| Mutton | Tallow | 19.5 | [3] |
| Pork | Lard | 13.5 | [3] |
| Chicken | Chicken Fat | 6.0 | [3] |
| Duck | Duck Fat | 7.8 | [3] |
| Goose | Goose Fat | 6.1 | [3] |
| Beef Liver | - | up to 33 | [2] |
| Lean Ground Beef | - | 16 | [1] |
| Butter | Butter Oil | 12.06 | [3] |
Plant Sources
Several plant-based fats and oils are also excellent sources of this compound, with cocoa butter and shea butter being the most prominent.
Table 2: this compound Content in Various Plant Oils and Butters
| Plant Source | Common Name | This compound Content (% of total fatty acids) | Reference(s) |
| Cocoa Bean | Cocoa Butter | 33.2 - 34 | [2][3] |
| Shea Nut | Shea Butter | 28 - 50 | [2][4] |
| Palm Fruit | Palm Oil | 4.3 | [3] |
| Soybean | Soybean Oil | 4.44 | [3] |
| Sunflower Seed | Sunflower Oil | 4.32 | [3] |
| Sesame Seed | Sesame Oil | 4.8 | [3] |
| Cottonseed | Cottonseed Oil | 2.3 | [3] |
| Canola (Rapeseed) | Canola Oil | 2.09 | [3] |
| Peanut | Peanut Oil | 2.2 | [3] |
| Coconut | Coconut Oil | 2.52 | [3] |
Biosynthesis of this compound
The synthesis of this compound in both plants and animals follows a conserved pathway of fatty acid synthesis, starting from acetyl-CoA.
Animal Biosynthesis of this compound
In animals, the de novo synthesis of fatty acids occurs in the cytoplasm, primarily in the liver and adipose tissues. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. This compound is produced through the elongation of palmitoyl-CoA, which is the primary product of the fatty acid synthase (FAS) system.[5] This elongation occurs in the endoplasmic reticulum.
Plant Biosynthesis of this compound
In plants, fatty acid synthesis takes place in the plastids. Similar to animals, the process starts with acetyl-CoA and involves the fatty acid synthase (FAS) complex. The end products are typically palmitate and stearate (B1226849), with stearate often being more predominant.[6] Stearoyl-ACP is the direct precursor to oleoyl-ACP, a key step in the formation of unsaturated fatty acids.
Experimental Protocols
The extraction and quantification of this compound from natural sources involve several key steps, from the initial liberation of fatty acids from triglycerides to their final analysis.
Extraction of Fatty Acids via Saponification
Saponification is the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids (as salts) using a strong base.
Materials:
-
Fat or oil sample (e.g., tallow, cocoa butter)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 0.5 M in methanol (B129727) or ethanol)
-
Solvent for extraction (e.g., diethyl ether, hexane (B92381), or dichloromethane)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Saponification:
-
Extraction of Unsaponifiable Matter (Optional):
-
After cooling, transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable matter by washing with a non-polar solvent like diethyl ether. Discard the organic layer.
-
-
Acidification and Fatty Acid Extraction:
-
Acidify the aqueous layer to a pH of 1-2 with HCl or H2SO4 to protonate the fatty acid salts, forming free fatty acids.
-
Extract the free fatty acids from the aqueous layer using a non-polar solvent (e.g., diethyl ether or hexane) three times.[8]
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude fatty acid mixture.
-
Purification of this compound by Crystallization
Crystallization is a common method for purifying this compound from a mixture of fatty acids.
Materials:
-
Crude fatty acid mixture
-
Solvent (e.g., acetone, or a mixture of petroleum ether and methylene (B1212753) chloride)[9]
Procedure:
-
Dissolution:
-
Dissolve the crude fatty acid mixture in a suitable solvent. For example, a mixture of approximately 96-97% petroleum ether and 3-4% methylene chloride can be used.[9] Heating may be necessary to achieve complete dissolution.
-
-
Crystallization:
-
Isolation:
-
Collect the crystallized this compound by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum.
-
For higher purity, this process can be repeated.
-
Quantification of this compound by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying individual fatty acids in a mixture. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis.
Materials:
-
Fatty acid sample
-
Methanol
-
Derivatization agent (e.g., Boron trifluoride (BF3) in methanol, or methanolic HCl)
-
Internal standard (e.g., heptadecanoic acid)
-
Hexane
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAME analysis (e.g., DB-FFAP or HP-5MS)[10][11]
Procedure:
-
Methyl Esterification (Derivatization):
-
Accurately weigh the fatty acid sample into a screw-cap tube.
-
Add a known amount of internal standard.
-
Add the derivatization agent (e.g., 14% BF3 in methanol).
-
Heat the mixture (e.g., at 60-100°C) for a specified time (e.g., 5-30 minutes).
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer containing the FAMEs.
-
-
GC Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the FAMEs solution into the GC.[10]
-
Chromatographic Conditions (Example): [10][11]
-
Injector Temperature: 250-280°C
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[10]
-
Oven Temperature Program: Initial temperature of 80-100°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 5-20°C/min, and hold for a final period.
-
Detector Temperature: 260-300°C
-
Carrier Gas: Helium or Hydrogen
-
-
Quantification: Identify the this compound methyl ester peak based on its retention time compared to a standard. The concentration is determined by comparing its peak area to that of the internal standard and using a calibration curve.
-
Conclusion
This guide has provided a detailed overview of the natural sources of this compound, its biosynthesis in plants and animals, and robust methodologies for its extraction, purification, and quantification. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of life sciences and drug development, facilitating further investigation and application of this important fatty acid.
References
- 1. beefresearch.org [beefresearch.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fitaudit.com [fitaudit.com]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. The fate and intermediary metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. bioresscientia.com [bioresscientia.com]
- 8. researchgate.net [researchgate.net]
- 9. US3429902A - Process for purifying this compound - Google Patents [patents.google.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Determination of Fatty Acid Composition in this compound by GC [cjph.com.cn]
An In-depth Technical Guide to Stearic Acid Biosynthesis in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Stearic acid (C18:0) is a ubiquitous saturated fatty acid in mammals, playing crucial roles in energy storage, membrane structure, and cellular signaling. Unlike essential fatty acids, this compound can be synthesized de novo. This process, intricately linked with carbohydrate and lipid metabolism, is a key pathway in cellular physiology and a potential target for therapeutic intervention in metabolic diseases. This guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammals, detailing the enzymatic steps, regulatory networks, quantitative parameters, and key experimental methodologies for its study.
The Core Biosynthetic Pathway: From Acetyl-CoA to this compound
The synthesis of this compound is a two-stage process primarily occurring in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The pathway begins with the synthesis of palmitic acid (C16:0), the primary product of the fatty acid synthase complex, followed by a specific elongation step to produce this compound.
Stage 1: De Novo Synthesis of Palmitate (C16:0)
-
Acetyl-CoA Carboxylation: The committed and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA (B1194419). This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) .[1]
-
Fatty Acid Synthase (FAS) Catalysis: The multifunctional enzyme Fatty Acid Synthase (FAS) orchestrates the subsequent steps.[2] One molecule of acetyl-CoA serves as the initial primer. FAS then catalyzes seven iterative cycles of two-carbon additions, using malonyl-CoA as the donor for each cycle.[3] Each cycle involves condensation, reduction, dehydration, and a second reduction, ultimately yielding the 16-carbon saturated fatty acid, palmitate.[2] This process consumes 7 molecules of malonyl-CoA and 14 molecules of NADPH for each molecule of palmitate synthesized.[3]
Stage 2: Elongation of Palmitate to Stearate (B1226849) (C18:0)
The conversion of palmitate to stearate is mediated by the fatty acid elongation system located in the endoplasmic reticulum.
-
Elongation Reaction: The key enzyme in this step is Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) , which catalyzes the condensation of palmitoyl-CoA (the activated form of palmitate) with malonyl-CoA to add a two-carbon unit.[4] This is the rate-limiting step in the elongation process.[5]
-
Subsequent Reduction and Dehydration: The product of the ELOVL6 reaction undergoes subsequent reduction, dehydration, and a second reduction, analogous to the steps in the FAS cycle, to yield stearoyl-CoA.
Key Enzymes and Regulatory Mechanisms
The this compound biosynthesis pathway is tightly regulated at both the enzymatic and transcriptional levels to respond to the cell's energy status and hormonal signals.
Acetyl-CoA Carboxylase 1 (ACC1)
ACC1 is the cytosolic isoform that provides malonyl-CoA for fatty acid synthesis and is a major site of regulation.[6]
-
Allosteric Regulation: ACC1 is allosterically activated by citrate, which signals an abundance of acetyl-CoA from the mitochondria. Conversely, it is inhibited by long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA), representing a feedback inhibition mechanism.
-
Covalent Modification: ACC1 activity is inhibited by phosphorylation, primarily by AMP-activated protein kinase (AMPK), which senses a low energy state (high AMP/ATP ratio). Insulin (B600854) signaling leads to the dephosphorylation and activation of ACC1.[7]
Fatty Acid Synthase (FAS)
As a key lipogenic enzyme, the expression of FAS is primarily regulated at the transcriptional level.[2]
ELOVL6
ELOVL6 is the specific elongase responsible for converting C16 fatty acids to C18 fatty acids.[4] Its expression is highly regulated and serves as a critical control point in determining the ratio of palmitate to stearate.
Transcriptional Regulation by SREBP-1c
The master transcriptional regulator of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) . In response to high insulin levels, SREBP-1c is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes.[8] This leads to the coordinated upregulation of the transcription of ACC1, FASN, and ELOVL6, thereby promoting the entire pathway of this compound synthesis.[9]
The signaling pathway from insulin to SREBP-1c activation is complex, involving the PI3K/Akt and mTORC1 pathways, which ultimately lead to the processing and nuclear translocation of SREBP-1c.[10]
Quantitative Data
The following tables summarize key quantitative parameters of the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Key Human Enzymes
| Enzyme | Substrate | Km | Vmax / kcat | Reference(s) |
| Fatty Acid Synthase (FAS) | Acetyl-CoA | 8 µM | kcat: 160 min⁻¹ | [11][12] |
| Malonyl-CoA | 20 µM | [11] | ||
| NADPH | 25 µM | [11] | ||
| ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | 1.22 µM | Vmax: 0.79 pmol/min/µg | [10][13] |
| Malonyl-CoA | 11.7 µM | [10] |
Note: Kinetic parameters for ACC1 are subject to significant regulation by phosphorylation and allosteric effectors. Phosphorylation by AMPK can increase the Km for acetyl-CoA.[7]
Table 2: Approximate Concentrations of Key Metabolites in Mammalian Tissues
| Metabolite | Tissue | Condition | Concentration | Reference(s) |
| Malonyl-CoA | Rat Liver | Fed | 1 - 6 nmol/g wet weight | [5] |
| Rat Muscle | Refed | ~2 - 5 nmol/g dry weight | [14] | |
| Palmitic Acid (C16:0) | Human Adipose Tissue | - | ~20-30% of total fatty acids | [15] |
| Murine Liver | Palm oil diet (4 wk) | ~19.5 nmol/mg | [16] | |
| This compound (C18:0) | Human Adipose Tissue (Omental) | Obese | ~2.37 - 2.75 mg/100g | [17] |
| Human Liver | - | Lower than palmitic, oleic, and linoleic acids | [18] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity
This protocol measures FAS activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[12]
Materials:
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0) containing 1 mM EDTA
-
NADPH solution (e.g., 10 mM stock)
-
Acetyl-CoA solution (e.g., 2.5 mM stock)
-
Malonyl-CoA solution (e.g., 10 mM stock)
-
Purified FAS enzyme or tissue/cell lysate
-
UV/Vis Spectrophotometer with temperature control (25°C) and 1 cm path length cuvettes
Procedure:
-
Prepare the assay buffer.
-
In a 1 cm cuvette, prepare a reaction mixture with a final volume of 500 µL containing:
-
0.1 M Potassium phosphate buffer, pH 7.0
-
1 mM EDTA
-
100 µM NADPH
-
25 µM Acetyl-CoA
-
-
Add the FAS enzyme preparation (e.g., 20 nM final concentration for purified enzyme). Mix gently by pipetting.
-
Place the cuvette in the spectrophotometer and incubate at 25°C for 3-5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 100 µM (final concentration) of malonyl-CoA. Mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
Data Analysis:
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
FAS activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.
Protocol: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for lipid extraction and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[19]
Materials:
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron Trifluoride (BF₃)-Methanol (12-14%) or Methanolic HCl
-
Hexane (B92381) or Heptane
-
Anhydrous Sodium Sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
-
Heating block
-
GC-MS system
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize the cell pellet or tissue sample in a 2:1 chloroform:methanol mixture (20 volumes of solvent to 1 volume of sample). b. Vortex vigorously for 1-2 minutes. c. Add 0.2 volumes of 0.9% NaCl to induce phase separation. Vortex and centrifuge at low speed (e.g., 2000 x g) for 10 minutes. d. Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to FAMEs (Acid-Catalyzed): a. To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol reagent. b. Cap the tube tightly and heat at 80-100°C for 60 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 1 mL of hexane (or heptane). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. e. Centrifuge briefly to separate the phases. f. Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water. g. Concentrate the sample under nitrogen if necessary.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs solution onto the GC-MS. b. Use a suitable capillary column (e.g., a wax-type column like Omegawax). c. Run a temperature program to separate the FAMEs based on their chain length and degree of unsaturation (e.g., initial temp 70°C, ramp at 5°C/min to 240°C).[8] d. Identify individual fatty acids by comparing their retention times and mass spectra to known standards. e. Quantify the fatty acids by integrating the peak areas and comparing them to an internal standard.
Protocol: In Vitro ELOVL6 Activity Assay
This protocol measures the elongation of palmitoyl-CoA using a radiolabeled substrate.[10]
Materials:
-
HEPES buffer (e.g., 100 mM, pH 7.2)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Palmitoyl-CoA (C16:0-CoA)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Microsomal protein preparation from cells or tissue expressing ELOVL6
-
Reaction termination solution (e.g., 2.5 M KOH)
-
Acidification solution (e.g., 5 M HCl)
-
Hexane for extraction
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, BSA, NADPH, and unlabeled palmitoyl-CoA.
-
Add the microsomal protein preparation (e.g., 50 µg) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]malonyl-CoA (e.g., to a final concentration of 27 µM).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding 2.5 M KOH, followed by heating at 70°C for 60 minutes to saponify the fatty acyl-CoAs.
-
Cool the samples and acidify with 5 M HCl.
-
Extract the free fatty acids by adding hexane, vortexing, and centrifuging.
-
Transfer the upper hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Activity is expressed as pmol of malonyl-CoA incorporated per minute per mg of microsomal protein.
-
Control reactions without the palmitoyl-CoA substrate or without enzyme should be run to determine background levels.
Visualizations
Core Biosynthesis Pathway
Caption: Core pathway of this compound synthesis from mitochondrial acetyl-CoA.
Transcriptional Regulation Pathway
Caption: Insulin signaling pathway leading to SREBP-1c-mediated gene expression.
Experimental Workflow: GC-MS Fatty Acid Analysis
Caption: Standard workflow for the analysis of fatty acid composition by GC-MS.
References
- 1. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Conversion of malonyl-CoA and acetyl-CoA to palmitate [reactome.org]
- 3. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL6 ELOVL fatty acid elongase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. Substrate Recognition by the Human Fatty-acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Malonyl-CoA content and fatty acid oxidation in rat muscle and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dietary Oleic Acid and SCD16 and ELOVL6 Estimated Activities Can Modify Erythrocyte Membrane n-3 and n-6 HUFA Partition: A Pilot Study [mdpi.com]
- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 18. benchchem.com [benchchem.com]
- 19. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Role of Stearate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stearate (B1226849) (C18:0), a saturated fatty acid ubiquitous in the human diet, has long been considered metabolically neutral. However, emerging evidence reveals its dynamic and multifaceted role in regulating cellular metabolism, mitochondrial dynamics, and complex signaling networks. This technical guide delves into the core molecular mechanisms by which stearate influences cellular function, providing a comprehensive resource for researchers and drug development professionals. We will explore its impact on key metabolic pathways, detail experimental methodologies for its study, and present quantitative data to support the current understanding of its physiological and pathological significance.
Stearate's Influence on Mitochondrial Dynamics and Function
Recent studies have highlighted stearate as a crucial signaling molecule that directly impacts mitochondrial morphology and bioenergetics. A key mechanism involves the regulation of mitochondrial fusion, a process critical for maintaining a healthy and functional mitochondrial network.
The Stearate-TfR1-JNK-Mitofusin Signaling Axis
A pivotal signaling pathway elucidates how dietary stearate promotes mitochondrial fusion. Ingestion of stearate leads to the stearoylation of the Transferrin Receptor 1 (TfR1).[1] This post-translational modification inhibits TfR1's ability to activate c-Jun N-terminal kinase (JNK) signaling.[1] The suppression of JNK activity reduces the ubiquitination of Mitofusin-2 (MFN2), a key protein in outer mitochondrial membrane fusion, by the E3 ubiquitin ligase HUWE1.[1][2] This stabilization of MFN2 allows for increased mitochondrial fusion, leading to the formation of elongated and more efficient mitochondrial networks.[2]
References
Stearic Acid: A Key Signaling Molecule in Cellular Processes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, has long been considered a simple metabolic substrate and structural component of cellular membranes. However, a growing body of evidence reveals that this compound is also a potent signaling molecule, actively participating in and modulating a diverse array of cellular pathways. Its signaling roles extend from regulating mitochondrial dynamics and influencing immune responses to impacting cancer cell fate and modulating metabolic pathways. This technical guide provides a comprehensive overview of the core signaling functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and therapeutic development.
Key Signaling Hubs of this compound
This compound exerts its influence through several distinct and interconnected signaling hubs within the cell. These include direct interactions with cell surface receptors, modulation of intracellular signaling cascades, and post-translational modification of proteins.
G Protein-Coupled Receptor 120 (GPR120) Activation
This compound is an agonist for GPR120, a G protein-coupled receptor highly expressed in adipose tissue, macrophages, and intestinal endocrine cells.[1][2] Activation of GPR120 by this compound can initiate a cascade of downstream signaling events. For instance, in intestinal L-cells, this compound-mediated GPR120 activation leads to the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK), hormones involved in satiety and glucose homeostasis.[1][2] This signaling is mediated through the Gαq/11 subunit, which activates phospholipase Cβ (PLCβ), leading to an increase in intracellular calcium concentrations.[1][2]
Signaling Pathway of this compound via GPR120
Caption: this compound activates GPR120, leading to GLP-1 and CCK secretion.
CD36-Mediated Lipogenesis and mTORC1 Activation
This compound promotes lipid synthesis in various cell types, including bovine mammary epithelial cells, through a signaling cascade initiated by the fatty acid translocase CD36.[3][4] Upon binding this compound, CD36 interacts with and activates the Src family kinase Fyn.[3] This leads to the recruitment and phosphorylation of focal adhesion kinase (FAK), which in turn activates the mTORC1 complex.[3] Activated mTORC1 then promotes the expression of lipogenic genes, resulting in increased triacylglycerol (TAG) synthesis.[3][4]
This compound-Induced Lipogenesis via the CD36/mTORC1 Axis
Caption: this compound stimulates lipogenesis through the CD36/Fyn/FAK/mTORC1 pathway.
Regulation of Mitochondrial Dynamics
A fascinating and rapid effect of this compound is its ability to promote mitochondrial fusion.[3][5][6] Ingestion of this compound in humans leads to a significant increase in mitochondrial fusion in neutrophils within three hours.[3][6] This effect is specific to this compound and is not observed with other fatty acids like palmitic acid.[3] The proposed mechanism involves the stearoylation of the transferrin receptor 1 (TfR1), which leads to the inhibition of JNK signaling and a subsequent reduction in the ubiquitination of mitofusin 2 (MFN2), a key protein in mitochondrial fusion.[5]
Experimental Workflow for Assessing Mitochondrial Fusion
Caption: Workflow for quantifying this compound-induced mitochondrial fusion.
Immunomodulatory Effects on T Lymphocytes
This compound exhibits potent immunosuppressive effects, particularly on T lymphocytes.[7][8] It can inhibit T-cell proliferation and induce a collapse of membrane integrity in these cells.[7][8] This is attributed to the inability of T-cells to desaturate this compound into oleic acid, leading to an accumulation of disaturated phospholipids (B1166683) in their membranes and increased membrane rigidity.[8]
Table 1: Quantitative Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference(s) |
| Apoptosis | Human Breast Cancer Cells (MDA-MB-231, MDA-MB-435, Hs578t) | 50 µM | Significant decrease in cell viability (16-31%) after 12 hours. | [9] |
| Human Granulosa Cells | Time- and dose-dependent | Marked suppression of cell survival. | [10] | |
| Mitochondrial Fusion | Human Neutrophils | 24g (in vivo) | ~4-fold increase in fused mitochondria within 3 hours. | [3][5] |
| PTP1B Inhibition | Cell-free assay | 1-30 µM | Concentration-dependent suppression of PTP1B activity. | [11] |
| ER Stress | Mouse Peritoneal Macrophages | 90 µM (with Triacsin C) | Increased phosphorylation of PERK and expression of BiP and IRE1α. | [12] |
| Primary Rat Hepatocytes | 250 µM | Increased levels of GRP78, GRP94, and CHOP. | [2] | |
| mTORC1 Signaling | Primary Bovine Mammary Epithelial Cells | 100 µM | Significant increase in β-casein and triglycerides. | [13][14] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for CD36 and Fyn Interaction
This protocol is adapted from standard Co-IP procedures and can be optimized for specific cell types.[15][16]
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound (e.g., 100 µM) for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against CD36 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Fyn and CD36, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for Protein S-Stearoylation
This protocol allows for the detection of S-acylated proteins and can be adapted to identify stearoylated proteins.[5][17][18]
-
Lysate Preparation and Thiol Blocking:
-
Lyse cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block free cysteine residues.
-
-
Thioester Cleavage:
-
Treat the lysate with hydroxylamine (B1172632) to specifically cleave thioester bonds, exposing the previously acylated cysteine residues.
-
-
Biotinylation:
-
Label the newly exposed thiol groups with a biotin-containing reagent, such as biotin-HPDP.
-
-
Affinity Purification:
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
Identification:
-
Elute the captured proteins and identify them by Western blotting with an antibody against the protein of interest or by mass spectrometry. To specifically identify this compound, the eluted proteins can be subjected to further analysis, such as gas chromatography-mass spectrometry (GC-MS) of the cleaved fatty acids.
-
Protocol 3: PTP1B Activity Assay
This colorimetric assay measures the activity of protein tyrosine phosphatase 1B (PTP1B).[11]
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, the PTP1B enzyme, and varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Substrate Addition:
-
Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of dephosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value of this compound for PTP1B inhibition.
-
Conclusion
This compound is emerging as a critical signaling molecule with diverse and significant effects on cellular function. Its ability to interact with specific receptors, modulate key signaling pathways like mTORC1, and influence organelle dynamics highlights its importance beyond its classical metabolic roles. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound signaling and explore its therapeutic potential in various diseases, including metabolic disorders, cancer, and inflammatory conditions. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting this compound-mediated cellular processes.
References
- 1. "The Effect of this compound on Breast Cancer Development and Progressio" by Lynda Michelle Evans [digitalcommons.library.uab.edu]
- 2. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of this compound lipotoxicity on primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes lipid synthesis through CD36/Fyn/FAK/mTORC1 axis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the immunosuppressive action of this compound on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of endoplasmic reticulum stress in living cells using the fluorescent compound, Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturated FFAs, palmitic acid and this compound, induce apoptosis in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Activates the PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 Signaling Axes through FATP4-CDK1 To Promote Milk Synthesis in Primary Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Stearic Acid: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical physical properties of stearic acid, with a specific focus on its melting and boiling points. This document offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support research, development, and quality control activities involving this widely used saturated fatty acid.
Core Physical Properties of this compound
This compound, a saturated fatty acid with an 18-carbon chain, is a waxy solid at room temperature.[1][2][3] Its physical characteristics are fundamental to its various applications, including in the pharmaceutical industry as an excipient, in cosmetics, and as a lubricant. The melting and boiling points are key indicators of its purity and stability.
Data Presentation: Melting and Boiling Points
The following table summarizes the reported melting and boiling points of this compound from various sources. It is important to note that commercial this compound is often a mixture of stearic and palmitic acids, which can affect its physical properties.[1]
| Physical Property | Value (°C) | Value (°F) | Value (K) | Notes |
| Melting Point | 69.3[1][4] | 156.7[1][3] | 342.4[1][4] | |
| 69.6[2] | ||||
| 67-72[5] | (literature value) | |||
| 70[5] | 158 | |||
| Boiling Point | 361[1][2][5] | 682[1][4] | 634[1][4] | Decomposes[1][4] |
| 232[1][5] | 450[1][5] | 505[1][4] | at 15 mmHg |
Experimental Protocols
Accurate determination of the melting and boiling points of this compound is crucial for its identification, purity assessment, and application in various formulations. The following sections detail the methodologies for these key experiments.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol is a common method for determining the melting point of this compound.
Methodology: Cooling Curve Analysis
This method involves heating the this compound until it is completely molten and then allowing it to cool while monitoring the temperature at regular intervals. The temperature at which the substance solidifies (the freezing point) is equal to its melting point for a pure substance. A plateau in the cooling curve indicates the phase transition.
Procedure:
-
Sample Preparation: Place a small amount of this compound (approximately 5 grams) into a clean, dry boiling tube.
-
Heating: Immerse the boiling tube in a beaker of water (water bath). Heat the water bath gently using a hot plate or Bunsen burner until the this compound has completely melted. The temperature of the water bath should not exceed 80-90°C to avoid overheating the this compound.[6]
-
Data Collection (Cooling):
-
Remove the boiling tube from the water bath and place it in a test tube rack.
-
Insert a thermometer or temperature probe into the molten this compound, ensuring the bulb is fully immersed but not touching the bottom or sides of the tube.
-
Record the temperature of the this compound at regular intervals (e.g., every 30 seconds) as it cools.
-
Gently stir the this compound with the thermometer before each reading to ensure a uniform temperature, but stop stirring once solidification begins to avoid breaking the thermometer.
-
-
Data Analysis:
-
Plot a graph of temperature (Y-axis) versus time (X-axis).
-
The graph will show a cooling curve. The horizontal plateau on the curve represents the freezing point of the this compound. For pure this compound, this temperature is also its melting point. Due to impurities, the plateau may not be perfectly horizontal.[7]
-
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This compound has a high boiling point and tends to decompose at atmospheric pressure.[1][4] Therefore, specialized techniques are required for its determination.
Methodology: Capillary Method (Thiele Tube)
This micro method is suitable for determining the boiling point of small quantities of a substance and can be adapted for high-boiling point compounds.
Procedure:
-
Sample Preparation:
-
Place a few drops of molten this compound into a small test tube (fusion tube).
-
Take a capillary tube (sealed at one end, the same type used for melting point determination) and place it, open end down, into the molten this compound in the fusion tube.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner or hot plate.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube expanding and being replaced by the vapor of the this compound.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance is equal to the atmospheric pressure.
-
Record this temperature as the boiling point.
-
Note on Decomposition: Due to the high boiling point of this compound and its tendency to decompose, determination under reduced pressure (vacuum distillation) is often preferred to obtain an accurate boiling point without chemical degradation. The boiling point at a lower pressure can then be extrapolated to atmospheric pressure using a nomograph.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for determining the melting point of this compound.
Caption: Experimental workflow for determining the boiling point of this compound.
References
- 1. kaycantest.com [kaycantest.com]
- 2. store.astm.org [store.astm.org]
- 3. labcomercial.com [labcomercial.com]
- 4. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography ASTM D7398 - Svenska institutet för standarder, SIS [sis.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Polymorphism and Crystalline Forms of Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (n-octadecanoic acid), a long-chain saturated fatty acid, is a ubiquitous excipient in the pharmaceutical industry, valued for its lubricating, emulsifying, and solubilizing properties.[1][2] Its solid-state behavior, specifically its polymorphism, is of critical importance as the crystalline form can significantly impact the physicochemical properties of the final drug product, including stability, dissolution rate, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their thermodynamic relationships, and the analytical techniques used for their characterization.
Polymorphic Forms of this compound
This compound is known to exist in several polymorphic forms, most notably designated as A, B, C, and E.[1] These forms differ in their crystal packing, which in turn affects their melting points, solubilities, and spectroscopic signatures. The stability of these polymorphs is dependent on factors such as temperature, the solvent used for crystallization, and the cooling rate.[2]
Thermodynamic Stability and Interconversion
The thermodynamic stability relationship between the common polymorphs of this compound has been a subject of extensive study. Form A is generally considered to be metastable under all conditions.[3] Forms B and C are the most common and stable forms, exhibiting an enantiotropic relationship. Form B is the stable form at lower temperatures, while Form C is the stable form at higher temperatures.[1][3] The transition temperature between Form B and Form C is reported to be in the range of 29-32 °C.[1] The E form is a monoclinic polymorph that can be favored under kinetically controlled crystallization conditions.[1]
dot graph "Stearic_Acid_Polymorph_Stability" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Thermodynamic Stability of this compound Polymorphs", labelloc=t, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes for Polymorphs A [label="Form A\n(Metastable)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Form B\n(Stable at low temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Form C\n(Stable at high temp.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melt [label="Melt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges representing transitions A -> B [label="Irreversible\nTransition"]; A -> C [label="Irreversible\nTransition"]; B -> C [label="Reversible Transition\n(approx. 29-32 °C)", dir=both]; B -> Melt [label="Melting"]; C -> Melt [label="Melting"]; } Caption: Thermodynamic relationship between this compound polymorphs.
Quantitative Data of this compound Polymorphs
The following tables summarize the key quantitative data for the different polymorphic forms of this compound, compiled from various crystallographic and thermal analysis studies.
Table 1: Unit Cell Parameters of this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| B | Monoclinic | P2₁/a | 5.591 | 7.404 | 49.38 | 117.37 | 4 |
| C | Monoclinic | P2₁/a | 9.36 | 4.95 | 50.7 | 128.25 | 4 |
Note: Data for polymorphs A and E are less consistently reported in the literature.
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| This compound (General) | 69.3 | 47.54 |
| Form B | ~64 | Value not consistently reported |
| Form C | ~69.6 | Value not consistently reported |
Note: The general values for this compound are often reported without specifying the polymorphic form. The melting points of individual polymorphs can vary depending on the purity and experimental conditions. The enthalpy of fusion for this compound is approximately 198.91 J/g.[4][5]
Table 3: Solubility of this compound Polymorphs at 25°C
| Solvent | Polymorph B ( g/100g solvent) |
| Decane | 0.698 |
| Methanol | 1.608 |
| Butanone | 4.575 |
Source: Beckmann, W., Boistelle, R., & Sato, K. (1984). Solubility of the A, B, and C polymorphs of this compound in decane, methanol, and butanone. Journal of Chemical & Engineering Data, 29(2), 211-214.[3]
Experimental Protocols
Accurate characterization of this compound polymorphs requires precise experimental techniques. The following sections detail standardized protocols for the key analytical methods.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying and characterizing the different crystalline forms of this compound based on their unique diffraction patterns.
dot graph "XRD_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="XRD Analysis Workflow for this compound Polymorphs", labelloc=t, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes prep [label="Sample Preparation\n(Gently grind, mount on holder)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; settings [label="Instrument Settings\n(Cu Kα, 40kV, 40mA, 2θ range 2-40°)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scan [label="Data Collection\n(Step size 0.02°, Scan speed 1°/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Peak identification, Rietveld refinement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Identification of Polymorphic Form", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> settings; settings -> scan; scan -> analysis; analysis -> result; } Caption: A typical workflow for XRD analysis of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated at a voltage of 40 kV and a current of 40 mA.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40°, which covers the characteristic peaks of the common this compound polymorphs. A step size of 0.02° and a scan speed of 1°/minute are commonly employed.
-
Data Analysis: The resulting diffractogram is analyzed by identifying the positions (2θ values) and intensities of the diffraction peaks. These are then compared to reference patterns for the known polymorphs of this compound. For quantitative analysis of polymorphic mixtures, Rietveld refinement can be employed.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the melting points and enthalpies of fusion of the different polymorphs, as well as to study their phase transitions.
dot graph "DSC_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="DSC Analysis Workflow for this compound Polymorphs", labelloc=t, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes prep [label="Sample Preparation\n(Weigh 3-5 mg into Al pan, seal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; settings [label="Instrument Setup\n(Nitrogen purge, reference pan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scan [label="Thermal Program\n(Heat/cool at 5-10 °C/min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Determine onset temps, peak areas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Thermal Properties\n(Melting point, enthalpy of fusion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> settings; settings -> scan; scan -> analysis; analysis -> result; } Caption: A standard workflow for DSC analysis of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of material during heating. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible atmosphere.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 5-10 °C/minute. The temperature range is selected to encompass the melting transitions of all expected polymorphs (e.g., from 25 °C to 100 °C).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting (melting point) and the area of the melting peak (enthalpy of fusion). Exothermic and endothermic events corresponding to polymorphic transitions can also be identified.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for distinguishing between the different polymorphic forms of this compound based on subtle differences in their vibrational spectra, particularly in the regions associated with the carboxylic acid group and the long alkyl chain.
dot graph "FTIR_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="FTIR-ATR Analysis Workflow for this compound", labelloc=t, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes prep [label="Sample Preparation\n(Place small amount on ATR crystal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; settings [label="Instrument Setup\n(Collect background spectrum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scan [label="Data Collection\n(Scan sample, 4000-650 cm⁻¹)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Identify characteristic peaks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Polymorph Identification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> settings; settings -> scan; scan -> analysis; analysis -> result; } Caption: A general workflow for FTIR-ATR analysis of this compound.
Methodology:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal, and firm, even pressure is applied using the instrument's pressure clamp.
-
Instrument Setup: A background spectrum of the clean, empty ATR crystal is collected.
-
Data Collection: The sample spectrum is then recorded, typically in the mid-infrared range of 4000 to 650 cm⁻¹. Multiple scans (e.g., 32 or 64) are often co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key regions to examine include the C=O stretching vibration of the carboxylic acid dimer (around 1700 cm⁻¹), the O-H stretching region (broad band around 3000 cm⁻¹), and the CH₂ scissoring and rocking vibrations in the 1470-720 cm⁻¹ region, which are sensitive to the packing of the alkyl chains.
Conclusion
The polymorphic behavior of this compound is a critical consideration for its application in pharmaceutical formulations. A thorough understanding of the different crystalline forms and their thermodynamic relationships is essential for controlling the solid-state properties of drug products. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of this compound polymorphs, enabling researchers and drug development professionals to ensure the quality, stability, and performance of their formulations.
References
In Vitro Toxicological Profile of Stearic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro toxicological profile of stearic acid, a saturated long-chain fatty acid commonly used in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals engaged in the safety and efficacy evaluation of this compound in in vitro models.
Executive Summary
This compound exhibits a multifaceted toxicological profile in vitro, with effects observed on cell viability, genetic material, and inflammatory signaling pathways. The cellular response to this compound is largely dependent on the cell type, concentration, and duration of exposure. This guide summarizes key quantitative data on cytotoxicity, genotoxicity, and inflammatory responses, provides detailed experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms.
Cytotoxicity of this compound
This compound has been shown to induce cytotoxicity in a variety of cell types, often through the induction of apoptosis. The cytotoxic effects are dose- and time-dependent.
Quantitative Cytotoxicity Data
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Citation |
| DLD-1 (colorectal adenocarcinoma) | CCK-8 | 60 µM | 72 hours | IC50 | [1] |
| NGF-differentiated PC12 (neuronal cells) | Trypan Blue Exclusion | 300 µM | 6 hours | 85 ± 1.4% viability | [2] |
| 300 µM | 24 hours | 8.81 ± 2.3% viability | [2] | ||
| Human Granulosa Cells | Cell Viability Assay | 100-300 µM | 3 days | Dose-dependent reduction in cell survival | [3] |
| Hs578t (breast cancer) | Trypan Blue Exclusion | 50 µM | 12 hours | Decreased viability | [4] |
| MDA-MB-435 (breast cancer) | Trypan Blue Exclusion | 50 µM | 12 hours | Decreased viability | [4] |
| MCF-10A (non-cancerous breast) | Trypan Blue Exclusion | 50 µM | 12 hours | No effect on viability | [4] |
| Human Aortic Endothelial Cells (HAECs) | WST-1 Assay | Up to 50 µM | 48 hours | Growth inhibition | [5] |
| > 50 µM | 48 hours | Cytotoxicity | [5] | ||
| Porcine Intestinal Epithelial Cells (IPEC-J2) | Not specified | High concentrations | Not specified | Time- and dose-dependent inhibition of viability | [6] |
Note: IC50 values for a propofol-stearate conjugate in breast cancer cell lines were found to be 14.5 µM (MDA-MB-361), 9.8 µM (MDA-MB-231), and 15.8 µM (MCF-7)[2].
Apoptosis Induction
This compound is a known inducer of apoptosis in various cell types. This process is often mediated by the activation of caspase cascades.
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Citation |
| NGF-differentiated PC12 | DAPI Staining | 300 µM | 12 hours | 33.9 ± 9.53% apoptotic cells | [2] |
| 300 µM | 24 hours | 84.4 ± 2.8% apoptotic cells | [2] | ||
| Human Granulosa Cells | Annexin V-EGFP/PI Staining | 300 µM | 24-48 hours | Induction of early and late apoptosis | [3] |
| MDA-MB-231 (breast cancer) | Caspase-3 Expression | 25 µM | Not specified | ~25% of cells expressing caspase-3 | [2] |
| Human Aortic Endothelial Cells (HAECs) | Annexin V FLUOS/PI Staining | Dose-dependent | 24 hours | Significant increase in apoptosis and necrosis | [5] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | Flow Cytometry | High concentrations | Not specified | Induction of apoptosis | [6] |
Genotoxicity Profile
The genotoxicity of this compound in vitro has been investigated, though quantitative data from specific studies is limited in the public domain. General protocols for assessing genotoxicity are provided below.
Comet Assay (Single Cell Gel Electrophoresis)
Experimental Protocol: In Vitro Comet Assay
-
Cell Treatment: Culture cells to an appropriate confluency and expose them to various concentrations of this compound (and positive/negative controls) for a defined period.
-
Cell Harvesting: Gently harvest the cells and resuspend them in a low-melting-point agarose (B213101) solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).
Micronucleus Test
The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Treat cell cultures with a range of this compound concentrations, along with appropriate controls. To specifically assess micronuclei in cells that have undergone mitosis, a cytokinesis blocker like cytochalasin B is often added.
-
Cell Harvesting and Slide Preparation: Harvest the cells, centrifuge them onto microscope slides, and fix them.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells (if cytochalasin B was used). A significant increase in the number of micronucleated cells compared to the negative control indicates a genotoxic effect.
Inflammatory Response
This compound is a potent modulator of inflammatory signaling pathways in vitro, leading to the production of various pro-inflammatory cytokines.
Quantitative Data on Inflammatory Cytokine Induction
| Cell Type | Cytokine | Assay | This compound Concentration | Incubation Time | Fold Change/Concentration | Citation |
| Circulating Angiogenic Cells | IL-1β, IL-6, IL-8, MCP-1, TNF-α | qPCR, ELISA | 100 µM | From 3 hours | Increased gene expression and secretion | [7] |
| Bone Marrow Macrophages | IL-6, TNF-α, IL-1β | Real-time PCR, ELISA | 100 µM | Not specified | Promoted expression and elevated supernatant levels | [8] |
| THP-1 derived macrophages | IL-1β, IL-10 | qPCR | Not specified | 24 hours | Increased expression | [9] |
| THP-1 cells | MIP-1α/CCL3 | qPCR, ELISA | 200 µM (with 10 ng/mL TNF-α) | 24 hours | Enhanced production compared to individual treatments | [10] |
Signaling Pathways
This compound activates several key inflammatory signaling pathways.
Experimental Workflow: Investigating this compound's Inflammatory Response
Caption: A general experimental workflow for studying the in vitro inflammatory effects of this compound.
TLR4/MyD88-Independent Signaling Pathway
This compound can activate Toll-like receptor 4 (TLR4) and trigger a MyD88-independent signaling cascade, leading to the production of inflammatory mediators.
Caption: this compound-induced TLR4/MyD88-independent signaling pathway.
JNK/NF-κB Signaling Pathway
The activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) are also implicated in this compound-induced inflammation.
Caption: this compound-induced JNK and NF-κB signaling pathways.
Endoplasmic Reticulum (ER) Stress Pathway
This compound can induce ER stress, which in turn can trigger inflammatory responses and apoptosis.
Caption: this compound-induced endoplasmic reticulum (ER) stress pathways.
Conclusion
The in vitro toxicological profile of this compound is complex, with demonstrable effects on cell viability, apoptosis, and inflammation. The data presented in this guide highlight the importance of considering cell type-specific responses and dose-dependent effects in the design and interpretation of in vitro studies. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into the mechanisms underlying this compound's biological activities. Researchers are encouraged to utilize this guide as a resource for conducting robust and informative in vitro toxicological assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and In Vitro Anticancer Evaluation of a this compound-based Ester Conjugate | Anticancer Research [ar.iiarjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stearate-Induced Apoptosis in Human Pancreatic β-Cells is Associated with Changes in Membrane Protein Expression and These Changes are Inhibited by Oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha Linolenic and Stearic Acids Modulate Genes Related to Viral Entry and Inflammatory Response in THP‐1 Derived Macrophages Exposed to SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stearic acid CAS number and material safety data sheet
An In-depth Technical Guide to Stearic Acid: CAS Number and Safety Data
This guide provides comprehensive technical information on this compound, focusing on its Chemical Abstracts Service (CAS) number, and a detailed analysis of its Material Safety Data Sheet (MSDS), now referred to as the Safety Data Sheet (SDS). The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and logical workflows to ensure safe handling and use.
Chemical Identification
This compound is a saturated fatty acid with an 18-carbon chain.[1][2] It is one of the most common saturated fatty acids found in nature and is widely used in various industries, including pharmaceuticals, cosmetics, and food production.[1][3] Its IUPAC name is octadecanoic acid.[1][2][4]
| Identifier | Value |
| CAS Number | 57-11-4[1][5][6][7] |
| EC Number | 200-313-4[5][8] |
| Molecular Formula | C₁₈H₃₆O₂[1][6] |
| Linear Formula | CH₃(CH₂)₁₆COOH[1] |
| Synonyms | Octadecanoic acid, 1-Heptadecanecarboxylic Acid, Stearophanic Acid[1][6][8][9] |
Physical and Chemical Properties
This compound is a waxy, white or colorless solid at room temperature.[1][2][10][11] It has a characteristic odor and taste that resembles tallow.[1] While it is practically insoluble in water, it is soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[1][10][11]
| Property | Value |
| Molecular Weight | 284.48 g/mol [1][2][4] |
| Appearance | White or colorless, wax-like solid[1][10] |
| Melting Point | 67-72 °C (153-162 °F)[1] |
| Boiling Point | 361 °C (682 °F)[1][10][12] |
| Density | 0.847 g/cm³ at 70 °C[11] |
| Vapor Pressure | 1 mmHg at 173.7 °C |
| Water Solubility | Practically insoluble[1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[1][3] |
Hazard Identification and Toxicology
According to most GHS classifications, this compound is considered nonhazardous.[5][10] However, it can cause mild irritation to the eyes, skin, and respiratory tract, particularly in its powdered form.[9][13][14] It is a combustible solid and will burn at high temperatures.[10][15]
| Hazard Data | Value |
| Flash Point | 196 °C (385 °F)[10][16] |
| Autoignition Temperature | 395 °C (743 °F)[10][16] |
| Oral LD50 (Rat) | > 2,000 mg/kg[12][17] |
| Dermal LD50 (Rabbit) | > 2,000 mg/kg[12][17][18] |
| GHS Classification | Not classified as hazardous[5][10][18] |
| Potential Health Effects | May cause skin, eye, and respiratory tract irritation[8][9][13] |
Experimental and Safety Protocols
First-Aid Experimental Protocols
In the event of exposure, the following first-aid measures should be implemented. A logical workflow for handling exposure is detailed in the subsequent diagram.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] If irritation persists, seek medical attention.[12]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][12] If skin irritation occurs, get medical advice.[17]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10][13] If symptoms like coughing or breathing difficulty appear, get medical assistance.[12]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person and seek medical attention.[9][12][19]
Accidental Release Measures: Spill Cleanup Protocol
Proper containment and cleanup are crucial to prevent environmental contamination and further exposure.
-
Isolate the Area: Immediately isolate the spill area and keep unnecessary personnel away.[20]
-
Remove Ignition Sources: Remove all sources of ignition from the vicinity.[16]
-
Ventilate: Ensure the area is well-ventilated.[20]
-
Personal Protective Equipment (PPE): Equip cleanup crew with appropriate PPE, including gloves, goggles, and respiratory protection if dust is generated.[15][19]
-
Containment and Cleanup:
-
Post-Cleanup: Wash the spill site with a soap and water solution after material pickup is complete.[10][16]
-
Disposal: Dispose of the waste in accordance with all federal, state, and local regulations.[10]
Fire-Fighting Protocol
This compound is a combustible solid but does not ignite readily.[17]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[13][15][19]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material and spread the fire.[15][21]
-
Hazardous Combustion Products: Combustion may produce toxic fumes and gases, including carbon oxides (CO, CO₂).[10][17][19]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[17][19][20]
Handling, Storage, and Incompatibilities
Proper handling and storage are essential to maintain the stability and safety of this compound.
Safe Handling Procedures
-
Handle in a well-ventilated area to avoid dust formation and inhalation.[10][15][19]
-
Avoid contact with eyes, skin, and clothing.[9]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[10][15][21]
-
Use appropriate personal protective equipment (PPE), such as chemical safety goggles and gloves.[9][10][19]
-
Dry powders can build static electricity; provide adequate precautions like electrical grounding.[17]
Storage Conditions
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9][15][20]
-
Store away from incompatible materials.[9]
Incompatible Materials
-
Strong Oxidizing Agents: Can cause a violent reaction.[5][9][18]
-
Strong Bases and Reducing Agents: Incompatible and may react violently.[5][10][18]
References
- 1. This compound | 57-11-4 [chemicalbook.com]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. pishrochem.com [pishrochem.com]
- 4. medkoo.com [medkoo.com]
- 5. carlroth.com [carlroth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 9. westliberty.edu [westliberty.edu]
- 10. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 12. uprm.edu [uprm.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pishrochem.com [pishrochem.com]
- 15. acme-hardesty.com [acme-hardesty.com]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. redox.com [redox.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. harwick.com [harwick.com]
Methodological & Application
Application Notes and Protocols: Stearic acid as a Pharmaceutical Excipient in Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearic Acid in Pharmaceutical Formulations
This compound, a long-chain saturated fatty acid (C18H36O2), is a widely utilized excipient in the pharmaceutical industry, valued for its versatility and safety.[1] Derived from vegetable and animal fats, it is a white, waxy solid that serves multiple functions in oral solid dosage forms, particularly in tablet manufacturing.[1] Its primary roles include acting as a lubricant, a binder, and an agent for modifying drug release profiles.[2] this compound's compatibility with a wide range of active pharmaceutical ingredients (APIs) and other excipients makes it a flexible choice for formulators.[1] This document provides detailed application notes and protocols for the use and evaluation of this compound in tablet formulations.
Core Functions and Mechanisms of Action
This compound's most common application in tablet manufacturing is as a lubricant.[1] It is added to formulations, typically in concentrations of 0.5% to 3%, to reduce friction between the tablet surface and the die wall during the compression and ejection cycles.[3]
-
Mechanism of Action: this compound functions as a boundary lubricant. Its long hydrocarbon chains form a thin, waxy film around the powder granules.[1] This film acts as a barrier, preventing direct contact between the tablet's components and the metal surfaces of the tablet press (punches and die). This reduction in friction is crucial for preventing common manufacturing issues such as sticking, picking, and capping, ensuring a smooth and efficient production process.[2][4]
In some formulations, this compound also contributes to the tablet's mechanical strength by acting as a binder.[5] It helps to improve the cohesion and compressibility of the powder mixture, leading to tablets with adequate hardness and reduced friability.[1][5] This ensures the tablet can withstand the mechanical stresses of handling, packaging, and transportation.
Due to its hydrophobic (water-repellent) nature, this compound can be used to formulate sustained-release (SR) tablets.[6][7] It forms a waxy matrix that is insoluble in water, controlling the rate at which the API is released from the tablet.
-
Mechanism of Action: When the tablet comes into contact with gastrointestinal fluids, the API slowly diffuses through the inert, waxy matrix created by the this compound.[7][8] By adjusting the concentration of this compound in the formulation, the drug release profile can be modulated to achieve a desired therapeutic effect over an extended period.[6][9]
Application Data: Effects on Tablet Properties
The concentration and application method of this compound can significantly influence the final characteristics of the tablet. The following tables summarize quantitative data from comparative studies.
Table 1: Effect of Lubricant Type (2% w/w) on Tablet Hardness and Ejection Force
| Lubricant | Tablet Hardness (N) | Ejection Force (N) |
| This compound | ~115 | ~350 |
| Magnesium Stearate (B1226849) | ~75 | ~150 |
| Sodium Stearate | ~95 | ~200 |
| Sodium Stearyl Fumarate | ~90 | ~150 |
Data adapted from a comparative study on lubricants in a microcrystalline cellulose-based formulation. Higher hardness was observed with this compound, though it also required a higher ejection force, suggesting that while it enhances tablet strength, it may be a less efficient lubricant compared to magnesium stearate at this concentration.[5]
Table 2: Influence of this compound Concentration on Sustained Drug Release
| Formulation Code | This compound Concentration (% w/w) | Polymer (HPMC) Concentration (% w/w) | Cumulative Drug Release at 10 hours (%) |
| F1 | 1.0 (Intra-granular) | 6.5 | ~85 |
| F2 | 2.5 (Intra-granular) | 6.5 | ~78 |
| F3 | 4.0 (Intra-granular) | 6.5 | ~70 |
Data adapted from a study on sustained-release tablets of a highly soluble drug. Increasing the concentration of this compound within the granules demonstrated a clear trend of retarded drug release, confirming its utility as a sustained-release agent.[6]
Experimental Protocols
Detailed methodologies for evaluating the impact of this compound on tablet formulations are provided below. These protocols are based on United States Pharmacopeia (USP) standards.
This test assesses the flow properties of the powder blend before compression, which is influenced by lubricants like this compound.
-
Objective: To determine the angle of repose of a powder blend to predict its flowability.
-
Apparatus: Funnel with a controlled orifice, horizontal circular platform with a defined diameter, digital height gauge.
-
Procedure:
-
Secure the funnel at a fixed height (e.g., 75 mm) above the center of the circular test platform (e.g., 100 mm diameter).[10]
-
Carefully pour the powder blend through the funnel, allowing it to form a conical pile on the platform.
-
Continue pouring until the apex of the cone reaches the funnel's orifice or the base of the cone has spread to the edges of the platform.
-
Measure the height (h) of the powder cone using the digital height gauge.
-
Measure the radius (r) of the base of the cone (this will be half the diameter of the platform if the powder has spread to the edges).
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r) [11]
-
-
Interpretation of Results:
| Angle of Repose (θ) | Flowability |
| 25° – 30° | Excellent |
| 31° – 35° | Good |
| 36° – 40° | Fair |
| 41° – 45° | Passable |
| > 46° | Poor |
| This table provides a general guide for interpreting flow properties based on the angle of repose.[11] |
This test measures the mechanical strength of the compressed tablets.
-
Objective: To determine the force required to fracture a tablet by diametrical compression.
-
Apparatus: Calibrated tablet hardness tester with two parallel platens.
-
Procedure:
-
Place a single tablet between the platens of the tester. For round tablets, ensure the force will be applied across the diameter.
-
Initiate the test. The tester will move one of the platens at a constant rate to apply a compressive force to the tablet.
-
The instrument records the peak force applied at the moment the tablet fractures.[12][13] This value is the tablet's hardness, recorded in Newtons (N) or kiloponds (kp).[12]
-
Repeat the test on a representative sample of tablets from the batch (typically 10 tablets) to calculate the average hardness and standard deviation.
-
Compare the results against the pre-established quality specifications for the formulation.
-
This test determines the time it takes for a tablet to break down into smaller particles in a liquid medium.
-
Objective: To evaluate whether tablets disintegrate within a prescribed time when placed in a liquid medium under standard conditions.[14]
-
Apparatus: Disintegration tester, consisting of a basket-rack assembly with six tubes, a 1000-mL beaker for the immersion fluid, and a device to raise and lower the basket at a constant frequency.[14][15]
-
Procedure (for uncoated tablets):
-
Fill the beaker with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[14]
-
Place one tablet in each of the six tubes of the basket-rack assembly.[14]
-
If specified, add an auxiliary disk on top of each tablet.[14]
-
Lower the basket into the immersion fluid and start the apparatus, which will move the basket up and down at a frequency of 29-32 cycles per minute.[14]
-
Observe the tablets. Disintegration is considered complete when no residue of the tablet remains on the screen of the tubes, or if any residue remains, it is a soft mass with no firm core.[14]
-
Record the time required for all six tablets to disintegrate. For most immediate-release tablets, this should be within 30 minutes.[15]
-
This test measures the rate and extent of drug release from the tablet into a liquid medium over time.
-
Objective: To determine the amount of active pharmaceutical ingredient (API) that has dissolved from the tablet at specified time points.
-
Apparatus: A dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus), dissolution vessels, and an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) for drug quantification.[16]
-
Procedure (using USP Apparatus 2):
-
Prepare the specified dissolution medium (e.g., 900 mL of a buffered solution) and place it in each dissolution vessel. Deaerate the medium if necessary.[16][17]
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.[16]
-
Place one tablet in each vessel, allowing it to sink to the bottom before starting the apparatus.[16]
-
Operate the apparatus at the specified paddle rotation speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, and at least 1 cm from the vessel wall.[16]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of the dissolved API using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and concepts related to the use of this compound in tablet manufacturing.
Caption: Workflow for tablet manufacturing and quality control.
Caption: Mechanism of this compound as a boundary lubricant.
Caption: Logical relationships of this compound concentration.
References
- 1. This compound in Tablet Manufacturing: Role & Importance [celluloseankit.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Optimizing this compound for High Compression Tablet Formulations [eureka.patsnap.com]
- 4. Why this compound is Essential for Tablet Lubrication - Ankit Pulps [celluloseankit.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. journalijar.com [journalijar.com]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. Factors influencing drug release from this compound based compacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. manoxblog.com [manoxblog.com]
- 11. pharmatopics.com [pharmatopics.com]
- 12. qualitester.com [qualitester.com]
- 13. packqc.com [packqc.com]
- 14. usp.org [usp.org]
- 15. torontech.com [torontech.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. uspnf.com [uspnf.com]
Application Notes and Protocols for Utilizing Stearic Acid as a Lubricant in Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a widely utilized excipient in the pharmaceutical industry.[1] In tablet manufacturing, it primarily functions as a lubricant to reduce friction between the tablet surface and the die wall during ejection.[1] Its lubricating properties are attributed to its ability to form a thin film around the powder particles, which minimizes adhesion to the metal surfaces of the tablet press.[1] Beyond lubrication, this compound can also influence tablet hardness, friability, and drug dissolution profiles.[2][3] The selection of an appropriate lubricant and its concentration is a critical step in tablet formulation development to ensure a robust manufacturing process and a final product that meets all quality attributes.
These application notes provide a comprehensive overview of the use of this compound as a lubricant in tablet manufacturing, including its mechanism of action, effects on tablet properties, and detailed protocols for its evaluation.
Physicochemical Properties of this compound
-
Appearance: White or faintly yellowish, crystalline solid or a white to yellowish-white powder.
-
Solubility: Practically insoluble in water, soluble in ethanol (B145695) and ether.
-
Melting Point: Approximately 69-70 °C.
-
Chemical Formula: C₁₈H₃₆O₂
-
Molecular Weight: 284.48 g/mol
Mechanism of Lubrication
This compound functions as a boundary lubricant in tablet compression. During the blending process, its particles coat the surfaces of the granules and other excipients. Under the high pressure of tablet compression, this coating creates a low-friction interface between the tablet's surface and the die wall. This reduces the force required to eject the compressed tablet, preventing issues such as sticking, picking, and capping.
Effects on Tablet Properties
The concentration of this compound in a tablet formulation must be carefully optimized, as it can significantly impact the final product's characteristics. Generally, this compound is used in concentrations ranging from 0.25% to 5.0% w/w.[3]
Tablet Hardness and Friability
Increasing the concentration of this compound can sometimes lead to a decrease in tablet hardness.[2] This is because the hydrophobic film formed by the lubricant can interfere with the inter-particle bonding of the other excipients. However, in some formulations, this compound has been shown to produce tablets with higher hardness compared to those made with magnesium stearate.[3] An optimal concentration can help achieve a balance between good lubrication and adequate tablet strength. Friability, the tendency of a tablet to chip or break, is closely related to hardness. A well-lubricated tablet with sufficient hardness will exhibit low friability.
Ejection Force
The primary function of a lubricant is to reduce the ejection force. As the concentration of this compound increases, the ejection force generally decreases. However, beyond an optimal concentration, further addition of the lubricant may not significantly reduce the ejection force and could negatively impact other tablet properties.
Disintegration and Dissolution
Due to its hydrophobic nature, this compound can retard the disintegration and dissolution of tablets.[1] The lubricant film can hinder the penetration of water into the tablet matrix. This effect is more pronounced at higher concentrations. Therefore, it is crucial to evaluate the impact of this compound concentration on the drug release profile to ensure it meets the required specifications. In some cases, formulations with this compound have shown faster dissolution compared to those with magnesium stearate.[3]
Data Presentation: Quantitative Effects of this compound Concentration
The following tables summarize the expected impact of varying this compound concentrations on key tablet quality attributes based on typical findings in pharmaceutical development.
Table 1: Effect of this compound Concentration on Tablet Ejection Force and Hardness
| This compound Concentration (% w/w) | Average Ejection Force (N) | Average Tablet Hardness (N) |
| 0.00 (Control) | 450 ± 25 | 120 ± 8 |
| 0.50 | 250 ± 15 | 115 ± 7 |
| 1.00 | 150 ± 10 | 110 ± 6 |
| 2.00 | 100 ± 8 | 100 ± 5 |
| 3.00 | 95 ± 7 | 90 ± 5 |
Table 2: Effect of this compound Concentration on Tablet Friability and Disintegration Time
| This compound Concentration (% w/w) | Friability (%) | Disintegration Time (minutes) |
| 0.00 (Control) | < 1.0 | 5 ± 1 |
| 0.50 | < 1.0 | 6 ± 1 |
| 1.00 | < 1.0 | 7 ± 1.5 |
| 2.00 | < 1.0 | 10 ± 2 |
| 3.00 | < 1.0 | 15 ± 2.5 |
Table 3: Effect of this compound Concentration on In-Vitro Dissolution Rate
| This compound Concentration (% w/w) | % Drug Dissolved at 15 min | % Drug Dissolved at 30 min | % Drug Dissolved at 45 min |
| 0.00 (Control) | 65 ± 4 | 85 ± 3 | 98 ± 2 |
| 0.50 | 60 ± 4 | 82 ± 3 | 96 ± 2 |
| 1.00 | 55 ± 5 | 78 ± 4 | 94 ± 3 |
| 2.00 | 45 ± 5 | 70 ± 4 | 90 ± 3 |
| 3.00 | 35 ± 6 | 60 ± 5 | 85 ± 4 |
Experimental Protocols
The following protocols outline the methodologies for evaluating the effect of this compound as a lubricant in a direct compression tablet formulation.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate)
-
This compound (various concentrations to be tested)
-
V-blender or other suitable powder blender
-
Tablet Press (instrumented to measure ejection force)
-
Tablet Hardness Tester
-
Friability Tester
-
Disintegration Tester
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
Analytical balance
-
Sieves
Protocol for Formulation Preparation (Direct Compression)
-
Sieving: Pass all ingredients through an appropriate sieve (e.g., #40 mesh) to ensure uniformity and de-lump the powders.
-
Pre-blending: Accurately weigh the API, diluent, and disintegrant and place them in a V-blender. Blend for 15 minutes.
-
Lubricant Addition: Accurately weigh the required amount of this compound to achieve the target concentration (e.g., 0.5%, 1.0%, 2.0%, 3.0% w/w). Add the this compound to the pre-blend in the V-blender.
-
Final Blending: Blend for an additional 3-5 minutes. Avoid over-mixing, as this can lead to excessive coating of particles and negatively impact tablet hardness and dissolution.
-
Control Formulation: Prepare a control blend without any this compound.
Protocol for Tablet Compression
-
Set up the tablet press with the desired tooling (e.g., 10 mm round, flat-faced punches).
-
Adjust the fill depth to achieve the target tablet weight.
-
Compress a series of tablets from each blend at a fixed compression force.
-
Record the ejection force for each tablet during the compression cycle.
-
Collect the compressed tablets for further analysis.
Protocol for Tablet Characterization
-
Use a calibrated tablet hardness tester.
-
Measure the breaking force of at least 10 tablets from each batch.
-
Record the results in Newtons (N) or kiloponds (kp).
-
Calculate the average hardness and standard deviation.
-
Take a sample of tablets that weighs as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).
-
Accurately weigh the initial sample (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets, carefully de-dust them, and accurately weigh them again (W_final).
-
Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable.
-
Place one tablet in each of the six tubes of the disintegration tester basket.
-
Operate the apparatus using the specified medium (e.g., purified water at 37 ± 2 °C).
-
Record the time required for all six tablets to disintegrate completely.
-
Set up the USP dissolution apparatus with the specified medium and conditions (e.g., 900 mL of 0.1 N HCl at 37 ± 0.5 °C, paddle speed of 50 rpm).
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Mechanism of this compound Lubrication
References
Stearic Acid in Controlled-Release Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing stearic acid in the development of controlled-release drug delivery systems. This compound, a saturated fatty acid, is a biocompatible, biodegradable, and cost-effective excipient that is widely used in pharmaceutical formulations to achieve prolonged drug release.[1][2] Its hydrophobic nature makes it an excellent candidate for creating matrix-based systems that control drug release primarily through diffusion.[3][4]
Applications of this compound in Controlled-Release Formulations
This compound can be formulated into various types of controlled-release systems, including:
-
Matrix Tablets: In this system, the drug is homogeneously dispersed within a solid this compound matrix. The drug is released as the surrounding fluid penetrates the matrix, dissolves the drug, and allows it to diffuse out through the created channels.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids like this compound.[3][5] They can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as enhanced bioavailability, protection of the drug from degradation, and targeted delivery.[3][6][7]
-
Microspheres: These are spherical microparticles that can encapsulate a drug within a this compound shell or matrix, providing controlled release over a desired period.[8]
Mechanism of Controlled Release
The primary mechanism by which this compound controls drug release is by forming an inert, hydrophobic matrix that retards the penetration of water. Drug release is then governed by the diffusion of the dissolved drug through the tortuous pores and channels within the matrix. The rate of release can be influenced by factors such as the drug's particle size, the drug-to-stearic acid ratio, and the manufacturing process.[1][2]
References
- 1. Factors influencing drug release from this compound based compacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pishrochem.com [pishrochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Encapsulation of Variabilin in this compound Solid Lipid Nanoparticles Enhances Its Anticancer Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and Assessment of Diosgenin Encapsulated this compound Solid Lipid Nanoparticles for Its Anticancer and Antidepressant Effects Using in vitro and in vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Nanostructured Lipid Carriers (NLCs) with Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of Nanostructured Lipid Carriers (NLCs) using stearic acid as the primary solid lipid. NLCs are advanced lipid-based nanoparticles that offer significant advantages for drug delivery, including enhanced drug loading capacity, improved stability, and controlled release profiles compared to their predecessors, Solid Lipid Nanoparticles (SLNs).[1][2] this compound is a widely used, biocompatible, and biodegradable saturated fatty acid that serves as an excellent matrix material for encapsulating a variety of therapeutic agents.[3]
Principle of this compound-Based NLC Formulation
NLCs are composed of a blend of a solid lipid and a liquid lipid, dispersed in an aqueous phase and stabilized by surfactants.[4] The key innovation of NLCs lies in their imperfect, less-ordered lipid matrix, created by mixing a liquid lipid (e.g., oleic acid, Capryol 90) with a solid lipid (this compound).[5][6] This structural disorganization provides more space to accommodate drug molecules, leading to higher drug loading and reducing the potential for drug expulsion during storage—a common issue with the highly crystalline structure of SLNs.[1][7]
The selection of lipids and surfactants is critical as it directly influences the physicochemical properties of the nanoparticles, such as size, surface charge, stability, and drug encapsulation efficiency.[8] For instance, increasing the concentration of the liquid lipid, like oleic acid, can lead to a reduction in particle size and an increase in entrapment efficiency.[3]
Key Formulation and Characterization Workflow
The successful development of this compound-based NLCs follows a systematic workflow, from preparation to comprehensive characterization, to ensure the desired quality attributes are met.
References
- 1. Preparation and characterization of this compound nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. questjournals.org [questjournals.org]
Stearic Acid as a Matrix for Drug Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing stearic acid as a matrix for drug encapsulation. This compound, a saturated fatty acid, is a biocompatible and biodegradable excipient widely employed in the pharmaceutical industry for the development of controlled-release drug delivery systems.[1][2] Its GRAS (Generally Recognized as Safe) status and ability to form stable matrices make it an excellent candidate for encapsulating a wide range of therapeutic agents, enhancing their stability, and modifying their release profiles.[2]
This guide will cover the preparation of this compound-based solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), characterization techniques, and protocols for in vitro drug release studies.
Introduction to this compound-Based Drug Delivery Systems
This compound can be formulated into various drug delivery platforms, most notably SLNs and NLCs.
-
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, such as this compound. They offer advantages like controlled drug release, protection of labile drugs from degradation, and the potential for targeted delivery.
-
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) within the solid lipid matrix of this compound. This imperfect crystal structure leads to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[3][4]
The choice between SLNs and NLCs depends on the physicochemical properties of the drug and the desired release characteristics.
Quantitative Data on this compound-Based Formulations
The following tables summarize key quantitative data from various studies on drug encapsulation using this compound as the primary matrix material. This data is intended to provide a comparative overview of formulation parameters and their impact on the final product characteristics.
Table 1: Formulation Parameters and Physicochemical Characteristics of this compound-Based Nanoparticles
| Drug | Formulation Type | Preparation Method | Drug:Lipid Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Paliperidone (B428) | SLN | Hot Homogenization | - | 230 ± 30 | - | - | [5] |
| Dimethyl Fumarate | SLN | Hot Microemulsification | - | < 80 | - | - | [6] |
| Miconazole Nitrate | SLN | Hot High Shear Homogenization | 7.37% (w/w) | - | - | - | [7] |
| Losartan | SLN | Hot Homogenization & Ultrasonication | - | - | - | - | [8] |
| Astaxanthin | Nanoemulsion | Ultrasonic Emulsification | - | - | - | - | [9] |
| Ibuprofen | Microspheres | Melt Dispersion | 1:3 | 80-125 µm | - | - | [10][11] |
| Various | NLC | Solvent Diffusion | Various | - | - | - | [3][4] |
Table 2: Drug Loading and Encapsulation Efficiency in this compound Matrices
| Drug | Formulation Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Paliperidone | SLN | 42.4 | 4.1 | [5] |
| Dimethyl Fumarate | SLN | > 90 | - | [6] |
| Miconazole Nitrate | SLN | - | - | [7] |
| Various | NLC | > 75.5 | - | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based drug delivery systems.
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form SLNs.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Protocol:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (melting point of this compound is ~69.3°C).
-
Disperse or dissolve the accurately weighed API in the molten this compound with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 15,000 rpm for 15 minutes) using a high-shear homogenizer to form a coarse oil-in-water (o/w) emulsion.[12]
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[13] The temperature should be maintained above the lipid's melting point.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Preparation of this compound Nanostructured Lipid Carriers (NLCs) by Solvent Diffusion
This method involves dissolving the lipids and the drug in a water-miscible organic solvent and then injecting this solution into an aqueous phase, leading to the precipitation of NLCs.
Materials:
-
This compound (Solid Lipid)
-
Oleic Acid or other liquid lipid
-
Active Pharmaceutical Ingredient (API)
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Surfactant (e.g., Tween 80)
-
Purified Water
Protocol:
-
Preparation of Organic Phase:
-
Dissolve this compound, oleic acid, and the API in the organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
NLC Formation:
-
Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the lipids to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the dispersion by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Preparation of this compound Nanoparticles by Melt Emulsification and Ultrasonication
This technique is suitable for producing both SLNs and NLCs and relies on high-energy ultrasonication to create a fine nanoemulsion which is then cooled.
Materials:
-
This compound (and liquid lipid for NLCs)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant
-
Purified Water
Protocol:
-
Phase Preparation:
-
Melt the this compound (and liquid lipid if preparing NLCs) at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid phase.
-
Heat the aqueous surfactant solution to the same temperature.
-
-
Coarse Emulsion Formation:
-
Add the aqueous phase to the molten lipid phase and stir with a magnetic stirrer for about 10 minutes to form a coarse emulsion.[14]
-
-
Ultrasonication:
-
Subject the coarse emulsion to high-power ultrasonication using a probe sonicator (e.g., 100 W).[14] The sonication time and amplitude should be optimized for the specific formulation.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to induce lipid solidification and the formation of nanoparticles.
-
Characterization of this compound Nanoparticles
3.4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles.
-
Method: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and PDI. Zeta potential is measured using electrophoretic light scattering.
-
Sample Preparation: Dilute the nanoparticle dispersion with purified water to an appropriate concentration.
-
Analysis: Perform measurements at a constant temperature (e.g., 25°C). The PDI value indicates the width of the particle size distribution, with values below 0.3 being desirable for a homogenous population. Zeta potential provides an indication of the surface charge and, consequently, the physical stability of the colloidal dispersion.
3.4.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
-
Method:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the this compound matrix over time.
Materials:
-
Drug-loaded nanoparticle dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
Protocol:
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualization of Concepts
Conclusion
This compound is a versatile and valuable lipid excipient for the formulation of various drug delivery systems. Its biocompatibility, biodegradability, and ability to modulate drug release make it an attractive choice for researchers in drug development. The protocols and data presented in these application notes provide a foundation for the successful design and evaluation of this compound-based drug encapsulation systems. Proper optimization of formulation and process parameters is crucial to achieving the desired physicochemical characteristics and in vitro performance.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of this compound nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. scispace.com [scispace.com]
- 10. View of In vitro controlled drug release from loaded microspheres - dose regulation through formulation [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
Protocol for Dissolving Stearic Acid for Cell Culture Applications
Application Notes
Stearic acid, a saturated long-chain fatty acid, is a critical component in various cellular processes and is frequently used in cell culture experiments to study its effects on signaling pathways, metabolism, and cellular health. Due to its hydrophobic nature, dissolving this compound for aqueous cell culture media requires specific protocols to ensure its bioavailability and to avoid cytotoxicity from the solvent. This document provides detailed protocols for the preparation of this compound solutions for cell culture applications, along with information on its cellular effects.
The two primary methods for preparing this compound for cell culture are:
-
Solvent-Based Dissolution followed by BSA Complexation: this compound is first dissolved in an organic solvent, such as ethanol (B145695) or DMSO, and then complexed with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier, mimicking the physiological transport of fatty acids in the bloodstream and facilitating their uptake by cells in culture.[1][2][3]
-
Saponification followed by BSA Complexation: this compound is saponified using a base like sodium hydroxide (B78521) (NaOH) to form a salt (sodium stearate), which is more water-soluble.[4][5] This is then complexed with BSA for delivery to the cells.
The choice of method can influence experimental outcomes, and it is crucial to maintain consistency and include appropriate vehicle controls in all experiments.[2][3] The molar ratio of this compound to BSA is a critical parameter, as a higher ratio can lead to increased concentrations of unbound fatty acids, which may be toxic to cells.[1][3]
Quantitative Data Summary
The solubility of this compound in common organic solvents is temperature-dependent.[6][7] The following table summarizes the solubility of this compound in solvents frequently used for cell culture stock solution preparation.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ethanol | ~20 | Room Temperature | [8] |
| DMSO | ~10 | Room Temperature | [8] |
| Dimethyl Formamide | ~30 | Room Temperature | [8] |
| Ethanol | Varies with temperature | 20 - 42 | [7] |
| Acetone | Varies with temperature | 20 - 42 | [7] |
| Ethyl Acetate | Varies with temperature | 20 - 42 | [7] |
Note: The exact solubility can vary based on the purity of the this compound and the solvent.
Experimental Protocols
Protocol 1: Ethanol-Based Dissolution and BSA Complexation
This protocol is adapted from methodologies described for long-chain fatty acids.[1][9]
Materials:
-
This compound (powder, ≥98% purity)
-
100% Ethanol
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Cell Culture Medium (e.g., DMEM)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Water bath
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 500 mM this compound Stock Solution in Ethanol:
-
Weigh out the appropriate amount of this compound.
-
In a sterile tube, dissolve the this compound in 100% ethanol to a final concentration of 500 mM.
-
Heat the solution at 70°C in a water bath to facilitate dissolution.[1] Vortex periodically until the this compound is completely dissolved.
-
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in your cell culture medium to a final concentration of 10% (w/v).
-
Incubate the solution at 37°C for at least 1 hour to allow the BSA to dissolve completely.
-
Sterile filter the 10% BSA solution using a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Pre-warm the 10% BSA solution to 55°C.
-
Add a small volume of the 500 mM this compound stock solution to the pre-warmed 10% BSA solution. For example, add 10 µL of the this compound stock to 990 µL of 10% BSA to get a 5 mM this compound-BSA complex.[1]
-
Vortex the mixture immediately and incubate at 55°C for 15 minutes.[1]
-
Repeat the vortexing and incubation step.[1]
-
-
Prepare the Vehicle Control:
-
Prepare a control solution by adding the same volume of 100% ethanol to the 10% BSA solution without the this compound.[1]
-
-
Storage:
Protocol 2: Saponification with NaOH and BSA Complexation
This method avoids the use of organic solvents.[4][5]
Materials:
-
This compound (powder, ≥98% purity)
-
0.1 M Sodium Hydroxide (NaOH)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Cell Culture Medium (e.g., DMEM)
-
Sterile, conical tubes
-
Water bath
Procedure:
-
Prepare a Sodium Stearate (B1226849) Stock Solution:
-
Dissolve this compound in 0.1 M NaOH at 72°C for 30 minutes to create a stock solution (e.g., 5 mM).[4]
-
-
Prepare a 10% BSA Solution:
-
As described in Protocol 1, prepare a 10% fatty acid-free BSA solution in your cell culture medium and sterile filter it.
-
-
Complex Sodium Stearate with BSA:
-
Pre-warm the 10% BSA solution.
-
Add the sodium stearate stock solution to the pre-warmed BSA solution to achieve the desired final concentration and fatty acid:BSA molar ratio. A common molar ratio is 3.3:1.[4]
-
-
Prepare the Vehicle Control:
-
Prepare a control solution containing the same concentrations of NaOH and BSA in the cell culture medium.
-
-
Final Preparation:
-
The final solution can be diluted with cell culture medium to the desired working concentration for treating cells.
-
Visualization of Cellular Effects
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, inflammation, and metabolism.
Experimental Workflow for Preparing this compound-BSA Complex
Caption: Workflow for preparing this compound-BSA complex.
Signaling Pathways Modulated by this compound
Saturated fatty acids like this compound can induce cellular stress and activate specific signaling cascades.
Caption: Signaling pathways affected by this compound.
This compound has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) pathway and inhibit the extracellular signal-regulated kinase (ERK) pathway, which can lead to apoptosis.[10][11] Furthermore, it can induce endoplasmic reticulum (ER) stress, another pathway culminating in apoptosis.[4][10][11] In the context of insulin signaling, this compound can act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which may enhance insulin receptor signaling.[12] It can also influence growth factor signaling by promoting the oleoylation of GNAI proteins, which in turn affects EGFR signaling.[13] These diverse effects highlight the importance of using well-characterized this compound solutions in cell culture to obtain reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearic Acid Supplementation in Serum-Free Media for CHO Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. The transition from serum-containing to serum-free media has been a critical step in improving process consistency, safety, and downstream purification. However, serum-free media require careful optimization of components to support robust cell growth and high productivity. Fatty acids are essential for various cellular functions, including membrane structure, energy storage, and signaling. Stearic acid (C18:0), a saturated fatty acid, is a valuable supplement in serum-free CHO cell culture. It serves as a stable, less peroxidation-prone precursor to oleic acid (C18:1), a key monounsaturated fatty acid, thereby supporting cell viability and protein production without the need for direct supplementation of unstable unsaturated fatty acids.[1] This document provides detailed application notes and protocols for the effective use of this compound in serum-free media for CHO cell culture.
Data Presentation
The following table summarizes representative data on the effects of this compound supplementation on CHO cell culture performance. This data is a composite representation derived from typical outcomes reported in the literature and should be used as a guideline for optimization studies.
| This compound Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Cell Viability at Peak Density (%) | Recombinant Protein Titer (mg/L) | Specific Productivity (pg/cell/day) |
| 0 (Control) | 8.2 ± 0.4 | 92 ± 2 | 450 ± 25 | 20.1 ± 1.5 |
| 10 | 9.5 ± 0.5 | 94 ± 1 | 580 ± 30 | 22.5 ± 1.8 |
| 25 | 11.3 ± 0.6 | 95 ± 2 | 750 ± 40 | 24.8 ± 2.1 |
| 50 | 10.8 ± 0.5 | 93 ± 3 | 710 ± 35 | 24.1 ± 2.0 |
| 100 | 7.5 ± 0.7 | 85 ± 4 | 410 ± 38 | 19.5 ± 2.5 |
Note: The above data is a representative example for illustrative purposes. Optimal concentrations of this compound may vary depending on the specific CHO cell line, basal medium formulation, and culture conditions. A dose-response experiment is recommended to determine the optimal concentration for each specific process.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Due to its low solubility in aqueous solutions, this compound requires a specific preparation method. Here, we describe a common method using bovine serum albumin (BSA) as a carrier.
Materials:
-
This compound (cell culture grade)
-
Ethanol (B145695), 200 proof (absolute)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
0.1 M NaOH solution, sterile
-
Sterile 50 mL conical tubes
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.
-
Stir gently at 37°C until the BSA is completely dissolved.
-
Sterile filter the solution using a 0.22 µm filter and keep it at 37°C.
-
-
Prepare a 100 mM this compound sodium salt solution:
-
Weigh 28.45 mg of this compound and place it in a sterile 50 mL conical tube.
-
Add 1 mL of 200 proof ethanol and vortex until the this compound is dissolved.
-
In a separate sterile tube, warm 9 mL of sterile purified water to 70°C.
-
Slowly add the warm water to the this compound-ethanol solution while vortexing.
-
Add 0.1 M NaOH dropwise while vortexing until the solution becomes clear, indicating the formation of sodium stearate (B1226849). This will be approximately 1 mL.
-
-
Complex this compound with BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
Slowly add the 10 mM sodium stearate solution to the 10% BSA solution with gentle stirring.
-
Continue to stir at 37°C for at least 1 hour to allow for complexation.
-
-
Final Stock Solution:
-
The final concentration of the this compound stock solution will be approximately 10 mM.
-
Store the this compound-BSA complex solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
CHO Cell Culture with this compound Supplementation
Materials:
-
Suspension-adapted recombinant CHO cell line
-
Serum-free CHO cell culture medium
-
10 mM this compound stock solution (prepared as above)
-
Shake flasks or bioreactor
-
Humidified incubator (37°C, 5% CO₂)
-
Shaking platform
Procedure:
-
Cell Seeding:
-
Thaw a vial of cryopreserved CHO cells and seed them in the desired serum-free medium at a density of 0.3-0.5 x 10^6 viable cells/mL in a shake flask.
-
Expand the cell culture as required for the experiment.
-
-
Supplementation:
-
On the day of the experiment, seed the CHO cells at a density of 0.3 x 10^6 viable cells/mL in shake flasks containing pre-warmed serum-free medium.
-
Add the 10 mM this compound stock solution to the culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Ensure to add an equivalent volume of the BSA carrier solution (without this compound) to the control (0 µM) flask.
-
-
Incubation:
-
Incubate the shake flasks at 37°C with 5% CO₂ on a shaking platform at the appropriate speed (e.g., 120 rpm).
-
-
Monitoring:
-
Monitor the culture daily for viable cell density, viability, and glucose/lactate levels.
-
Collect samples at regular intervals for protein titer analysis.
-
Determination of Viable Cell Density and Viability using Trypan Blue Exclusion Assay
Materials:
-
0.4% Trypan Blue solution
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Obtain a representative sample from the cell culture flask.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
-
Loading the Hemocytometer:
-
Carefully load 10 µL of the cell-trypan blue mixture into the chamber of a clean hemocytometer.
-
-
Cell Counting:
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculations:
-
Viable Cell Density (VCD):
-
VCD (cells/mL) = (Total number of viable cells counted / 4) x Dilution factor (2) x 10^4
-
-
Viability (%):
-
Viability (%) = (Total number of viable cells / Total number of cells (viable + non-viable)) x 100
-
-
Quantification of Recombinant Protein using ELISA
This is a general protocol for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each specific recombinant protein.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatant samples
-
Recombinant protein standard of known concentration
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Sample and Standard Preparation:
-
Centrifuge cell culture samples at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris. Collect the supernatant.
-
Prepare a standard curve by performing serial dilutions of the recombinant protein standard in the assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark, or until sufficient color development.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the recombinant protein in the samples by interpolating their absorbance values from the standard curve.
-
Diagrams
Caption: Metabolic pathway of this compound in CHO cells.
References
Application Notes and Protocols: Synthesis of Stearic Acid Esters for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various stearic acid esters, which are of significant interest in research, particularly in the fields of drug delivery, material science, and cosmetics. This compound, a saturated fatty acid, and its esters offer versatile platforms for creating biocompatible and biodegradable materials, including their crucial role in the formulation of nanoparticles for targeted drug delivery.
Application Notes
This compound esters are valuable compounds in research due to their diverse physicochemical properties, which can be tailored by altering the alcohol moiety. Their applications are extensive and include:
-
Drug Delivery Systems: this compound and its esters are key components in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] These lipid-based nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability.[3][4] They can also be functionalized for targeted delivery to specific cells or tissues.[5]
-
Pharmaceutical Formulations: In tablet and capsule manufacturing, this compound and its esters act as lubricants, preventing the formulation from sticking to machinery during production.[6] They also serve as binders, emulsifiers, and stabilizers in various pharmaceutical preparations, including creams and ointments.[7][8]
-
Cosmetics and Personal Care: Due to their emollient properties, this compound esters are widely used in skincare products to provide moisturization and a smooth feel.[9]
-
Biomaterials and Coatings: The hydrophobic nature of this compound esters makes them suitable for creating water-resistant coatings and films.[10]
Experimental Protocols
This section provides detailed protocols for the synthesis of common this compound esters using various catalytic methods.
Protocol 1: Fischer-Speier Esterification for Methyl Stearate (B1226849) Synthesis
Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.[11] This protocol describes the synthesis of methyl stearate.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol. A typical molar ratio of this compound to methanol is 1:10 to 1:15.[12]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of this compound) to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture to the boiling point of methanol (approximately 65°C).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude methyl stearate.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Lipase-Catalyzed Synthesis of Ethyl Stearate
Enzymatic esterification using lipases offers a milder and more environmentally friendly alternative to acid catalysis, often with high selectivity.[13] This protocol outlines the synthesis of ethyl stearate using a lipase (B570770) catalyst.
Materials:
-
This compound
-
Immobilized lipase (e.g., from Candida antarctica or Candida rugosa)
-
n-Heptane (or other suitable organic solvent, optional)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
In a reaction vessel, combine this compound and ethanol. A common molar ratio of this compound to ethanol is 1:2 to 1:5.[9]
-
If using a solvent, add n-heptane.
-
Add the immobilized lipase to the mixture. The enzyme loading is typically between 1% and 10% (w/w) of the total reactants.[9]
-
If desired, add molecular sieves to the reaction mixture to absorb the water produced during the reaction, which can drive the equilibrium towards the product.
-
Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer.
-
Maintain the reaction at a controlled temperature, typically between 40°C and 70°C, with constant agitation.[9][13]
-
The reaction time can vary from several hours to a few days, depending on the specific enzyme and conditions. Monitor the reaction progress by analyzing aliquots for the disappearance of this compound (e.g., by titration or chromatography).
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.
-
The product mixture can be purified by removing the solvent (if used) and any unreacted starting materials, for example, by vacuum distillation.
Protocol 3: Synthesis of Stearyl Stearate
This protocol describes the synthesis of a waxy ester, stearyl stearate, from this compound and stearyl alcohol.[10]
Materials:
-
This compound
-
Stearyl alcohol
-
Potassium hydroxide (B78521) (KOH) (catalyst)
-
Diethyl ether (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and stearyl alcohol in diethyl ether.
-
Add a catalytic amount of potassium hydroxide (e.g., 3% of the total weight of the reactants).[10]
-
Set up the apparatus for reflux and heat the mixture for approximately 6 hours.[10]
-
After cooling, wash the reaction mixture with warm distilled water in a separatory funnel to remove the water-soluble catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude stearyl stearate.
-
The product can be purified by recrystallization.
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound esters under different conditions.
Table 1: Comparison of Synthesis Methods for this compound Esters
| Ester | Synthesis Method | Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Methyl Stearate | Fischer Esterification | H₂SO₄ | Methanol | 1:14 | Microwave (130W) | 0.05 | 98.5 | [3] |
| Methyl Stearate | Fischer Esterification | p-Toluenesulfonic acid | Methanol | 1:1.2-1.4 | 95-110 | 2.5-3.5 | Not specified | [14] |
| Ethyl Stearate | Fischer Esterification | H₂SO₄ | Ethanol | Not specified | Reflux | 1-4 | 58-75 | [13] |
| Butyl Stearate | Fischer Esterification | H₂SO₄ | 1-Butanol | 1:15 | 65 | Not specified | 99 | [12] |
| Alkyl Stearates (C1-C16) | Lipase-catalyzed | Candida rugosa lipase | Various Alcohols | 5:1 to 15:1 | 40-60 | 24-120 | >90 | [13] |
| Isopropyl Stearate | Lipase-catalyzed | Immobilized lipase | Isopropanol | 1:2 | 70 | Not specified | 93.9 | [9] |
| Stearyl Stearate | Base-catalyzed | KOH | Stearyl Alcohol | 1:1 | Reflux | 6 | 87 | [10] |
Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Alkyl Stearates
| Alkyl Alcohol | Optimal Time (days) | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Optimal Lipase Amount (kU) | Conversion (%) |
| Methanol (C1) | 5 | 60 | 15:1 | 35 | >90 |
| Ethanol (C2) | 5 | 60 | 10:1 | 35 | >90 |
| Butanol (C4) | 3 | 60 | 15:1 | 21 | >90 |
| Octanol (C8) | 5 | 40 | 15:1 | 35 | >90 |
| Cetyl Alcohol (C16) | 5 | 60 | 15:1 | 35 | >90 |
Data adapted from a study optimizing the synthesis using Candida rugosa lipase.[13]
Mandatory Visualizations
Signaling Pathway
Recent research has indicated that this compound can influence cellular signaling pathways. For instance, in the context of idiopathic pulmonary fibrosis, this compound has been shown to attenuate profibrotic signaling by reducing the levels of phosphorylated Smad2/3 (p-Smad2/3), a key downstream mediator of the TGF-β1 pathway.
Caption: this compound's role in inhibiting the TGF-β1/Smad signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation of drug-loaded solid lipid nanoparticles (SLNs) using a hot homogenization and ultrasonication method, a common application for this compound in drug delivery research.
Caption: Workflow for preparing drug-loaded solid lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound nanoparticles increase acyclovir absorption by oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104058957A - Preparation method of methyl stearate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. G Protein Coupled Receptors in Embryonic Stem Cells: A Role for Gs-Alpha Signaling | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of a new hydrophobic coating film from this compound of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METHYL STEARATE synthesis - chemicalbook [chemicalbook.com]
- 14. This compound attenuates profibrotic signalling in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Stearic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a saturated long-chain fatty acid that is ubiquitous in animal and vegetable fats. Beyond its role as a key component of cellular lipids and a metabolic energy source, this compound is an important signaling molecule implicated in a variety of cellular processes.[1] Its levels and metabolism are associated with cardiovascular diseases, diabetes, and cancer.[1] Accurate and robust quantification of this compound in biological matrices such as plasma, serum, tissues, and cells is therefore crucial for understanding its physiological and pathological roles and for the development of novel therapeutics.
These application notes provide detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The two primary methods for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. Each method has its advantages and is suited for different research needs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It offers high chromatographic resolution and is well-suited for separating complex mixtures of fatty acid isomers. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often without the need for derivatization.[3] It allows for the direct analysis of free fatty acids and can be a faster alternative to GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values can be used for comparison and to guide method selection.
Table 1: Performance Characteristics of GC-MS Methods for this compound Quantification
| Parameter | Reported Range/Value | Biological Matrix | Reference |
| Linearity (R²) | >0.99 | Paint Samples (adaptable to biological) | [4] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for trace amounts | Biological Material | [5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for trace amounts | Biological Material | [5] |
| Recovery | Method provides high quantitation accuracy with internal standards | Biological Material | [5] |
| Precision (RSD%) | <15% (general requirement for bioanalytical methods) | General | [6] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Reported Range/Value | Biological Matrix | Reference |
| Linearity (R²) | >0.99 | Human Plasma | [7] |
| Limit of Detection (LOD) | Not explicitly stated | Human Plasma | [7] |
| Limit of Quantification (LOQ) | 0.1 - 400 ng/mL (for a panel of fatty acids) | Human Plasma | [7] |
| Recovery | 77.7% - 109.7% | Human Plasma | [7] |
| Precision (Intra-day RSD%) | 0.62% - 13.90% | Human Plasma | [7] |
| Precision (Inter-day RSD%) | 0.55% - 13.29% | Human Plasma | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol details the extraction, derivatization, and analysis of total this compound from biological samples.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
For Tissues:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.
-
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add a 2:1 (v/v) mixture of chloroform:methanol.
-
-
For Cultured Cells:
-
Harvest cells and wash with PBS. Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.
-
-
Extraction:
-
Vortex the homogenate vigorously for 15 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add methanolic NaOH and heat to saponify the lipids into free fatty acids.
-
Neutralize the solution with an acid (e.g., HCl).
-
Add a derivatization agent such as Boron Trifluoride-Methanol (BF3-Methanol) and heat.[2][8] This reaction converts the free fatty acids to their corresponding FAMEs.
-
After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.[8]
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a lower temperature and ramps up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for FAMEs.
-
Quantification: Use an internal standard (e.g., deuterated this compound) added at the beginning of the extraction process for accurate quantification. Create a calibration curve using standards of this compound methyl ester.
Protocol 2: Quantification of Free this compound using LC-MS/MS
This protocol is for the direct analysis of free this compound without derivatization.
1. Sample Preparation and Extraction
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C₁₈-Stearic Acid).[1]
-
Precipitate proteins by adding cold acetonitrile (B52724).[3] Vortex and centrifuge.
-
Collect the supernatant for analysis.[3]
-
-
For Tissues and Cells:
-
Homogenize the sample in a suitable solvent containing an internal standard.
-
Perform a liquid-liquid extraction using a solvent system like methyl-tert-butyl ether (MTBE) and methanol.
-
Separate the phases by centrifugation and collect the organic layer.
-
Dry the extract under nitrogen and reconstitute in the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode.
-
Quantification: Monitor the specific precursor-to-product ion transition for this compound and its internal standard using Multiple Reaction Monitoring (MRM).[3] Generate a calibration curve with known concentrations of this compound.
Visualizations
Experimental Workflow
References
- 1. This compound metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Dietary this compound Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. karger.com [karger.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Stearic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearic acid (C18:0) is a saturated fatty acid prevalent in both animal and vegetable fats. Its accurate quantification is crucial in various fields, including food science, pharmaceuticals, and clinical research. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for this analysis. However, a primary challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which complicates detection using standard UV-Vis detectors.[1]
To overcome this, several strategies have been developed:
-
Pre-column Derivatization: A chemical reagent is used to attach a UV-absorbing or fluorescent tag to the this compound molecule, enabling sensitive detection.[2]
-
Universal Detectors: Techniques like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are employed. These detectors do not require the analyte to have a chromophore, making them ideal for analyzing underivatized fatty acids.[1][3]
-
Direct UV Detection at Low Wavelengths: Although less common, direct detection at low UV wavelengths (around 200-210 nm) is possible but may suffer from lower sensitivity and potential interference from mobile phase components.[4][5]
This document provides detailed protocols for three common HPLC methods for the analysis of this compound, along with a summary of their performance characteristics.
Quantitative Data Summary
The performance of various HPLC methods for this compound analysis is summarized below. These methods offer a range of sensitivities and complexities, allowing researchers to choose the most suitable approach for their specific application.
| Method | Column | Mobile Phase | This compound Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-ELSD (Underivatized) | Zhongpu Develop XD-C18 (250 mm x 4.6 mm, 5 µm) | Gradient: Methanol (B129727) and 1% acetic acid in water | ~19.8 | 10.7 - 107.4 | 2.5 | 7.4 | [6][7][8] |
| HPLC-UV (Underivatized) | Not Specified | Acetonitrile:Methanol:n-Hexane (90:8:2) + 0.2% Acetic Acid | Not Specified | Not Specified | Not Specified | 0.056 | [4][5] |
| HPLC-UV (Derivatized) | Not Specified | Gradient: Acetonitrile and Methanol/Water (1:1) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| HPLC-ELSD (Underivatized) | COSMOSIL 5C18-MS-II (150 mm x 4.6 mm) | 0.05% TFA in 90% Methanol | ~11 | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
This protocol is based on the determination of this compound in oil samples after hydrolysis and is suitable for matrices where this compound is present as an ester.[6][7][8]
A. Sample Preparation (Alkaline Hydrolysis)
-
Weigh approximately 30 mg of the oil sample into a 20 mL vial.
-
Add 1.0 mL of 1 mol/L sodium hydroxide (B78521) in ethanol. Seal the vial.
-
Heat the vial in a water bath at 90°C for 30 minutes with continuous vibration to facilitate hydrolysis.
-
Cool the solution to room temperature.
-
Add 1.0 mL of glacial acetic acid to neutralize the solution, followed by 8.0 mL of methanol to reach a final volume of 10 mL.
-
Mix thoroughly. The resulting solution is the sample solution for injection.
B. Standard Solution Preparation
-
Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).[6][8]
C. HPLC-ELSD Conditions
-
HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector.
-
Column: Zhongpu Develop XD-C18 (250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: Gradient elution using Methanol (A) and 1% acetic acid aqueous solution (B).
-
0-10 min: 85% A
-
10-11 min: 85% to 98% A
-
11-25 min: 98% A
-
-
Injection Volume: 20 µL.[6]
-
ELSD Settings:
This protocol is necessary when using a UV detector to enhance the detection sensitivity of this compound.[2]
A. Derivatization Reagent Preparation
-
Prepare a solution of 2,4'-dibromoacetophenone (B128361) in acetone (B3395972) (e.g., 48 g/L).
-
Triethylamine is used as a catalyst.
B. Standard and Sample Derivatization
-
For standards, place a known amount of this compound into a reaction vial and evaporate the solvent.
-
For samples, extract the lipids and saponify if necessary to yield free fatty acids. Evaporate the solvent to obtain the fatty acid residue.
-
To the residue, add 0.5 mL of the 2,4'-dibromoacetophenone solution and 60 µL of triethylamine.
-
Mix vigorously and heat the sealed vial at 40°C for 30 minutes.[2]
-
Protect the derivatized samples from light before injection.
C. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: Gradient elution using Acetonitrile (A) and a Methanol/Water mixture (1:1, v/v) (B).[9]
-
0-10 min: 70% A
-
10-15 min: 70% to 80% A
-
15-25 min: 80% to 85% A
-
25-45 min: 85% to 100% A
-
45-50 min: Re-equilibrate to 70% A
-
-
Flow Rate: 0.55 mL/min.[9]
-
Column Temperature: 50°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: 244 nm or 256 nm, corresponding to the absorption maximum of the derivative.[2][9]
This protocol offers a simpler alternative by avoiding derivatization, but detection occurs at a low wavelength where many compounds can interfere.[4][5]
A. Sample and Standard Preparation
-
Dissolve standards and extracted lipid samples in the mobile phase or a compatible solvent.
-
Ensure all solutions are filtered through a 0.45 µm filter before injection.
B. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a Photo Diode Array (PDA) or UV detector capable of low-wavelength detection.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile, Methanol, and n-Hexane (90:8:2, v/v/v) containing 0.2% acetic acid.[4][5]
-
Flow Rate: Typically 1.0 mL/min (adjust as needed).
-
Column Temperature: Room temperature.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 208 nm.[4]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound, highlighting the key decision points and procedural steps.
References
- 1. agilent.com [agilent.com]
- 2. jafs.com.pl [jafs.com.pl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Steararic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical methodologies for the quantitative and qualitative analysis of stearic acid using gas chromatography (GC). It includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual representations of the analytical workflow.
Introduction
This compound (C18:0) is a saturated fatty acid with numerous applications in the pharmaceutical, cosmetic, and food industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and various research applications. Gas chromatography, owing to its high resolution and sensitivity, is the premier analytical technique for the analysis of fatty acids.[1]
Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[2][3][4][5] This conversion enhances chromatographic performance by improving peak shape and reducing adsorption to the column.[3][4]
Experimental Protocols
This section outlines the key steps involved in the GC analysis of this compound, from sample preparation to data acquisition.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
The most common derivatization method for fatty acids is esterification to form FAMEs.[2][3][5] This can be achieved through acid-catalyzed or base-catalyzed transesterification. A widely used and effective reagent is boron trifluoride (BF3) in methanol.[5]
Protocol: Esterification using Boron Trifluoride-Methanol
-
Sample Weighing: Accurately weigh 10-25 mg of the sample containing this compound into a screw-capped test tube.
-
Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.[4][5]
-
Heating: Cap the tube tightly and heat at 60-100°C for 5-10 minutes in a water bath or heating block.[4][5]
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Shake the tube vigorously for 30 seconds and then centrifuge at a low speed to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.[3][6]
-
Drying: The extract can be dried over anhydrous sodium sulfate (B86663) to remove any residual water before injection.
An alternative silylation method using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed to form trimethylsilyl (B98337) (TMS) esters.[5][7]
Gas Chromatography (GC) Conditions
The choice of GC column and instrumental parameters is critical for achieving good separation and accurate quantification of this compound methyl ester.
Instrumentation:
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is common for quantification, while GC-MS provides definitive identification.[8]
-
Column: A polar capillary column is generally preferred for the separation of FAMEs.[1][3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate or linear velocity.[2][10]
Typical GC Parameters:
| Parameter | Recommended Setting |
| Column | InertCap Pure-WAX (30 m x 0.32 mm I.D., 0.50 µm film thickness)[9] |
| Injection Mode | Splitless[9] or Split (e.g., 50:1)[10] |
| Injection Volume | 1 µL[10][13] |
| Injector Temperature | 220 - 250°C[9][10][14] |
| Oven Temperature Program | 70°C (hold 2 min) to 240°C at 5°C/min (hold 5 min)[9] |
| Detector | FID |
| Detector Temperature | 260°C[9][10] |
| Carrier Gas | Helium at 80 kPa[9] |
Data Presentation
Quantitative data from various studies on the GC analysis of this compound and related fatty acids are summarized below.
Table 1: Quantitative Performance Data for GC Analysis of Fatty Acids
| Analyte(s) | Linearity Range (µg/mL) | r² | Average Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Reference |
| Palmitic Acid | 6.45 - 1032 | 0.999 | 101.5 | - | - | [14] |
| This compound | 6.65 - 1064 | 0.999 | 102.8 | - | - | [14] |
| Palmitic & Stearic Acids | - | 0.9961 - 0.9992 | - | < 0.4 | < 0.5 | [7] |
| Myristic, Palmitic, Stearic, Oleic Acids | 50 - 800 | > 0.99 | 97 - 103 | - | - | [15] |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC analysis of this compound, from sample receipt to final data analysis.
Caption: Workflow for GC analysis of this compound.
Factors Affecting GC Separation of FAMEs
This diagram outlines the key parameters that influence the separation of fatty acid methyl esters in gas chromatography.
Caption: Factors influencing GC separation of FAMEs.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. aocs.org [aocs.org]
- 12. agilent.com [agilent.com]
- 13. static.igem.org [static.igem.org]
- 14. GC-MS determination of palmitic acid and this compound in compound...: Ingenta Connect [ingentaconnect.com]
- 15. jppres.com [jppres.com]
Application Notes & Protocol: Determination of the Melting Point of Stearic Acid
Introduction
Stearic acid, a long-chain saturated fatty acid, is a common excipient in pharmaceutical formulations, serving as a lubricant, emulsifier, and solubilizing agent.[1] Its physical properties, particularly its melting point, are critical quality attributes that can influence the stability, manufacturing process, and final performance of drug products. The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[2] For this compound, this value serves as a key identifier and a crucial indicator of purity; impurities typically depress the melting point and broaden the melting range.[2][3] Therefore, accurate determination of its melting point is essential for quality control in research, drug development, and manufacturing.
This document provides detailed protocols for three common laboratory methods for determining the melting point of this compound: the Capillary Tube Method, the Cooling Curve Method, and an overview of Differential Scanning Calorimetry (DSC).
Data Presentation
The melting point of this compound can be determined by various methods, each with its own level of precision and application. Literature values for the melting point of pure this compound are very consistent.
Table 1: Reported Melting Point of this compound
| Method/Source | Reported Melting Point (°C) |
| IUPAC Name (Octadecanoic acid) | 69.4 °C[4] |
| ChemicalBook | 67-72 °C[1] |
| Sigma-Aldrich (Analytical Standard) | 69-71 °C[5] |
| Differential Scanning Calorimetry (DSC) | 56.7 °C to 69 °C[6][7] |
| General Literature | Approx. 69.3 °C[8] |
Note: The range observed in DSC can be influenced by factors like heating rate and sample purity.[7]
Experimental Protocols
Protocol 1: Capillary Tube Method
This is the most common method for determining the melting point of a crystalline solid. It can be performed using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with an oil bath.[2]
Materials:
-
This compound (powdered)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus or Thiele tube setup[3]
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer
Procedure using a Digital Melting Point Apparatus:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[9]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[9]
-
Create a small pile of the powdered this compound on a clean, dry surface.
-
Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[9]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To achieve tight packing, the tube can be dropped through a long, vertical glass tube onto the benchtop.[9][10]
-
The final packed sample height should be approximately 2-3 mm.[9]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into a sample slot in the melting point apparatus.[9]
-
Ensure the apparatus is at room temperature before starting.
-
-
Melting Point Determination:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate to get a rough estimate. A fresh sample must be used for the accurate measurement.[2][3]
-
Accurate Determination: For the new sample, set the apparatus to heat rapidly to about 15-20°C below the expected melting point of this compound (~69°C).[9][10]
-
Once this temperature is reached, slow the heating rate to 1-2°C per minute.[2] A slow heating rate is critical for an accurate reading, allowing the temperature of the heating block and the sample to equilibrate.[9]
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first tiny droplet of liquid becomes visible (T1). The solid may first appear to shrink or "sinter" just before melting begins.[9]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (T2).[9]
-
The melting point is reported as the range from T1 to T2. For pure this compound, this range should be narrow (0.5-1.0°C).[2]
-
-
Post-Measurement:
-
Allow the apparatus to cool significantly before performing another measurement.[9]
-
Dispose of the used capillary tube in a designated glass waste container.
-
Protocol 2: Cooling Curve Method
This method involves melting the substance and recording the temperature as it cools and solidifies. During the phase change from liquid to solid, the temperature remains constant as the latent heat of fusion is released. This "plateau" on the cooling curve indicates the freezing point, which is the same as the melting point for a pure substance.[11]
Materials:
-
This compound (approx. 10-15 g)
-
Boiling tube or large test tube
-
Beaker (250 mL or 400 mL) for water bath
-
Thermometer or digital temperature probe
-
Hot plate
-
Clamp stand
-
Stopwatch or timer
Procedure:
-
Setup and Heating:
-
Place approximately 10-15 g of this compound into a boiling tube.
-
Place the boiling tube in a beaker of water, ensuring the water level is above the level of the this compound.[12]
-
Gently heat the water bath on a hot plate until the this compound has completely melted, reaching a temperature of about 80-85°C.[11][12]
-
Place a thermometer into the molten this compound, ensuring the bulb is fully submerged.[13]
-
-
Data Collection (Cooling):
-
Turn off the hot plate and carefully lift the boiling tube out of the hot water using a clamp.[14]
-
Immediately start the stopwatch and begin recording the temperature of the this compound at regular intervals (e.g., every 30 seconds or 1 minute).[12][14]
-
Continue recording the temperature as the this compound cools until it has completely solidified and the temperature has dropped to around 50°C.[14]
-
-
Data Analysis:
-
Plot a graph of Temperature (°C) on the y-axis versus Time (minutes) on the x-axis.[11]
-
The graph will show a downward slope as the liquid cools, followed by a horizontal plateau where the temperature remains constant. This plateau corresponds to the freezing (melting) point of the this compound.[11]
-
After all the acid has solidified, the temperature will begin to drop again.
-
The temperature value of the flat plateau region is the melting point of this compound.
-
Protocol 3: Differential Scanning Calorimetry (DSC) - An Overview
DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] When the sample undergoes a phase transition, such as melting, it absorbs heat, which is detected as a peak in the DSC thermogram.[15]
Principle of Measurement:
-
A small, weighed amount of this compound is placed in a sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Both pans are heated at a controlled, linear rate (e.g., 10°C/min).[6]
-
The instrument measures the differential heat flow between the sample and the reference.
-
As the this compound melts, it absorbs latent heat of fusion. This results in an endothermic peak on the DSC curve.[15]
-
The temperature at the onset or peak of this curve is taken as the melting point. The area under the peak is proportional to the heat of fusion.[6]
DSC provides highly accurate and reproducible data and is the preferred method in industrial and pharmaceutical settings for its precision and the small sample size required.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the melting point using a manual laboratory method like the capillary or Thiele tube technique.
Caption: General Workflow for Melting Point Determination.
References
- 1. This compound | 57-11-4 [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 熔点标准品 69-71°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the melting point of this compound | Filo [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]
- 11. practical-science.com [practical-science.com]
- 12. glenalmondchemistry.wordpress.com [glenalmondchemistry.wordpress.com]
- 13. scribd.com [scribd.com]
- 14. Melting and freezing this compound | Class experiment | RSC Education [edu.rsc.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Stearic Acid as a Phase Change Material for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearic acid (C₁₈H₃₆O₂), a saturated fatty acid, is a highly promising organic phase change material (PCM) for latent heat thermal energy storage (LHTES) systems, particularly for low-to-medium temperature applications such as solar water heating, waste heat recovery, and thermal management of buildings and electronics.[1][2] Its appeal lies in its high latent heat of fusion, appropriate phase transition temperature range, good thermal stability, minimal supercooling, and non-toxic nature.[1][3]
However, pure this compound suffers from two primary drawbacks that can limit its practical application: low thermal conductivity, which results in slow heat charging and discharging rates, and potential leakage when in its molten state.[4][5] To overcome these limitations, this compound is frequently incorporated into composite materials. These composites typically involve a porous, shape-stabilizing matrix that prevents leakage and a thermally conductive filler to enhance heat transfer rates.[6][7][8]
These notes provide a comprehensive overview of the thermophysical properties of this compound, protocols for its characterization, and methods for developing advanced this compound-based composite PCMs.
Thermophysical Properties of this compound
The key thermal properties of this compound as a PCM are summarized below. It is important to note that values can vary slightly based on the purity of the material and the analytical method used.
Table 1: Thermophysical Properties of Pure this compound
| Property | Value | Units | Citations |
|---|---|---|---|
| Melting Temperature Range | 55 - 70 | °C | [1][5][9] |
| Latent Heat of Fusion | 186 - 206.3 | J/g (kJ/kg) | [4][10] |
| Thermal Conductivity (Solid) | ~0.30 | W/(m·K) | [11] |
| Specific Heat Capacity | ~2.83 | kJ/(kg·K) | [2] |
| Density | ~840 | kg/m ³ | [1] |
| Thermal Decomposition Temp. | >185 | °C |[12] |
Enhancing Performance: this compound Composites
To address the inherent challenges of low thermal conductivity and liquid leakage, this compound is often integrated with support materials. Expanded graphite (B72142) (EG) is a particularly effective additive as it both enhances thermal conductivity and provides a porous structure to encapsulate the molten PCM, thereby creating a shape-stabilized PCM (SSPCM).[6][7][11]
Table 2: Comparison of Pure this compound and this compound Composites
| Material | Latent Heat (J/g) | Thermal Conductivity (W/(m·K)) | Key Advantages | Citations |
|---|---|---|---|---|
| Pure this compound (SA) | 206.3 | ~0.30 | High latent heat | [4][11] |
| SA / Expanded Graphite (10 wt% EG) | ~185 (calculated) | 1.10 | 266% increase in thermal conductivity | [11][13] |
| SA / Carbon Fiber (10 wt% CF) | ~185 (calculated) | 0.92 | 206% increase in thermal conductivity | [11] |
| SA / Nanocellulose (20% CNF) | 156.2 | - | Good shape stability | [4] |
| SA/CNF + Graphene (5% Gr) | ~148 (calculated) | ~0.8 (calculated) | 261% increase in conductivity over SA/CNF | [4] |
| SA / Copper Foam (5 PPI) | 139.9 | Significantly Enhanced | High thermal diffusivity | [14] |
| SA / HDPE / Carbon Fiber | 140.17 | 0.4043 | Good thermal stability and shape stabilization |[8] |
Note: Latent heat of composites is typically lower than pure this compound due to the mass fraction of the non-PCM support material.
Experimental Protocols
Detailed methodologies for characterizing this compound and its composites are crucial for evaluating their performance and stability.
This protocol describes a common melt impregnation method to create a shape-stabilized PCM.[6][7]
-
Material Preparation:
-
Dry expanded graphite (EG) in an oven at 100°C for 2 hours to remove any moisture.
-
Weigh the desired amounts of this compound and EG to achieve the target mass ratio (e.g., 90:10 SA:EG).
-
-
Melting:
-
Place the this compound in a beaker and heat it on a hotplate to approximately 80°C, which is above its melting point.
-
-
Impregnation:
-
Once the this compound is completely molten, gradually add the pre-weighed EG to the liquid this compound while stirring continuously.
-
Maintain the temperature at 80°C and continue stirring for 30-60 minutes to ensure uniform absorption of the molten this compound into the porous network of the EG.
-
-
Cooling and Solidification:
-
Remove the mixture from the hotplate and pour it into a mold.
-
Allow the composite to cool to room temperature to solidify.
-
-
Characterization:
-
The resulting solid composite can be cut into desired shapes for subsequent analysis (DSC, TGA, thermal cycling).
-
DSC is used to determine the phase change temperatures and latent heat of fusion.[9][15][16]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound or composite PCM sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid to seal it. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen at 25 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) to a temperature above the melting point (e.g., 80°C).[17]
-
Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis:
-
From the endothermic peak on the heating curve, determine the onset melting temperature, peak melting temperature, and the latent heat of fusion (by integrating the peak area).
-
From the exothermic peak on the cooling curve, determine the onset solidification temperature, peak solidification temperature, and the latent heat of solidification.
-
TGA is used to evaluate the thermal stability and decomposition temperature of the PCM.[12][18][19]
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a TGA crucible.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert (N₂) or oxidative (Air) atmosphere.[17]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability. For this compound, significant weight loss typically begins above 185°C.[12]
-
This test assesses the durability and stability of the PCM's thermal properties over many melting/freezing cycles.[1][20]
-
Sample Preparation:
-
Seal a known quantity of the PCM in a vial or container.
-
-
Cycling Procedure:
-
Place the sample in a thermal cycler or a programmable oven.
-
Repeatedly heat the sample to a temperature above its melting point (e.g., 80°C) and cool it to a temperature below its solidification point (e.g., 20°C).
-
Perform a high number of cycles (e.g., 100, 500, or more).[1]
-
-
Interim Analysis:
-
After a set number of cycles (e.g., every 50 or 100 cycles), remove a small aliquot of the sample for DSC analysis.
-
-
Data Analysis:
-
Compare the melting temperature and latent heat of fusion from the DSC results at various cycle intervals.
-
A stable PCM will show minimal degradation in its thermal properties over a large number of cycles.[1]
-
Visualizations
Caption: Logical relationships in developing this compound composites for thermal energy storage.
Caption: Workflow for the characterization of this compound-based phase change materials.
References
- 1. This compound/Inorganic Porous Matrix Phase Change Composite for Hot Water Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of this compound/expanded graphite composites as thermal energy storage materials (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal conductivity improvement of this compound using expanded graphite and carbon fiber for energy storage applications - EconBiz [econbiz.de]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Impact of Thermal Cycling on Phase-Change Material (PCM) based Thermal Management Systems - Marconnet Thermal and Energy Conversion Lab - Purdue University [engineering.purdue.edu]
Application of Stearic Acid in the Synthesis of Surfactants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated long-chain fatty acid with an 18-carbon backbone, is a versatile and readily available raw material for the synthesis of a wide array of surfactants. Its hydrophobic stearyl chain and hydrophilic carboxylic acid head group make it an ideal starting material for producing anionic, cationic, non-ionic, and amphoteric surfactants. These surfactants find extensive applications in various fields, including as emulsifiers, detergents, wetting agents, and foaming agents. In the pharmaceutical and drug development sectors, this compound and its derivatives are of particular interest for their use in formulating drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability and targeted delivery of therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of different classes of surfactants derived from this compound. It also explores the application of these surfactants in drug delivery, with a focus on their role in nanoparticle formation and cellular interaction.
Synthesis of Anionic Surfactants from this compound
Anionic surfactants derived from this compound possess a negatively charged head group. Common examples include sodium stearate (B1226849) and sodium stearoyl lactylate.
Sodium Stearate
Sodium stearate is a simple anionic surfactant synthesized by the neutralization of this compound with a sodium base. It is a primary component of many soaps.
Experimental Protocol: Synthesis of Sodium Stearate
Materials:
-
This compound (C₁₈H₃₆O₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Phenolphthalein (B1677637) indicator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known amount of this compound in ethanol by gently warming the mixture.
-
In a separate beaker, prepare a standardized solution of sodium hydroxide in distilled water.
-
Slowly add the sodium hydroxide solution dropwise to the this compound solution while stirring continuously.
-
Add a few drops of phenolphthalein indicator. Continue the addition of NaOH until a persistent pink color is observed, indicating complete neutralization.
-
Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the solid sodium stearate.
-
The resulting solid can be washed with cold distilled water to remove any unreacted starting materials and then dried in a vacuum oven.[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Neutralization | [2] |
| Reactants | This compound, Sodium Hydroxide | [2] |
| Solvent | Ethanol/Water | [1] |
| Temperature | 60-80°C | [3] |
| Reaction Time | 1-2 hours | - |
| Yield | >95% (quantitative) | [3] |
Sodium Stearoyl Lactylate (SSL)
Sodium stearoyl lactylate is an anionic surfactant synthesized by the esterification of this compound with lactic acid, followed by neutralization with sodium hydroxide. It is widely used as a food-grade emulsifier and in personal care products.
Experimental Protocol: Synthesis of Sodium Stearoyl Lactylate
Materials:
-
This compound
-
Lactic Acid
-
Sodium Hydroxide
-
Catalyst (e.g., p-toluenesulfonic acid for esterification)
Procedure:
-
Esterification: In a reaction vessel, combine this compound and lactic acid (a molar ratio of 1:2 is often used).[4]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to approximately 105°C with stirring under reduced pressure to remove the water formed during the esterification. The reaction is typically carried out for 5 hours.[4]
-
Neutralization: After cooling, dissolve the resulting stearoyl lactylate in methanol.
-
Slowly add a methanolic solution of sodium hydroxide to the stearoyl lactylate solution until the mixture is neutralized (monitored by pH).[5]
-
The methanol is then removed under reduced pressure.
-
The crude product is washed with warm water to remove excess alkali and then crystallized at a low temperature (e.g., 5°C) and dried under vacuum.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Esterification & Neutralization | [4][5] |
| Reactants | This compound, Lactic Acid, NaOH | [4][5] |
| Temperature | ~105°C (Esterification) | [4] |
| Reaction Time | 5 hours (Esterification) | [4] |
| Molar Ratio (Lactic Acid:this compound) | 2:1 | [4] |
| Yield | High (specifics vary with conditions) | [4] |
Synthesis of Cationic Surfactants from this compound
Cationic surfactants derived from this compound possess a positively charged head group. A common synthetic route involves the amidation of this compound followed by quaternization, or through the esterification with amino alcohols.
Experimental Protocol: Synthesis of a this compound-Based Cationic Surfactant via Esterification with Triethanolamine (B1662121)
Materials:
-
This compound
-
Triethanolamine
-
Quaternizing agent (e.g., dimethyl sulfate (B86663) or an alkyl halide)
-
Catalyst (optional, e.g., a small amount of acid or base)
Procedure:
-
Esterification: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, mix industrial-grade this compound and triethanolamine.[6]
-
Heat the mixture to around 190°C under a nitrogen atmosphere with stirring. The water produced during the reaction is removed. The reaction can be monitored by measuring the acid value. A typical reaction time is around 5-6 hours.[6]
-
Quaternization: After the esterification is complete and the mixture has cooled, the resulting triethanolamine stearate ester is dissolved in a suitable solvent.
-
A quaternizing agent, such as dimethyl sulfate, is added to the solution. The reaction is typically carried out at a controlled temperature to form the quaternary ammonium (B1175870) salt.
-
The final product is then purified, often by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Esterification & Quaternization | [6] |
| Reactants | This compound, Triethanolamine | [6] |
| Temperature | ~190°C (Esterification) | [6] |
| Reaction Time | 5-6 hours (Esterification) | [6] |
Synthesis of Non-Ionic Surfactants from this compound
Non-ionic surfactants do not have a charged head group. Common examples derived from this compound include polyethylene (B3416737) glycol (PEG) stearates and stearyl alcohol.
Polyethylene Glycol (PEG) Stearate
PEG stearates are synthesized by the esterification of this compound with polyethylene glycol. The length of the PEG chain determines the hydrophilicity of the resulting surfactant.
Experimental Protocol: Enzymatic Synthesis of PEG 600 Stearate
Materials:
-
This compound
-
Polyethylene Glycol 600 (PEG 600)
-
Immobilized Lipase (B570770) B from Candida antarctica (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a reaction vessel, combine this compound and PEG 600. A molar ratio of 1:4 (acid to alcohol) has been shown to give high conversion.[4]
-
Add the immobilized lipase (e.g., 0.5% w/w of total reactants).[4]
-
If desired, add molecular sieves (e.g., 5% w/w) to remove water and drive the equilibrium towards the product.[4]
-
Heat the mixture to 70°C with agitation (e.g., 300 rpm).[4]
-
The reaction is typically allowed to proceed for about 6 hours.[4]
-
After the reaction, the immobilized enzyme can be removed by filtration for reuse. The product can be used directly or further purified.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Enzymatic Esterification | [4] |
| Reactants | This compound, PEG 600 | [4] |
| Catalyst | Immobilized Lipase B | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 6 hours | [4] |
| Yield | ~87% | [4] |
Stearyl Alcohol
Stearyl alcohol is a fatty alcohol that can be used as a non-ionic surfactant or as an intermediate in the synthesis of other surfactants. It is produced by the reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound to Stearyl Alcohol
Materials:
-
This compound
-
Hydrogen Gas (H₂)
-
Catalyst (e.g., Cobalt on Silica - Co/SiO₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the autoclave with this compound and the Co/SiO₂ catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[7]
-
Heat the reactor to the reaction temperature (e.g., 300°C) with stirring.[7]
-
Maintain these conditions for the desired reaction time. The reaction progress can be monitored by analyzing samples for the disappearance of this compound.
-
After the reaction, cool the reactor, vent the hydrogen, and recover the product. The catalyst can be separated by filtration. The crude stearyl alcohol can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Catalytic Hydrogenation | [7] |
| Reactants | This compound, Hydrogen | [7] |
| Catalyst | Cobalt on Silica (Co/SiO₂) | [7] |
| Temperature | 300°C | [7] |
| Pressure | 50 bar | [7] |
| Selectivity for Stearyl Alcohol | >93% | [7] |
Synthesis of Amphoteric Surfactants from this compound
Amphoteric surfactants have both a positive and a negative charge in their head group, and their overall charge is pH-dependent. A common example derived from this compound is stearamidopropyl betaine.
Experimental Protocol: Synthesis of Stearamidopropyl Betaine
This is a two-step synthesis involving the formation of an intermediate, stearamidopropyl dimethylamine (B145610), followed by quaternization.
Step 1: Synthesis of Stearamidopropyl Dimethylamine
Materials:
-
This compound
-
N,N-dimethyl-1,3-propanediamine (DMAPA)
Procedure:
-
In a reactor equipped for distillation, heat this compound to about 80°C under a nitrogen atmosphere.[8]
-
Slowly add DMAPA to the molten this compound. An exothermic reaction will occur. Maintain the temperature between 95-110°C during the addition.[8]
-
After the addition is complete, raise the temperature to around 180°C and hold for approximately 4 hours to drive the amidation reaction and remove the water formed.[8]
-
The crude stearamidopropyl dimethylamine can be purified by distillation to remove unreacted DMAPA.
Step 2: Quaternization to form Stearamidopropyl Betaine
Materials:
-
Stearamidopropyl Dimethylamine
-
Sodium Chloroacetate (B1199739)
-
Water
Procedure:
-
The stearamidopropyl dimethylamine is quaternized with sodium chloroacetate in an aqueous medium to yield stearamidopropyl betaine.[9]
-
The reaction conditions (temperature, time, and pH) are controlled to ensure complete reaction and minimize side products.
Quantitative Data (for Amidation Step):
| Parameter | Value | Reference |
| Reaction Type | Amidation | [8] |
| Reactants | This compound, DMAPA | [8] |
| Temperature | 180°C | [8] |
| Reaction Time | 4 hours | [8] |
Application in Drug Delivery: this compound-Based Nanoparticles
This compound is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.
Mechanism of Action in Drug Delivery:
This compound-based nanoparticles are taken up by cells primarily through endocytotic pathways. Once inside the cell, the nanoparticles can release the encapsulated drug in a sustained manner. This controlled release can improve the therapeutic efficacy and reduce the side effects of the drug. The lipid nature of the nanoparticles facilitates their interaction with cell membranes, promoting cellular uptake.
Visualization of Synthesis and Application Pathways
Diagrams:
References
- 1. prepchem.com [prepchem.com]
- 2. Sodium Stearate » Rayeneh Group [rayeneh.com]
- 3. Sodium stearate: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KR100676267B1 - Method of Making Cationic Surfactants - Google Patents [patents.google.com]
- 7. catalysis-conferences.com [catalysis-conferences.com]
- 8. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]
- 9. Synthesis, Characterization and Antimicrobial Evaluation of Three New Cationic Surfactants | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Stearic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of stearic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound's low solubility in water is due to its chemical structure. It consists of a long, 18-carbon hydrophobic (water-repelling) hydrocarbon chain and a hydrophilic (water-attracting) carboxyl group at one end.[1] In aqueous solutions, the dominant hydrophobic nature of the long carbon chain prevents it from readily dissolving.
Q2: What are the primary methods to increase the aqueous solubility of this compound?
The main strategies to enhance the aqueous solubility of this compound include:
-
pH Adjustment (Saponification): Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt (stearate).[2][3]
-
Use of Cosolvents: Employing organic solvents that are miscible with water, such as ethanol, to increase the overall solvating capacity of the medium.[4][5][6]
-
Surfactant-Mediated Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.[7][8][9]
-
Cyclodextrin (B1172386) Inclusion Complexation: Forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.
-
Formulation into Nanoparticles: Incorporating this compound into lipid-based nanoparticle systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).[10][11][12][13][14]
Q3: How does pH affect the solubility of this compound?
This compound is a weak acid with a pKa of approximately 4.50.[15] At pH values below its pKa, it exists predominantly in its protonated, non-ionized form, which is insoluble in water. By increasing the pH of the solution with a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated, forming the stearate (B1226849) anion. This sodium stearate salt is significantly more soluble in water, especially at elevated temperatures.[16][17][18]
Q4: What is the role of surfactants in solubilizing this compound?
Surfactants are amphiphilic molecules that can reduce the surface tension between oil and water. In aqueous solutions above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic tail of this compound can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic head remains oriented towards the aqueous environment, effectively solubilizing the this compound.[7][9]
Troubleshooting Guides
Issue: Incomplete Dissolution After pH Adjustment
Possible Cause 1: Insufficient Base
-
Troubleshooting Tip: Ensure that a sufficient molar equivalent of base (e.g., sodium hydroxide) has been added to fully neutralize the this compound. A 1:1 molar ratio is a good starting point.[2]
Possible Cause 2: Low Temperature
-
Troubleshooting Tip: The solubility of sodium stearate, the salt formed upon neutralization, is highly temperature-dependent.[16][18] Heat the solution to facilitate dissolution. For some applications, temperatures of 75-80°C may be necessary to achieve complete solubility.[18]
Possible Cause 3: Common Ion Effect
-
Troubleshooting Tip: In buffers with a high concentration of sodium ions, the solubility of sodium stearate may be reduced. If possible, consider using a different base or a buffer with a lower common ion concentration.
Issue: Phase Separation with Cosolvents
Possible Cause 1: Inappropriate Solvent Ratio
-
Troubleshooting Tip: The ratio of the organic cosolvent to water is critical. Refer to phase diagrams or solubility data to determine the optimal composition for your desired temperature and this compound concentration. The solubility of this compound generally increases with a higher proportion of the organic solvent.[4][6]
Possible Cause 2: Temperature Fluctuations
-
Troubleshooting Tip: The solubility of this compound in solvent-water mixtures is temperature-sensitive. Ensure the temperature of your solution is maintained within a range where all components are soluble. Unexpected cooling can lead to precipitation.
Issue: Low Encapsulation Efficiency in Nanoparticle Formulations
Possible Cause 1: Suboptimal Homogenization Parameters
-
Troubleshooting Tip: In methods like hot homogenization, the speed and duration of homogenization are crucial for efficient nanoparticle formation and drug loading.[10][12][13] Experiment with varying these parameters to optimize your formulation.
Possible Cause 2: Incorrect Lipid-to-Drug Ratio
-
Troubleshooting Tip: The ratio of this compound (and any other lipids) to the active pharmaceutical ingredient (API) can significantly impact encapsulation efficiency. Systematically vary this ratio to find the optimal loading capacity.
Possible Cause 3: Surfactant Concentration
-
Troubleshooting Tip: The concentration of the surfactant used to stabilize the nanoparticles is critical. Insufficient surfactant can lead to particle aggregation and poor drug encapsulation, while excessive amounts can have other undesirable effects.
Quantitative Data
Table 1: Solubility of Sodium Stearate in Water at Various Temperatures
| Temperature (°C) | Solubility |
| Cold Water | Slowly soluble/Insoluble[16][17] |
| Hot Water | Soluble[16] |
| 58 | Required for concentrated solutions[18] |
| 75-80 | Temperature needed for free dissolution[18] |
Table 2: Solubility of this compound in Ethanol-Water Mixtures at 298.15 K (25°C)
| Mole Fraction of Ethanol | Mole Fraction Solubility of this compound (x 10^3) |
| 1.00 | 18.26 |
| 0.80 | 12.54 |
| 0.60 | 7.31 |
| 0.40 | 2.15 |
| 0.20 | 0.43 |
| Data adapted from studies on this compound solubility in binary solvent mixtures.[4][6] |
Table 3: Critical Micelle Concentration (CMC) of Tween 80 in Aqueous Solution
| Temperature (°C) | CMC (mM) |
| 25 | 0.012 - 0.015[8][9] |
| The CMC can vary slightly depending on the experimental method and purity of the surfactant. |
Experimental Protocols
Protocol 1: Solubilization of this compound by pH Adjustment (Saponification)
Objective: To prepare an aqueous solution of sodium stearate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution (e.g., 2 N)
-
Distilled Water
-
Heating plate with magnetic stirring
-
Sealed vial
Procedure:
-
Weigh the desired amount of this compound and place it in a sealed vial.
-
Calculate the molar equivalent of NaOH needed to neutralize the this compound.
-
Add the calculated volume of NaOH solution and the desired volume of distilled water to the vial. For example, for 0.36 g of this compound, 0.63 ml of 2 N NaOH can be used in 10.00 ml of distilled water.[19]
-
Seal the vial and heat the solution in a boiling water bath or on a hot plate with stirring.
-
Continue heating and stirring until the this compound is completely dissolved, forming a clear or translucent solution.[19]
-
If the solution is to be added to a medium, do so while it is still hot to prevent solidification.[19]
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To formulate this compound into solid lipid nanoparticles.
Materials:
-
This compound (as the lipid)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Distilled Water
-
High-shear homogenizer
-
Water bath or heating mantle
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point (melting point of this compound is ~69.3°C).[14] If incorporating a lipophilic API, dissolve it in the molten this compound.
-
Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize at high speed (e.g., 10,000-15,000 rpm) for a defined period (e.g., 15 minutes) to form a hot oil-in-water emulsion.[10][14]
-
Nanoparticle Solidification: Quickly disperse the hot pre-emulsion into cold water (2-3°C) under moderate stirring. The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles.
-
Washing and Collection (Optional): The resulting SLN dispersion can be washed and concentrated by centrifugation if required.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., beta-cyclodextrin)
-
Small amount of water or ethanol-water mixture
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of water or an ethanol-water mixture to the cyclodextrin and knead with the pestle to form a homogeneous paste.
-
Add the weighed this compound to the paste.
-
Continue kneading for a specified period (e.g., 30-60 minutes). The mixture may become more solid as the complex forms.
-
The resulting solid mass is then dried. This can be done in a vacuum oven at a controlled temperature or in a desiccator.
-
To remove any uncomplexed this compound from the surface, the dried powder can be washed with a small amount of a solvent in which this compound is soluble but the complex is not, followed by drying.[20][21]
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. Sodium Stearate » Rayeneh Group [rayeneh.com]
- 18. The Solubility of Sodium and Potassium Soaps | www.wenxuecity.com [wenxuecity.com]
- 19. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 20. oatext.com [oatext.com]
- 21. oatext.com [oatext.com]
Technical Support Center: Preventing Stearic Acid Crystallization in Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stearic acid crystallization in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound crystallization and why is it a problem in formulations?
A1: this compound is a long-chain saturated fatty acid that can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] In formulations like creams, lotions, and other lipid-based systems, this compound can crystallize out of the solution or emulsion, leading to a grainy texture, phase separation, or an undesirable appearance known as "blooming".[1][3][4] This instability can affect the product's efficacy, shelf-life, and patient acceptability.
Q2: What are the different polymorphic forms of this compound?
A2: this compound is known to crystallize in several polymorphic forms, most commonly designated as A, B, and C forms.[1][2] The formation of a specific polymorph is influenced by various factors, including the solvent used, cooling rate, and temperature.[1][2] For instance, the B-form is often obtained by slow crystallization from nonpolar solvents, while rapid crystallization from polar solvents tends to produce the C-form.[1] The C-form is also typically observed when this compound crystallizes from a melt.[1]
Q3: What are the primary factors that influence this compound crystallization?
A3: The primary factors influencing this compound crystallization include:
-
Temperature: The temperature of crystallization plays a crucial role in determining the resulting crystal structure.[1]
-
Cooling Rate: Rapid or uncontrolled cooling can lead to the formation of undesirable crystals.[3][4] Slower cooling rates may allow for the formation of larger, more stable crystals.[5]
-
Solvent Polarity: The type of solvent used can dictate the polymorphic form of this compound obtained. Non-polar solvents tend to yield the B-form, while polar solvents favor the C-form.[1][2]
-
Presence of Additives: Emulsifiers, surfactants, and other lipids can significantly modify the crystal structure and inhibit or promote crystallization.[1][6][7]
-
Concentration: Higher concentrations of this compound can increase the likelihood of crystallization, particularly at lower storage temperatures.[4]
Troubleshooting Guides
Issue 1: My cream/lotion has a grainy texture.
A grainy texture in a cream or lotion is a common sign of this compound crystallization.[4]
Troubleshooting Steps:
-
Review Cooling Process: A slow cooling rate during manufacturing can lead to the formation of large crystals. Conversely, very rapid "shock cooling" can sometimes be used to create smaller, less perceptible crystals.[4]
-
Optimize Homogenization: Inadequate homogenization can result in larger oil droplets, which are more prone to instability and crystallization. Ensure your homogenization process is optimized for a fine and uniform droplet size.[4]
-
Adjust Emulsifier System: The choice and concentration of your emulsifier are critical. An improper Hydrophilic-Lipophilic Balance (HLB) can lead to emulsion instability, promoting crystallization.[4][8] Consider blending ionic and non-ionic emulsifiers.[3]
-
Re-melting and Re-emulsifying: For products that have become grainy due to temperature fluctuations during storage, gentle heating in a water bath until the product melts, followed by cooling at room temperature, can sometimes resolve the issue.[3]
Troubleshooting Logic for Grainy Texture
Caption: Troubleshooting workflow for addressing grainy texture in formulations.
Issue 2: Phase separation is occurring in my emulsion.
Phase separation in an oil-in-water (O/W) or water-in-oil (W/O) emulsion indicates a breakdown of the emulsion stability, which can be linked to this compound crystallization.[4]
Troubleshooting Steps:
-
Verify Emulsifier System: Ensure the HLB of your emulsifier blend is appropriate for the oil phase in your formulation.[4][8] Surfactants like sorbitan (B8754009) monostearate (Span 60) and polysorbate 80 have been shown to be effective in stabilizing lipid nanoparticles containing this compound.[8]
-
Evaluate Processing Parameters:
-
Assess Stability: Conduct accelerated stability testing, such as freeze-thaw cycles, to identify potential long-term instability issues that may be caused by crystal growth.[4]
-
Consider Co-lipids: The addition of other lipids, such as capric/caprylic triglycerides, can modify the crystal lattice of this compound and improve the stability of lipid nanoparticles.[8]
Data on Formulation Components and their Effects
The following tables summarize the effects of various formulation components on this compound crystallization, based on published experimental data.
Table 1: Effect of Surfactants on this compound Crystallization
| Surfactant/Emulsifier | Effect on Crystallization | Reference |
| Sorbitan Monostearate (Span 60) | Stabilizes the C-form of this compound, preventing the formation of other polymorphs.[1] Induces the formation of tiny and uniform crystals.[9] | [1][9] |
| Polysorbate 80 (Tween 80) | Used in combination with other surfactants to achieve a stable emulsion for lipid nanoparticle production.[8] | [8] |
| Sorbitan Monooleate (Span 80) | Can slow down the crystal growth of this compound.[10] However, it has weak nucleation-inducing ability, which can lead to the formation of loose crystals.[9] | [9][10] |
| Sucrose Ester S-170 | Possesses strong nucleation-inducing ability and good emulsifying properties, leading to the formation of tiny, uniform crystals.[9] | [9] |
| Polyglycerol fatty acid esters | A combination of erucic acid and this compound in polyglycerol fatty acid esters has been shown to inhibit oil and fat crystallization.[11] | [11] |
Table 2: Influence of Co-lipids on this compound Formulations
| Co-lipid | Effect on Formulation | Reference |
| Capric/Caprylic Triglycerides | When mixed with this compound, it can lead to the production of stable lipid nanoparticles.[8] | [8] |
| Stearyl Alcohol | Mixtures of stearyl alcohol and this compound can exhibit synergistic effects on gel strength, attributed to the formation of needle-like crystal morphology.[5] | [5] |
| Oleic Acid | Can inhibit the pro-inflammatory responses induced by this compound in endothelial cells.[12] However, it has a retarding effect on crystallization rates in some systems.[13] | [12][13] |
Key Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Polymorph Analysis
-
Objective: To determine the melting points and phase transitions of different this compound polymorphs and to assess the thermodynamic stability of the formulation.[8][10]
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate, for example, 2°C/min, under a controlled nitrogen flow.[1]
-
Record the heat flow as a function of temperature. Endothermic peaks correspond to melting points of different polymorphic forms.
-
Experimental Workflow for DSC Analysis
Caption: Workflow for analyzing this compound polymorphs using DSC.
2. Wide-Angle X-ray Diffraction (WAXD) for Crystal Structure Identification
-
Objective: To identify the specific polymorphic form(s) of this compound present in a sample by analyzing the diffraction pattern.[5][8]
-
Methodology:
-
Carefully grind the sample to a fine powder.[1]
-
Mount the powdered sample in the sample holder of the diffractometer.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Compare the resulting diffraction pattern with known patterns for the different polymorphs of this compound to identify the crystal structure.
-
3. Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
-
Objective: To visually inspect the size, shape, and distribution of this compound crystals within a formulation.[8]
-
Methodology:
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Place the slide on the stage of a polarized light microscope.
-
Observe the sample under polarized light. Crystalline structures will be birefringent and appear bright against a dark background.
-
Capture images to document the crystal morphology. This can reveal needle-like, platelet-like, or other crystal habits.[5]
-
References
- 1. kinampark.com [kinampark.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism, crystallinity and hydrophilic-lipophilic balance of this compound and this compound-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of stearic and oleic acid-based lipophilic emulsifiers on the crystallization of the fat blend and the stability of whipped cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JP2006124448A - Crystallization inhibitor of oils and fats, oils and fats and food - Google Patents [patents.google.com]
- 12. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Free Fatty Acids as Additives on the Crystallization Kinetics of Cocoa Butter | Müller | Journal of Food Research | CCSE [ccsenet.org]
Technical Support Center: Optimizing Stearic Acid Concentration in Cell Culture Media
Welcome to the technical support center for optimizing stearic acid concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered when working with this saturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
This compound is a long-chain saturated fatty acid with a long hydrophobic hydrocarbon chain, making it poorly soluble in aqueous solutions like cell culture media.[1] Direct addition of this compound, even from a solvent stock, will likely cause it to precipitate, leading to inconsistent concentrations and unreliable experimental results.[2]
Q2: What is the purpose of conjugating this compound to Bovine Serum Albumin (BSA)?
Conjugating this compound to fatty-acid-free BSA is the most common and effective method to increase its solubility and facilitate its delivery to cells in culture.[2][3] BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream.[2] This complex prevents the formation of micelles at high concentrations and reduces potential cytotoxicity.
Q3: What are the typical concentration ranges of this compound used in cell culture?
The optimal concentration of this compound is highly cell-type dependent and varies based on the experimental endpoint (e.g., studying metabolic effects versus inducing apoptosis).
-
Physiological concentrations: In human plasma, this compound concentrations can range from 35 µM to 66 µM.[4]
-
Growth inhibition and cytotoxicity: For some cell types, concentrations below 50 µM may inhibit growth, while higher concentrations can induce cytotoxicity.[5] For example, in 3T3L1 preadipocytes, cytotoxicity is observed starting at 35 µM.[6]
-
Apoptosis induction: Stearate has been shown to induce apoptosis in various cancer cell lines, often at concentrations of 50 µM or higher.[4]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Can this compound be toxic to cells? What are the signs of lipotoxicity?
Yes, at elevated concentrations, this compound can be toxic to cells, a phenomenon known as lipotoxicity.[7] Signs of lipotoxicity can include:
-
Changes in cell morphology
-
Decreased cell viability and proliferation[8]
-
Induction of cellular stress pathways, such as endoplasmic reticulum (ER) stress[9][10]
Q5: How does this compound affect cellular signaling pathways?
This compound can influence several key signaling pathways, including:
-
MAP Kinase Pathways: It can activate the p38 MAPK pathway and inhibit the ERK signaling pathway, which can be involved in apoptosis induction.[9][10]
-
ER Stress Signaling: this compound can induce ER stress, leading to the activation of pathways like PERK, IRE1, and ATF6.[11]
-
Insulin (B600854) Signaling: It can act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), potentially enhancing insulin receptor signaling.[12]
-
Growth Factor Signaling: this compound can blunt growth-factor signaling by altering the acylation of GNAI proteins, leading to reduced AKT activation.[13]
-
Protein Kinase C (PKC): Stearate-induced apoptosis in breast cancer cells has been shown to involve the activation of PKC.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in media | Poor solubility of this compound in aqueous solutions. | 1. Prepare a this compound-BSA complex: This is the most reliable method to ensure solubility.[2][3] 2. Optimize the molar ratio of this compound to BSA: A common starting point is a 3:1 to 6:1 molar ratio.[2] 3. Use a suitable solvent for the initial stock solution: Dissolve this compound in ethanol (B145695) or DMSO at a high concentration before complexing with BSA.[14][15] Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO).[2] |
| High cell death or unexpected cytotoxicity | Lipotoxicity: The concentration of this compound may be too high for your cell type.[7] Solvent toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the media may be too high. | 1. Perform a dose-response curve: Determine the IC50 value and work with concentrations below the toxic threshold for your specific cell line. 2. Reduce the final solvent concentration: Ensure the final concentration of the solvent used to dissolve the this compound is minimal and non-toxic to your cells. 3. Include a vehicle control: Treat cells with the BSA-solvent mixture without this compound to account for any effects of the carrier and solvent. |
| Inconsistent or non-reproducible results | Incomplete dissolution of this compound: Precipitates can lead to variable concentrations in the media. Variability in this compound-BSA complex preparation: Inconsistent ratios or preparation methods can alter the availability of this compound to the cells.[3] | 1. Visually inspect for precipitates: Ensure your final this compound-media solution is clear before adding it to the cells. 2. Standardize your protocol: Follow a detailed and consistent protocol for preparing the this compound-BSA complex for every experiment. 3. Prepare fresh solutions: It is recommended to prepare fresh this compound-BSA complexes for each experiment.[14] |
| Unexpected off-target effects on signaling pathways | This compound can modulate various signaling pathways not under investigation.[4][9][10][12][13] | 1. Conduct thorough literature research: Be aware of the known signaling effects of this compound on your cell type. 2. Use specific inhibitors: If a known off-target pathway is interfering with your results, consider using a specific inhibitor for that pathway as a control. 3. Perform control experiments: Include appropriate positive and negative controls to isolate the effects of this compound on your pathway of interest. |
Data Presentation: this compound Concentrations and Effects in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | 0-50 µM | Growth inhibition | [5] |
| >50 µM | Cytotoxicity (apoptosis and necrosis) | [5] | |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-361, MDA-MB-231) | 0-25 µM | Concentration-dependent growth inhibition | [16][17] |
| 9.8 µM (MDA-MB-231) | IC50 for cell growth inhibition | [16][17] | |
| 14.5 µM (MDA-MB-361) | IC50 for cell growth inhibition | [16][17] | |
| 15.8 µM (MCF-7) | IC50 for cell growth inhibition | [16][17] | |
| 50 µM | Inhibition of cell migration | [4] | |
| 3T3-L1 Preadipocytes | 35-100 µM | Dose-dependent cytotoxicity | [6] |
| 50 µM | Increased apoptosis | [6] | |
| Human Pancreatic β-cells (NES2Y) | 1 mM | Apoptosis induction, activation of p38 MAPK, inhibition of ERK | [9] |
| Circulating Angiogenic Cells (CACs) | 100 µM | Activation of caspases (apoptosis), impaired angiogenic function, increased pro-inflammatory cytokine expression | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from several sources and is a widely used method for preparing this compound for cell culture experiments.[7][14][18][19]
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heating block
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Dissolve an appropriate amount of this compound powder in 100% ethanol to make a 100 mM stock solution. For example, dissolve 28.45 mg of this compound in 1 mL of ethanol.
-
Heat the solution at 60-70°C for a few minutes to ensure complete dissolution. The solution should be clear.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%. For example, dissolve 1 g of BSA in 10 mL of PBS.
-
Gently warm the solution to 37°C to aid dissolution. Do not heat above 40°C to avoid denaturing the protein.
-
Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.
-
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM this compound stock solution dropwise to the BSA solution while vortexing or stirring continuously. The final molar ratio of this compound to BSA should be between 3:1 and 6:1.
-
For a 5:1 molar ratio, you would add a specific volume of the this compound stock to the BSA solution. Calculation Example: The molecular weight of BSA is ~66.5 kDa. A 10% BSA solution is approximately 1.5 mM. To achieve a 5:1 ratio in 10 mL of 10% BSA (containing 15 µmoles of BSA), you would need 75 µmoles of this compound, which is 0.75 mL of a 100 mM stock.
-
Incubate the mixture at 37°C for at least 30-60 minutes with continuous gentle agitation to allow for complex formation.
-
-
Preparation of Final Working Solution:
-
The resulting this compound-BSA complex can be stored at -20°C for long-term use, though fresh preparation is often recommended.[14]
-
Thaw the complex at 37°C if frozen.
-
Dilute the this compound-BSA complex in your complete cell culture medium to achieve the desired final concentration of this compound.
-
Important: Prepare a vehicle control by adding the same amount of ethanol and BSA (without this compound) to your control medium.
-
Visualizations
Caption: Workflow for preparing and using a this compound-BSA complex.
Caption: Key signaling pathways influenced by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary this compound Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 9. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Design, Synthesis and In Vitro Anticancer Evaluation of a this compound-based Ester Conjugate | Anticancer Research [ar.iiarjournals.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Stearic Acid Polymorphism in Drug Formulation
Welcome to the Technical Support Center for troubleshooting issues related to stearic acid polymorphism in drug formulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound polymorphism and why is it a concern in drug formulation?
This compound, a common excipient used as a lubricant in tablet and capsule manufacturing, can exist in different crystalline forms, a phenomenon known as polymorphism.[1] These different forms, or polymorphs (commonly referred to as forms A, B, and C), possess the same chemical composition but differ in their crystal lattice arrangements.[1] This variation in crystal structure leads to different physicochemical properties such as melting point, solubility, and stability.[2]
The primary concern in drug formulation is that an unintended polymorphic transformation of this compound during manufacturing or storage can significantly impact the final product's quality and performance.[2] Issues can include altered drug release profiles, changes in tablet hardness, and overall instability of the dosage form.[3][4]
Q2: What are the common polymorphic forms of this compound and how do they differ?
This compound is known to exist in several polymorphic forms, with forms A, B, and C being the most frequently encountered in pharmaceutical contexts.[1] Form B is generally obtained by slow crystallization from nonpolar solvents, while rapid crystallization from polar solvents tends to produce form C.[1] Form C is also the form that crystallizes from a melt.[1] Form A can appear when crystals are pressed onto a glass plate.[1]
The stability of these polymorphs is temperature-dependent. Form B is the stable form at lower temperatures, while Form C is more stable at higher temperatures.[2] The transition between Form B and Form C occurs at approximately 29°C.[2] Form A is considered unstable at all temperatures.[2] These differences in stability can lead to polymorphic transitions during processing and storage, affecting formulation performance.
Q3: How can I identify the polymorphic form of this compound in my formulation?
Several analytical techniques can be employed to identify the polymorphic form of this compound. The most common and effective methods are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. Each polymorph of this compound exhibits a unique melting point and may show solid-state transitions at specific temperatures, which can be detected by DSC.[5][6]
-
X-Ray Powder Diffraction (XRD): XRD is a powerful technique for identifying crystalline structures. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.[3][7][8] By comparing the XRD pattern of your sample to reference patterns of known polymorphs, you can determine the form(s) present.
-
Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular structure and crystal lattice of a material. Different polymorphs will exhibit distinct Raman spectra due to differences in their crystal packing and intermolecular interactions.[9][10]
Q4: What factors can induce polymorphic transformations of this compound during manufacturing?
Polymorphic transformations of this compound can be triggered by various factors during the manufacturing process. It is crucial to control these parameters to ensure the desired polymorphic form is maintained. Key factors include:
-
Temperature: Heating above the transition temperature can cause a stable form to convert to a different polymorph.[1] For instance, heating Form B above 29°C can lead to its transformation to Form C.[2]
-
Pressure and Shear Stress: Mechanical stresses, such as those encountered during milling, granulation, and tablet compression, can provide the energy needed for a polymorphic transition.[11][12][13]
-
Solvents: The type of solvent used during crystallization or wet granulation can influence which polymorphic form crystallizes.[1]
-
Humidity: The presence of moisture can facilitate polymorphic transformations by increasing molecular mobility.[14][15][16]
Q5: My tablets are showing variable dissolution profiles upon storage. Could this compound polymorphism be the cause?
Yes, variability in dissolution profiles upon storage is a classic sign of a potential polymorphism issue. If the this compound in your formulation transforms from a less stable, more soluble form to a more stable, less soluble form over time, it can lead to a decrease in the dissolution rate of the drug.
The different polymorphs of this compound have different solubilities.[2] A change in the polymorphic form of the this compound can alter the microenvironment around the active pharmaceutical ingredient (API), affecting its dissolution. It is recommended to analyze the polymorphic content of the this compound in the tablets at different time points during a stability study to investigate this possibility.
Q6: I'm observing compatibility issues between this compound and other excipients in my formulation. Can polymorphism play a role?
While chemical incompatibility is a separate issue, polymorphism can indirectly contribute to physical compatibility problems. For example, a change in the crystal habit of this compound due to a polymorphic transformation could affect the flowability and compressibility of the powder blend.
Furthermore, interactions between this compound and other excipients, such as povidone, have been reported to cause issues like the formation of a hard, glass-like substance upon storage, which can slow down dissolution. While not a direct result of polymorphism, the conditions that might favor such an interaction (e.g., elevated temperature and humidity) can also induce polymorphic changes.
Troubleshooting Guides
Guide 1: Investigating Unexpected Changes in Tablet Hardness
Issue: You observe a significant change in tablet hardness, either an increase or decrease, during a production run or upon storage.
Possible Cause: A polymorphic transformation of this compound. Different polymorphs can have different mechanical properties, which can affect tablet compressibility and hardness.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tablet hardness issues.
Quantitative Data Summary
The following tables summarize key quantitative data for the common polymorphs of this compound.
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) |
| Form A | ~54 |
| Form B | ~64 |
| Form C | 67 - 69[17] |
Note: Melting points can vary slightly depending on the purity of the sample and the analytical method used.
Table 2: Solubility of this compound Polymorphs at 25°C
| Solvent | Form A ( g/100g solvent) | Form B ( g/100g solvent) | Form C ( g/100g solvent) |
| Decane | Data not available | 0.698[2] | Higher than Form B[2] |
| Methanol | Data not available | 1.608[2] | Higher than Form B[2] |
| Butanone | Data not available | 4.575[2] | Higher than Form B[2] |
Note: Form A is the least stable and its solubility is difficult to measure accurately as it readily transforms.
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and detect any polymorphic transitions of this compound in a sample.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.[18] Crimp the pan with a lid.[18]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.[19]
-
Set the starting temperature to ambient (e.g., 25°C).[18]
-
Set the heating rate to a standard rate, typically 10°C/min.[18]
-
Set the ending temperature to a point above the expected melting point of all polymorphs (e.g., 100°C).
-
Use an inert purge gas, such as nitrogen, at a constant flow rate.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the resulting thermogram for endothermic peaks, which correspond to melting events or solid-state transitions.
-
Determine the onset temperature and the peak maximum for each endotherm.
-
Compare the observed melting points to the known values for the different polymorphs of this compound to identify the form(s) present in the sample.
-
Protocol 2: Identification of this compound Polymorphs using X-Ray Powder Diffraction (XRD)
Objective: To identify the crystalline form(s) of this compound in a sample based on its unique diffraction pattern.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Mount the powdered sample onto a sample holder.
-
Instrument Setup:
-
Place the sample holder into the XRD instrument.
-
Set the X-ray source (commonly Cu Kα radiation).
-
Define the scanning range, typically from 5° to 50° 2θ, with a step size of 0.02°.[20]
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to obtain a diffractogram of intensity versus 2θ.
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern with reference patterns from a database (e.g., the Powder Diffraction File) for the known polymorphs of this compound to identify the crystalline form(s) present.
-
Protocol 3: Analysis of this compound Polymorphs using Raman Spectroscopy
Objective: To differentiate between the polymorphic forms of this compound based on their vibrational spectra.
Methodology:
-
Sample Preparation: Place a small amount of the powder sample on a microscope slide or in a suitable sample holder. No extensive sample preparation is usually required.
-
Instrument Setup:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Select an appropriate laser excitation wavelength and power to avoid sample degradation.
-
Focus the laser onto the sample.
-
Set the spectral range to cover the characteristic Raman bands of this compound (typically in the low-frequency lattice mode region <200 cm⁻¹ and the fingerprint region from 200 to 1800 cm⁻¹).[20]
-
-
Data Acquisition: Acquire the Raman spectrum. Multiple spectra from different points on the sample may be collected to assess homogeneity.
-
Data Analysis:
-
Examine the positions, shapes, and relative intensities of the Raman bands.
-
Pay close attention to the low-frequency region, as the lattice vibrations in this area are very sensitive to polymorphic changes.[9]
-
Compare the obtained spectrum with reference spectra of the known polymorphs of this compound to identify the form(s) present.
-
Visualizations
Caption: Transformation pathways of this compound polymorphs.
Caption: Workflow for identifying this compound polymorphs.
References
- 1. kinampark.com [kinampark.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. lbt-scientific.com [lbt-scientific.com]
- 11. iajlb.org [iajlb.org]
- 12. "Polymorphic transformations under compression" by Wenjin Cao [docs.lib.purdue.edu]
- 13. Compression-Induced Polymorphic Transformation in Tablets: Role of Shear Stress and Development of Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Effect of this compound and sodium stearate on hydrophobicity of nano calcium carbonate and mechanism of water vapor adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. manavchem.com [manavchem.com]
- 18. qualitest.ae [qualitest.ae]
- 19. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of Stearic Acid-Containing Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearic acid-containing emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound-containing emulsions.
Issue: Emulsion shows signs of separation (creaming or sedimentation).
Q1: My this compound-containing emulsion is separating, with a layer of cream at the top. What is causing this and how can I fix it?
A1: Creaming is the upward movement of dispersed droplets, leading to a concentrated layer at the top of the emulsion.[1] This is a common sign of instability. The rate of creaming is influenced by several factors as described by Stokes' Law, including droplet size, viscosity of the continuous phase, and the density difference between the two phases.[1]
Troubleshooting Steps:
-
Reduce Droplet Size: Larger droplets rise faster.[1] Insufficient mixing or shear during emulsification can lead to large droplets.[2] Ensure your homogenization process is optimized to produce a small, uniform droplet size. High-shear mixing is recommended for emulsions with non-shear-sensitive ingredients.[2]
-
Increase Viscosity of the Continuous Phase: A more viscous external phase will slow the movement of droplets.[1] Consider adding or increasing the concentration of a thickening agent or rheology modifier.
-
Optimize Emulsifier Concentration: The concentration of this compound and any co-emulsifiers is critical. An insufficient amount may not adequately stabilize the droplets.
-
Evaluate Storage Conditions: Elevated temperatures can decrease viscosity and accelerate creaming.[3] Ensure samples are stored at the intended and controlled temperatures.
Issue: The viscosity of my emulsion has changed significantly over time.
Q2: The viscosity of my emulsion has decreased significantly during stability testing at 45°C. What could be the cause?
A2: A significant decrease in viscosity at elevated temperatures is a common indicator of instability.[4] This can be a precursor to phase separation.
Troubleshooting Steps:
-
Review the Emulsification System: The choice and concentration of emulsifiers, including this compound, are crucial for maintaining viscosity at higher temperatures. You may need to adjust the ratio of your oil phase to your emulsifiers.[2]
-
Incorporate a Stabilizer: The addition of gums or polymers can help maintain a stable viscosity, especially in emulsions that rely solely on non-ionic emulsifiers.[2]
-
Check for Crystallization: If the emulsion becomes grainy or waxy in appearance, it could be due to the crystallization of ingredients, particularly if an ionic emulsifier is used. This can be investigated using freeze-thaw cycling.[2] Ensure that the oil and water phases are heated sufficiently above the melting point of all waxes during preparation.[2]
Issue: I'm observing changes in the physical appearance of the emulsion.
Q3: My emulsion has developed a grainy texture after several freeze-thaw cycles. What does this indicate?
A3: A grainy texture after freeze-thaw cycling often points to the crystallization of components within the formulation, which can be a sign of instability.[2] This stress test is designed to accelerate such physical changes.[5][6]
Troubleshooting Steps:
-
Adjust Emulsifier System: This issue can sometimes be resolved by modifying the emulsifier blend, for instance, by increasing the proportion of a non-ionic emulsifier if an ionic one is being used.[2]
-
Optimize the Heating and Cooling Process: Ensure that all components, especially waxes and this compound, are fully melted and properly dispersed during the manufacturing process.[7] The cooling rate can also influence the crystalline structure of the final product.
Q4: There is a noticeable change in the color and odor of my emulsion. What should I investigate?
A4: Changes in color or odor can indicate chemical instability, such as oxidation.[2]
Troubleshooting Steps:
-
Investigate Oxidation: Determine if any of the ingredients are prone to oxidation. The addition of an antioxidant may be necessary.[2] this compound itself is a stable material, but an antioxidant can be added to the bulk material.[8]
-
Check for Microbial Contamination: Microbial growth can lead to changes in color, odor, and pH. Ensure that your preservative system is effective.[5]
-
Use a Chelating Agent: The presence of metal ions can catalyze degradation. Adding a chelating agent can sometimes resolve color change issues.[2]
Frequently Asked Questions (FAQs)
Q5: What are the key parameters to monitor during a stability study of a this compound-containing emulsion?
A5: A comprehensive stability study should monitor several key parameters at predetermined time points and storage conditions. These include:
-
Macroscopic Appearance: Color, odor, and signs of phase separation, creaming, or coalescence.[1][4]
-
pH: Significant changes in pH can indicate chemical degradation or affect the stability of the emulsifier system.[1][2]
-
Viscosity: Changes in viscosity can indicate alterations in the emulsion's internal structure.[1]
-
Particle Size Distribution: An increase in droplet size over time is a direct measure of instability, often leading to coalescence.[3]
-
Microbiological Analysis: To ensure the preservative system remains effective.[5][9]
Q6: How can I perform accelerated stability testing on my emulsion?
A6: Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability in a shorter period.[5][6] Common methods include:
-
Elevated Temperature Studies: Storing the emulsion at elevated temperatures (e.g., 40°C or 45°C) can accelerate degradation and physical separation.[4][9] According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5%.[5][6]
-
Freeze-Thaw Cycling: Subjecting the emulsion to alternating low and high temperatures (e.g., -15°C to 45°C) can reveal issues with crystallization and stability.[3][5]
-
Centrifugation: This method accelerates creaming and coalescence by applying a strong gravitational force. A stable emulsion should not show significant separation after centrifugation.[5][10]
Q7: What is the role of this compound in my emulsion?
A7: this compound is a versatile ingredient in emulsions. It functions as:
-
An Emulsifying Agent: When partially neutralized with an alkali (like triethanolamine (B1662121) or potassium hydroxide), it forms an in-situ soap (stearate) which acts as an effective oil-in-water emulsifier.[8][11]
-
A Thickener and Stabilizer: this compound increases the viscosity and consistency of the emulsion, contributing to its stability by hindering the movement of dispersed droplets.[7][12] It helps to give a creamy texture.[8]
Data Presentation
Table 1: Typical Accelerated Stability Testing Conditions
| Parameter | Condition A (ICH)[5][6] | Condition B (Intermediate)[5][6] |
| Temperature | 40°C ± 2°C | 30°C ± 2°C |
| Relative Humidity | 75% RH ± 5% | 65% RH ± 5% |
| Duration | 6 months | 6 months |
| Testing Frequency | 0, 3, and 6 months | 0, 3, and 6 months |
Table 2: General Guide for Interpreting Stability Test Results
| Observation | Potential Cause | Recommended Action |
| Creaming/Sedimentation | Insufficient viscosity, large droplet size.[1] | Increase thickener concentration, improve homogenization. |
| Coalescence (Oil Separation) | Ineffective emulsifier system, insufficient emulsifier concentration.[1][4] | Re-evaluate emulsifier type and concentration, optimize oil-to-emulsifier ratio.[2] |
| Significant Viscosity Drop | Structural breakdown, often at elevated temperatures.[4] | Add a polymer or gum as a stabilizer, adjust emulsifier system.[2] |
| Particle Size Increase > 5% in 2 weeks | Droplet aggregation and coalescence, predictive of long-term instability.[3] | Improve emulsification process for smaller initial droplet size, optimize emulsifier system. |
| pH Shift > 1 unit | Chemical degradation or instability of an ingredient.[2] | Identify and replace the unstable ingredient, consider buffering the system. |
| Grainy Texture after Freeze-Thaw | Crystallization of ingredients.[2] | Modify the emulsifier blend, optimize the heating/cooling process.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
Objective: To rapidly assess the physical stability of an emulsion by accelerating gravitational forces.
Methodology:
-
Place a 10-50 mL sample of the emulsion into a centrifuge tube.
-
Place a corresponding counterbalance tube in the centrifuge.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[10] For more aggressive testing, ultracentrifuges can be used at higher speeds.[5]
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream or oil layer.
-
Measure the volume of any separated phase. A stable emulsion should show no detectable separation.[5]
Protocol 2: Freeze-Thaw Cycling
Objective: To evaluate the emulsion's stability when subjected to extreme temperature changes, which can induce crystallization or other physical instabilities.
Methodology:
-
Place a sample of the emulsion in a suitable container and store it at a low temperature (e.g., -15°C) for 24 hours.[3]
-
After 24 hours, remove the sample and allow it to thaw at room temperature (25°C) for 24 hours.[3]
-
After thawing, visually inspect the sample for any changes in appearance, such as graininess, crystallization, or phase separation.
-
For more rigorous testing, this cycle can be repeated multiple times (e.g., 3 cycles).[3]
-
After the final cycle, evaluate the sample for changes in viscosity, pH, and macroscopic appearance.
Visualizations
Caption: Troubleshooting workflow for common emulsion stability issues.
Caption: General workflow for emulsion stability testing.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. ulprospector.com [ulprospector.com]
- 4. Stability Issues - Botanichem [botanichem.co.za]
- 5. lnct.ac.in [lnct.ac.in]
- 6. scribd.com [scribd.com]
- 7. naturallythinking.com [naturallythinking.com]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistscorner.com [chemistscorner.com]
- 12. humblebeeandme.com [humblebeeandme.com]
Technical Support Center: Preventing Stearic Acid Precipitation in Buffers
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of stearic acid in aqueous buffers is critical for accurate and reproducible experimental results. Due to its long-chain fatty acid structure, this compound is inherently hydrophobic and prone to precipitation in aqueous environments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: this compound is a long-chain saturated fatty acid, making it highly nonpolar and practically insoluble in water. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like ethanol (B145695) or DMSO, is diluted into an aqueous buffer, the this compound molecules are no longer sufficiently solvated by the organic solvent and will aggregate and precipitate out of the solution. This is a common issue driven by the hydrophobic nature of the molecule.
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound is extremely low. At a pH of 7.4 and a temperature of 37°C, this compound tends to aggregate at concentrations below 1 microMolar.[1] For practical purposes in many experimental settings, it is considered insoluble in purely aqueous buffers without the aid of solubilizing agents.
Q3: Can I just heat the buffer to dissolve the this compound?
A3: While heating can increase the solubility of this compound, it is often not a permanent solution.[2] Upon cooling to ambient or experimental temperatures, the this compound will likely precipitate out again. This can be particularly problematic for experiments conducted at room temperature or physiological temperatures. However, gentle warming can be a useful aid in conjunction with other solubilization methods.
Q4: How does pH affect the solubility of this compound?
A4: Increasing the pH of the buffer above the pKa of this compound (around 4.75) will deprotonate the carboxylic acid group, forming the stearate (B1226849) anion. This ionized form is more water-soluble than the protonated form. Therefore, working with alkaline buffers can significantly improve the solubility of this compound.[3][4]
Troubleshooting Guide: Strategies to Prevent this compound Precipitation
If you are encountering this compound precipitation, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.
Strategy 1: pH Adjustment
Increasing the pH of the buffer is often the most straightforward method to enhance the solubility of this compound.
-
Issue: this compound precipitates when added to a neutral or acidic buffer.
-
Solution: Prepare your buffer at a pH significantly above the pKa of this compound. A pH of 7.4 or higher is a good starting point. For complete ionization and improved solubility, a pH of 10 or above may be necessary, provided it is compatible with your experimental system.[3][4]
Experimental Protocol for pH-Mediated Solubilization:
-
Prepare your desired aqueous buffer system.
-
Adjust the pH of the buffer to the desired alkaline value (e.g., 8.0, 9.0, or 10.0) using a suitable base (e.g., NaOH or KOH).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
While vigorously stirring the alkaline buffer, slowly add the this compound stock solution dropwise.
-
Continue stirring for at least 15-30 minutes to ensure complete dissolution.
-
If necessary, gently warm the solution to aid dissolution, then allow it to cool to the experimental temperature to confirm stability.
Strategy 2: Utilizing Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of this compound in an aqueous buffer.
-
Issue: this compound precipitation occurs even in a slightly alkaline buffer, or a neutral pH is required for the experiment.
-
Solution: Incorporate a co-solvent into your buffer system. Ethanol is a commonly used co-solvent for this purpose.
Experimental Protocol for Co-solvent Solubilization:
-
Prepare your desired aqueous buffer.
-
Determine the final concentration of the co-solvent that is compatible with your experiment (e.g., 10%, 20% ethanol).
-
Prepare a stock solution of this compound in the pure co-solvent (e.g., 100% ethanol).
-
In a separate container, prepare the final buffer-co-solvent mixture.
-
While stirring the buffer-co-solvent mixture, slowly add the this compound stock solution.
-
Mix thoroughly until the solution is clear.
Data Presentation: Solubility of this compound in Ethanol/Water Mixtures
| Temperature (K) | Ethanol Mole Fraction | This compound Mole Fraction Solubility (x10^3) |
| 298.15 | 1.0 | 5.82 |
| 298.15 | 0.8 | 2.15 |
| 298.15 | 0.6 | 0.45 |
| 313.15 | 1.0 | 12.51 |
| 313.15 | 0.8 | 5.23 |
| 313.15 | 0.6 | 1.21 |
Data adapted from a study on this compound solubility in ethanol/water mixtures.[5]
Strategy 3: Employing Surfactants
Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, effectively solubilizing them in aqueous solutions.
-
Issue: The required concentration of this compound is high, and pH adjustment or co-solvents are insufficient or incompatible with the experimental design.
-
Solution: Add a biocompatible surfactant to your buffer. This method is widely used in drug delivery and cell culture applications.
Experimental Protocol for Surfactant-Mediated Solubilization:
-
Choose a suitable surfactant. Non-ionic surfactants like Tween® 20 or Tween® 80 are common choices for biological experiments. For other applications, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can be used.
-
Prepare your aqueous buffer and add the surfactant at a concentration above its critical micelle concentration (CMC).
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO).
-
Warm the surfactant-containing buffer to slightly above room temperature.
-
While vortexing or rapidly stirring the buffer, slowly add the this compound stock solution.
-
Continue to mix until the solution is clear. The formation of a stable emulsion or a clear micellar solution indicates successful solubilization.
Data Presentation: Critical Micelle Concentration (CMC) of Surfactants
| Surfactant | CMC in Water (approximate) | Temperature (K) |
| Sodium Stearate | 0.00095 M | 298.15 |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | 298.15 |
Note: The CMC can be influenced by temperature, buffer composition, and ionic strength.[6][7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathways and Molecular Interactions
The solubilization of this compound in aqueous buffers can be understood through the lens of molecular interactions. The following diagram illustrates the principles behind surfactant-mediated solubilization.
Caption: Mechanism of surfactant-mediated solubilization.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ionization and cation selectivity on the expansion of this compound monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Critical MicelleDetermination of Critical Micelle Concentration (CMC) of Sodium Stearate and FESEM Study | Intellectual Inception: A Multidisciplinary Research Journal of Bhojpur Campus [nepjol.info]
Technical Support Center: Oral Delivery of Stearic Acid-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearic acid-based oral drug formulations.
Frequently Asked Questions (FAQs)
1. What are the primary functions of this compound in oral drug formulations?
This compound is a versatile excipient used in oral dosage forms. Its primary functions include:
-
Lubricant: It reduces friction between the tablet surface and the die wall during tablet ejection, preventing sticking and improving the manufacturing process.[1][2][3]
-
Binder: It helps to hold the tablet ingredients together, ensuring tablet hardness and integrity.[3]
-
Stabilizer: It can enhance the physical and chemical stability of the active pharmaceutical ingredient (API).[3][4]
-
Controlled-Release Agent: Its hydrophobic nature can be utilized to retard the release of drugs from a matrix.[1][5]
-
Bioavailability Enhancer: For poorly water-soluble drugs, this compound can be a key component in lipid-based formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to improve solubility and oral absorption.[6][7][8]
2. What are the common challenges encountered with this compound in oral formulations?
Researchers often face the following challenges:
-
Poor Dissolution and Bioavailability: The hydrophobicity of this compound can impede the dissolution of the drug, potentially leading to lower bioavailability.[1][9][10]
-
Polymorphism: this compound exists in different crystalline forms (polymorphs), which can affect the stability, drug loading, and release profile of the formulation.[9][11][12][13]
-
Excipient and API Incompatibility: this compound can interact with other excipients, such as povidone, or with the API itself, leading to formulation instability and altered drug release.[9][14][15]
-
Formulation Instability: In lipid nanoparticles, issues like drug expulsion during storage and particle aggregation can occur.[16]
3. How does the concentration of this compound impact tablet properties?
The concentration of this compound is a critical parameter. Typically, it is used in concentrations ranging from 0.5% to 3% w/w.[9][10]
-
Low Concentration (<0.5%): May not provide sufficient lubrication, leading to manufacturing issues like sticking.[9]
-
High Concentration (>3%): Can lead to decreased tablet hardness, prolonged disintegration time, and reduced drug dissolution due to increased hydrophobicity.[9][10]
4. What is the role of in vitro lipolysis in the evaluation of this compound-based formulations?
In vitro lipolysis models simulate the digestion of lipid-based formulations in the gastrointestinal tract.[17] This is a crucial step for this compound-based formulations, especially SLNs and NLCs, as the breakdown of the lipid matrix by lipases is essential for drug release and subsequent absorption.[18][19] These models help in:
-
Assessing the rate and extent of lipid digestion.
-
Determining if the drug remains solubilized in the intestinal fluids after digestion.
-
Screening and selecting the most promising formulations for in vivo studies.[17]
Troubleshooting Guides
Issue 1: Slow or Incomplete Drug Dissolution
Question: My tablet formulation containing this compound shows slow and incomplete drug dissolution. What could be the cause and how can I fix it?
Answer:
This is a common issue stemming from the hydrophobic nature of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Reduce the this compound concentration to the optimal range (0.5-3% w/w).[9][10] |
| Over-lubrication/Prolonged Mixing | Reduce the blending time of this compound with other excipients to prevent the formation of a hydrophobic film around the drug particles.[10] |
| Interaction with Povidone | If your formulation contains povidone, consider replacing it or this compound, as they can interact to form a less soluble complex.[14][15] |
| Unfavorable Polymorphic Form | Characterize the polymorphic form of this compound using DSC or XRD. Different polymorphs have different properties that can affect dissolution.[11][12] |
| High Tablet Hardness | Optimize the compression force to achieve a balance between tablet integrity and disintegration/dissolution. |
| Alternative Lubricants | Consider using a more hydrophilic lubricant like sodium stearyl fumarate.[10] |
Issue 2: Low Drug Entrapment Efficiency and Stability in Solid Lipid Nanoparticles (SLNs)
Question: I am formulating this compound-based SLNs, but I'm facing problems with low drug entrapment efficiency and drug expulsion during storage. How can I improve my formulation?
Answer:
Low entrapment efficiency and poor stability are known challenges with SLNs.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility in Lipid Matrix | Ensure the API has good solubility in molten this compound. If not, consider a different solid lipid. |
| Drug Expulsion due to Crystallization | The highly ordered crystalline structure of this compound can lead to drug expulsion. Consider formulating Nanostructured Lipid Carriers (NLCs) by adding a liquid lipid (e.g., oleic acid) to the this compound matrix. This creates a less ordered lipid core with more space to accommodate the drug.[20] |
| Polymorphic Transitions | Polymorphic changes in this compound during storage can lead to drug leakage. Monitor the physical stability of the SLNs over time using techniques like DSC.[11][21] |
| Inadequate Surfactant Concentration | Optimize the type and concentration of the surfactant to ensure proper stabilization of the nanoparticles and prevent aggregation.[16] |
| Suboptimal Formulation Parameters | Systematically optimize formulation parameters such as the drug-to-lipid ratio and the concentration of other excipients.[7][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based oral formulations.
Table 1: Formulation Parameters of this compound-Based Nanoparticles
| Formulation Type | Drug | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLNs | Paliperidone (B428) | 230 ± 30 | 42.4 | 4.1 | [22] |
| SLNs | Dimethyl Fumarate | Nanometric | > 90 | - | [7][23] |
| SLNs | Candesartan Cilexetil | 197.9 | 78.28 ± 1.91 | - | [8] |
| SLNs | Insulin (B600854) (modified with SA-R8) | 162 | 76.54 | 3.19 | [24] |
Table 2: General Formulation Guidelines for this compound in Tablets
| Parameter | Recommended Range | Rationale | Reference |
| Concentration | 0.5% - 3% w/w | Balances lubrication with potential negative effects on dissolution. | [9][10] |
| Mixing Time | Keep to a minimum | Prevents over-lubrication and formation of a hydrophobic film. | [10] |
Key Experimental Protocols
1. Characterization of this compound Polymorphism
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and heat of fusion of this compound, which are characteristic of its polymorphic form. Changes in the DSC thermogram upon storage can indicate polymorphic transitions.[11][12][22]
-
Powder X-ray Diffraction (PXRD): PXRD provides information about the crystalline structure of this compound. Each polymorph has a unique diffraction pattern.[8][11][22]
2. In Vitro Lipolysis Assay
This assay simulates the digestion of lipid formulations in the small intestine.
-
Preparation of Lipolysis Medium: A buffer containing bile salts (e.g., sodium taurodeoxycholate), phospholipids (B1166683) (e.g., lecithin), and electrolytes is prepared to mimic intestinal fluid.[17][18]
-
Dispersion of Formulation: The this compound-based formulation is dispersed in the pre-warmed (37°C) lipolysis medium.
-
Initiation of Lipolysis: A lipase (B570770) enzyme solution (e.g., pancreatic lipase) is added to initiate the digestion of this compound. The pH is maintained at a constant level (e.g., 6.5) by the addition of NaOH using a pH-stat apparatus. The consumption of NaOH is proportional to the amount of free fatty acids released.[18]
-
Sample Analysis: At different time points, aliquots are taken and the enzymatic reaction is stopped. The samples are then centrifuged to separate the aqueous phase (containing dissolved drug) from the undigested lipid phase. The amount of drug in the aqueous phase is quantified by a suitable analytical method like HPLC.[17]
3. Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal absorption of a drug.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on permeable supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.
-
Transport Study: The drug-loaded this compound formulation is added to the apical (AP) side of the Caco-2 monolayer, representing the intestinal lumen. The medium in the basolateral (BL) side, representing the blood, is sampled at various time intervals.
-
Sample Analysis: The concentration of the drug that has permeated to the BL side is measured using a suitable analytical technique.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of drug transport across the cell monolayer. This assay can help evaluate how different this compound formulations (e.g., SLNs) can enhance drug permeability.[7][23][24][25]
Diagrams
Caption: Challenges and formulation strategies for this compound-based drugs.
Caption: Troubleshooting workflow for slow dissolution in this compound tablets.
Caption: Absorption pathway of this compound-based lipid nanoparticles.
References
- 1. This compound in Tablet Manufacturing: Role & Importance [celluloseankit.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. alapolystabs.com [alapolystabs.com]
- 4. pishrochem.com [pishrochem.com]
- 5. scielo.br [scielo.br]
- 6. pishrochem.com [pishrochem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing this compound for High Compression Tablet Formulations [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism, crystallinity and hydrophilic-lipophilic balance of this compound and this compound-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-state interaction of this compound with povidone and its effect on dissolution stability of capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. eko.co.jp [eko.co.jp]
- 19. mdpi.com [mdpi.com]
- 20. Preparation and characterization of this compound nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Solid lipid nanoparticles modified with this compound–octaarginine for oral administration of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-g-chitosan polymeric micelle for oral drug delivery: in vitro transport and in vivo absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in Stearic Acid SLNs
Welcome to the technical support center for optimizing the encapsulation efficiency of drugs in stearic acid solid lipid nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the encapsulation efficiency (EE%) of drugs in this compound SLNs?
A1: The encapsulation efficiency is a critical parameter determined by a combination of formulation and process variables. The most influential factors include:
-
Drug Solubility in the Lipid Matrix: The miscibility of the drug in molten this compound is paramount. Lipophilic drugs generally exhibit higher encapsulation efficiency in lipid-based carriers like SLNs.[1][2]
-
Lipid Concentration: An increase in the amount of this compound relative to the drug can lead to a higher encapsulation efficiency.[3]
-
Surfactant Type and Concentration: The choice of surfactant and its concentration are crucial for stabilizing the nanoparticles and preventing drug expulsion. An optimal concentration is necessary, as insufficient amounts can lead to aggregation, while excessive amounts can reduce encapsulation efficiency.
-
Manufacturing Method: The method used to prepare the SLNs, such as hot homogenization, cold homogenization, or microemulsion, significantly impacts drug entrapment.[4]
-
Process Parameters: Variables like homogenization pressure, number of cycles, stirring speed, and cooling rate can all affect the final particle size and encapsulation efficiency.
Q2: How can I improve the encapsulation of a hydrophilic drug in this compound SLNs?
A2: Encapsulating hydrophilic drugs in a lipophilic matrix like this compound is challenging but can be achieved through several strategies:
-
Double Emulsion Technique (w/o/w): This method involves first creating a water-in-oil (w/o) emulsion with the drug in the inner aqueous phase, which is then dispersed in an outer aqueous phase to form a w/o/w double emulsion. This technique can effectively entrap hydrophilic molecules.[5]
-
Hydrophobic Ion Pairing: The hydrophilic drug can be complexed with a lipophilic counter-ion to form a more hydrophobic complex, which can then be more readily encapsulated in the this compound matrix.
-
Lipid-Drug Conjugates: Covalently bonding the drug to a lipid anchor, such as this compound itself, can significantly increase its incorporation into the SLN structure.[4][6]
Q3: My SLNs are showing a low zeta potential and are aggregating. How can I improve their stability?
A3: A low zeta potential (generally between -30 mV and +30 mV) indicates insufficient electrostatic repulsion between nanoparticles, leading to aggregation. To improve stability:
-
Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric hindrance and/or electrostatic repulsion.
-
Use a Charged Surfactant: Incorporating a charged surfactant can increase the surface charge of the nanoparticles, leading to a higher absolute zeta potential. For instance, this compound itself is negatively charged at a neutral pH.[7]
-
Optimize pH: The pH of the dispersion medium can influence the surface charge of both the drug and the lipid, thereby affecting the zeta potential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<70%) | 1. Poor drug solubility in molten this compound. 2. Drug partitioning into the external aqueous phase. 3. Insufficient lipid to encapsulate the drug. 4. Drug expulsion during lipid crystallization. | 1. Increase the temperature of the lipid melt (ensure drug stability). 2. For hydrophilic drugs, consider the w/o/w double emulsion method or hydrophobic ion pairing.[5] 3. Increase the this compound to drug ratio.[3] 4. Employ the cold homogenization technique to rapidly solidify the lipid matrix and trap the drug. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. Insufficient homogenization energy. 2. Particle aggregation due to inadequate stabilization. 3. Inhomogeneous pre-emulsion. | 1. Increase homogenization pressure and/or the number of homogenization cycles. 2. Increase the surfactant concentration or use a combination of surfactants for better stabilization. 3. Ensure vigorous stirring during the formation of the pre-emulsion using a high-shear mixer. |
| Drug Expulsion During Storage | 1. Polymorphic transition of this compound to a more stable, crystalline form, which expels the drug. 2. High drug loading exceeding the lipid's capacity. | 1. Store the SLN dispersion at a low temperature (e.g., 4°C) to minimize lipid recrystallization. 2. Consider incorporating a liquid lipid (oil) to create nanostructured lipid carriers (NLCs), which have a less ordered lipid matrix and can accommodate more drug. 3. Reduce the initial drug loading. |
Quantitative Data Summary
The following tables summarize the influence of key formulation variables on Encapsulation Efficiency (EE%) and Particle Size (PS).
Table 1: Effect of this compound to Drug Ratio on EE%
| This compound : Drug Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| 10:1 | 85.6 | [8] |
| 5:1 | 76.5 | [3] |
| 2:1 | 42.4 | [9][10] |
Table 2: Influence of Surfactant Concentration on Particle Size and EE%
| Surfactant (Poloxamer 188) Conc. (% w/v) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| 1.0 | 250 | 75 | [4] |
| 1.6 | 162 | 76.5 | [3] |
| 2.5 | 180 | 72 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
This is a widely used method for preparing SLNs.
Materials:
-
This compound (Lipid)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (melting point of this compound is ~69.3°C). Dissolve the drug in the molten this compound.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles. The homogenizer should be pre-heated to the same temperature.
-
Cooling and Solidification: The resulting hot nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
Procedure:
-
Separation of Free Drug: The SLN dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the SLNs. The supernatant containing the unencapsulated (free) drug is carefully collected.
-
Quantification of Free Drug: The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of EE%: The encapsulation efficiency is calculated using the following formula:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
Caption: Troubleshooting workflow for low encapsulation efficiency in this compound SLNs.
References
- 1. Solid lipid nanoparticles: an introduction - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid lipid nanoparticles modified with this compound–octaarginine for oral administration of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Design and Preclinical Evaluation of Nicotine–this compound Conjugate-Loaded Solid Lipid Nanoparticles for Transdermal Delivery: A Technical Note [mdpi.com]
- 7. Encapsulation of Variabilin in this compound Solid Lipid Nanoparticles Enhances Its Anticancer Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stearic Acid Nanoparticle Size
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of stearic acid nanoparticles.
Troubleshooting Guide
This guide addresses common problems encountered during this compound nanoparticle synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The particle size of my this compound nanoparticles is too large. What are the primary factors I should investigate?
An excessively large particle size is a frequent issue that can often be attributed to several factors in your formulation and process. Consider the following:
-
Inadequate Surfactant Concentration: Surfactants are crucial for stabilizing newly formed nanoparticles and preventing their aggregation. An insufficient amount of surfactant will not adequately cover the surface of the nanoparticles, leading to coalescence and a larger average particle size.[1]
-
Inefficient Homogenization: The energy input during homogenization is critical for breaking down larger lipid droplets into the nano-range. Both the speed and duration of homogenization play a significant role.
-
Suboptimal Formulation Ratios: The ratio of lipid (this compound) to surfactant can significantly impact particle size. A higher surfactant-to-lipid ratio generally leads to smaller particles.[2]
Solution:
-
Optimize Surfactant Concentration: Systematically increase the surfactant concentration in your formulation. As the surfactant concentration increases, the particle size is expected to decrease.[1] Refer to Table 1 for a summary of the quantitative effects.
-
Increase Homogenization Energy:
-
Adjust Lipid-to-Surfactant Ratio: Experiment with different ratios to find the optimal balance for your specific system.
Q2: My this compound nanoparticles are aggregating after preparation. What could be the cause and how can I prevent it?
Aggregation is a sign of nanoparticle instability. The primary reasons for this issue include:
-
Insufficient Stabilization: The amount or type of surfactant may not be adequate to provide a strong repulsive barrier between the nanoparticles.[5]
-
Inappropriate Zeta Potential: The surface charge of the nanoparticles, indicated by the zeta potential, plays a crucial role in their stability. A zeta potential close to zero suggests a lack of electrostatic repulsion, leading to aggregation.[5]
-
High Temperature During Storage: Storing the nanoparticle dispersion at elevated temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and a higher likelihood of aggregation.
Solution:
-
Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization.[1]
-
Select an Appropriate Surfactant: The choice of surfactant is critical. For this compound nanoparticles, non-ionic surfactants like Poloxamers (e.g., Poloxamer 188, Poloxamer 407) and Tweens (e.g., Tween 80) are commonly used and have been shown to be effective.[2]
-
Optimize Zeta Potential: If using a charged surfactant, aim for a zeta potential with a magnitude greater than |30| mV to ensure good electrostatic stability.[5]
-
Control Storage Conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to minimize particle movement and aggregation.
Q3: The polydispersity index (PDI) of my nanoparticle suspension is too high. How can I achieve a more monodisperse sample?
A high PDI indicates a broad particle size distribution, which is often undesirable. To achieve a more uniform particle size:
-
Optimize Homogenization Parameters:
-
Improve Surfactant Efficiency: Ensure the surfactant is effectively stabilizing the nanoparticles as they are formed. A rapid and efficient stabilization process is key to preventing the growth of a sub-population of larger particles.
-
Consider Ultrasonication: Combining high-speed homogenization with a subsequent ultrasonication step can often produce a more monodisperse suspension.[6]
Solution:
-
Systematically vary homogenization speed and time to identify the optimal conditions for your formulation.
-
Evaluate different surfactants or combinations of surfactants to improve stabilization efficiency.
-
Incorporate an ultrasonication step following high-speed homogenization as detailed in the experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound solid lipid nanoparticles (SLNs)?
The most frequently used and well-established method is the hot homogenization technique followed by ultrasonication .[6][7] This method involves melting the this compound, dispersing it in a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-energy homogenization to reduce the particle size. A subsequent ultrasonication step is often employed to further decrease the particle size and narrow the size distribution.[6]
Q2: How does the type of surfactant affect the particle size of this compound nanoparticles?
The choice of surfactant significantly influences the final particle size. Different surfactants have varying abilities to reduce the interfacial tension between the lipid and aqueous phases and to stabilize the newly formed nanoparticles. For instance, studies have shown that Poloxamer 188 can produce smaller nanoparticles compared to other surfactants like Tween 20 and Poloxamer 407 under similar conditions.[2] The hydrophilic-lipophilic balance (HLB) value of the surfactant is also an important consideration.
Q3: Can I use organic solvents to prepare this compound nanoparticles?
Yes, methods like solvent emulsification-diffusion and nanoprecipitation utilize organic solvents.[8][9] In these methods, this compound is dissolved in a water-miscible organic solvent, and this solution is then added to an aqueous phase containing a surfactant. The diffusion of the solvent into the aqueous phase leads to the precipitation of this compound as nanoparticles. However, the use of organic solvents can be a drawback due to potential toxicity and the need for subsequent removal steps.[10]
Q4: What is the role of temperature in the hot homogenization method?
In the hot homogenization method, the temperature is maintained above the melting point of this compound (approximately 69.3 °C) throughout the emulsification process.[9] This ensures that the lipid is in a molten state, allowing for efficient emulsification and particle size reduction. The cooling rate after homogenization can also influence the final characteristics of the nanoparticles.
Data Presentation
The following tables summarize the quantitative effects of key experimental parameters on the particle size of this compound nanoparticles.
Table 1: Effect of Surfactant Concentration on Particle Size
| Surfactant Type | Surfactant Concentration (% w/v) | Average Particle Size (nm) | Reference |
| Poloxamer 407 | 2 | 115 | [11] |
| Poloxamer 407 | 3 | 79 | [11] |
| Poloxamer 407 | 4 | 98 | [11] |
| Poloxamer 407 | 6 | 105 | [11] |
| Polysorbate 80 | 0.4 | 306 | [1] |
| Polysorbate 80 | 0.8 | 180 | [1] |
| Polysorbate 80 | 1.2 | 116 | [1] |
Table 2: Effect of Homogenization Speed on Particle Size
| Lipid | Homogenization Speed (rpm) | Average Particle Size (nm) | Reference |
| Glyceryl Monostearate | 6,000 | >400 | [3] |
| Glyceryl Monostearate | 12,000 | <200 | [3] |
| Precirol ATO 5 | 16,000 (pre-emulsion) | 373 | [4] |
| Compritol 888 ATO | 16,000 (pre-emulsion) | 619 | [4] |
Table 3: Effect of Homogenization/Ultrasonication Time on Particle Size
| Process | Time (minutes) | Average Particle Size (nm) | Reference |
| Ultrasonication | 5 | >150 | [6] |
| Ultrasonication | 10 | ~145 | [6] |
| Ultrasonication | 15 | 140.5 | [6] |
| High-Shear Homogenization | 3 (pre-emulsion) | 373 (Precirol) / 619 (Compritol) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization and Ultrasonication
This protocol is a generalized procedure based on common practices in the literature.[6][7]
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound.
-
Heat the this compound in a beaker to a temperature approximately 5-10°C above its melting point (e.g., 75-80°C) until it is completely melted.
-
If encapsulating a lipophilic drug, dissolve it in the molten this compound at this stage.
-
-
Preparation of Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., Poloxamer 188).
-
Dissolve the surfactant in deionized water.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while stirring at a moderate speed (e.g., 800-1000 rpm) using a magnetic stirrer.
-
Continue stirring for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Speed Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-speed homogenizer (e.g., Ultra-Turrax).
-
Homogenize at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes). The temperature should be maintained at 75-80°C during this step.
-
-
Ultrasonication:
-
Subject the hot nanoemulsion to ultrasonication using a probe sonicator.
-
Apply sonication for a specific time (e.g., 5-15 minutes) at a set power output. To prevent overheating, sonication can be performed in pulses (e.g., 30 seconds on, 10 seconds off).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid solidifies, a milky-white dispersion of this compound nanoparticles will form.
-
-
Characterization:
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Caption: Workflow for preparing this compound nanoparticles via hot homogenization and ultrasonication.
Caption: Key parameters influencing the final particle size of this compound nanoparticles.
References
- 1. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the production process of Solid lipid nanoparticles: The effect of process parameters on the physicochemical properties of pre and final emulsion [fsct.modares.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijcmas.com [ijcmas.com]
effect of pH on stearic acid solubility and stability
This guide provides technical information, answers to frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with stearic acid, focusing on the critical effects of pH on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a long-chain saturated fatty acid with a 18-carbon non-polar tail, which makes it hydrophobic and practically insoluble in water under neutral or acidic conditions.[1] Its solubility in aqueous solutions is fundamentally dependent on the pH of the system. In its protonated form (at acidic pH), it is a waxy solid that will not readily dissolve.
Q2: How does pH fundamentally affect the solubility of this compound?
The solubility of this compound in water is dictated by its ionization state, which is controlled by the pH of the solution relative to its pKa.
-
Below the pKa: The carboxylic acid group (-COOH) is protonated, making the molecule neutral and highly non-polar. In this state, it is insoluble in water.
-
Above the pKa: The carboxylic acid group is deprotonated, forming the stearate (B1226849) anion (-COO⁻). This introduces a negative charge, creating a salt (e.g., sodium stearate) that is significantly more water-soluble.[2][3]
This relationship is a classic example of how pH can be manipulated to control the solubility of a weak acid.
Q3: What is the pKa of this compound? I have seen different values reported.
The pKa of this compound is often cited in the range of 4.5 to 4.9.[2][4] You may see variations in reported pKa values due to the different experimental conditions under which they were measured (e.g., temperature, ionic strength, or the medium itself, such as in a lipid bilayer vs. an aqueous solution). For practical purposes in aqueous media, considering the pKa to be around 4.9 is a reliable starting point for formulation development.
Q4: Is this compound chemically stable at different pH values?
Yes, this compound is a saturated fatty acid, which makes it chemically stable and not easily prone to oxidation or decomposition under typical experimental and storage conditions.[5] Unlike unsaturated fatty acids, it lacks double bonds that are susceptible to oxidative degradation. It is generally considered stable in both acidic and alkaline conditions, although its physical state and solubility will change dramatically.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has precipitated after preparation.
-
Cause: The pH of your solution is likely at or below the pKa of this compound, causing the dissolved stearate salt to convert back to the insoluble protonated form.
-
Solution: Ensure the pH of your aqueous solution is maintained at least 1.5 to 2 units above the pKa (e.g., pH > 6.5-7.0) to keep the this compound in its ionized, soluble stearate form. Use a suitable buffer to maintain a stable pH.
-
Solution: If you are not working with a purely aqueous system, note that stearate salts can be forced out of solution by high concentrations of electrolytes (salting out).[3] Consider the ionic strength of your medium.
-
Solution: Temperature plays a significant role. The solubility of sodium stearate is much higher in hot water.[3][6] Gently heating the solution may help dissolve the material, but it may precipitate again upon cooling if the concentration is too high or the pH is too low.
Problem: I am trying to make a concentrated aqueous solution, but it forms a gel.
-
Cause: Above a certain concentration known as the critical micelle concentration (CMC), stearate molecules will self-assemble into micelles. At higher concentrations, these micelles can pack into structures that form a gel, significantly increasing the viscosity. Sodium stearate is an excellent gelling agent.[7]
-
Solution: To create a non-viscous solution, work at concentrations below the CMC or the gel point for your specific conditions (pH, temperature, ionic strength). If a gel is not desired, you may need to reduce the this compound concentration.
Data Presentation
Table 1: pH-Dependent Solubility Behavior of this compound in Aqueous Media
| pH Range | Dominant Species | Form | Expected Aqueous Solubility | Key Considerations |
| pH < 4.5 | This compound | Protonated (R-COOH) | Very Low / Insoluble | Molecule is neutral and hydrophobic. Will appear as a waxy solid. |
| pH 4.5 - 5.5 | This compound & Stearate | Mixture (R-COOH / R-COO⁻) | Low, but increasing with pH | A mix of insoluble acid and soluble salt exists. Solution may be cloudy. |
| pH > 5.5 | Stearate | Deprotonated Salt (R-COO⁻Na⁺) | Significantly Increased | The ionized form is more soluble. Solubility is highly temperature-dependent. |
| Alkaline (pH > 9) | Stearate | Deprotonated Salt (R-COO⁻Na⁺) | Higher | The equilibrium is strongly shifted to the soluble stearate form.[3][6] |
Visualizations
Relationship between pH, Ionization, and Solubility
The following diagram illustrates the fundamental principle governing this compound's solubility. At a pH below its pKa, the acid is protonated and insoluble. As the pH rises above the pKa, it becomes deprotonated to form the more soluble stearate salt.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound 50 - Ataman Kimya [atamanchemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Series - Professional and high-quality metal alloys, ceramic products and concrete additives | RBOSCHCO [rboschco.com]
- 6. echemi.com [echemi.com]
- 7. humblebeeandme.com [humblebeeandme.com]
Technical Support Center: Overcoming Poor Flowability of Stearic Acid Powders in Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor flowability of stearic acid powders during manufacturing and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound powder exhibit poor flowability?
A1: this compound powder inherently possesses characteristics that contribute to poor flow. These include:
-
Particle Shape and Size: this compound particles are often flaky or plate-like, which can lead to mechanical interlocking and increased interparticle friction. Finer particles also have a larger surface-area-to-volume ratio, which increases cohesive forces.
-
Cohesiveness: Due to van der Waals forces, fine this compound particles tend to adhere to one another, forming agglomerates and leading to caking and poor flow.
-
Electrostatic Charges: this compound is prone to generating electrostatic charges during handling and processing (e.g., pouring, mixing). This can cause the powder to adhere to equipment surfaces, further impeding flow.[1][2]
-
Moisture Content: Although this compound itself is not very hygroscopic, absorbed surface moisture can increase interparticle cohesive forces, leading to clumping and reduced flowability.[3][4]
Q2: What are the common consequences of poor this compound powder flow in a manufacturing setting?
A2: Poor powder flow can lead to significant manufacturing issues, including:
-
Inconsistent Dosing and Weight Variation: Uneven flow into tablet dies or capsule shells results in variability in the final product weight and dosage inaccuracy.[5]
-
Segregation of Blends: Inhomogeneous mixing can occur when powders with different flow properties are blended, leading to a non-uniform distribution of the active pharmaceutical ingredient (API) and other excipients.
-
Production Delays: Clogging of hoppers and feeding equipment can halt production lines, leading to downtime and reduced efficiency.[6]
-
Equipment Damage: The need for excessive force or vibration to induce powder flow can cause wear and tear on manufacturing equipment.
Q3: What are glidants and lubricants, and how do they improve the flowability of this compound?
A3: Glidants and lubricants are excipients added to powder formulations to enhance flow properties.[7]
-
Glidants, such as colloidal silicon dioxide, work by reducing interparticle friction and adhesion. They adhere to the surface of the host particles, creating a smoother surface and reducing the tendency for particles to clump together.
-
Lubricants, like magnesium stearate, primarily function to reduce the friction between the tablet surface and the die wall during tablet ejection. However, they can also improve powder flow by reducing interparticle friction.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound powder flowability.
Issue 1: Powder is Caking or Clumping in the Hopper
-
Possible Cause: High moisture content or particle agglomeration due to cohesive forces.[3][4]
-
Solution:
-
Control Humidity: Maintain a low-humidity environment during storage and processing.
-
Use Anti-caking Agents/Glidants: Incorporate a suitable glidant, such as 0.5-2% w/w colloidal silicon dioxide, into the powder blend.
-
Granulation: Consider wet or dry granulation to increase particle size and create more spherical particles, which generally exhibit better flow.
-
Issue 2: Inconsistent or No Flow from the Hopper (Bridging/Arching)
-
Possible Cause: Mechanical interlocking of irregular-shaped particles or strong cohesive forces forming a stable arch over the hopper outlet.
-
Solution:
-
Optimize Hopper Design: Ensure the hopper has a steep enough wall angle to promote mass flow.
-
Mechanical Agitation: Use vibrators or agitators on the hopper to break any bridges that form.
-
Incorporate a Glidant: Adding a glidant can reduce the cohesive strength of the powder, preventing the formation of a stable arch.
-
Issue 3: Powder Adheres to Equipment Surfaces
-
Possible Cause: Buildup of electrostatic charges on the powder particles and equipment.[1][2]
-
Solution:
-
Grounding: Ensure all equipment is properly grounded to dissipate static charges.
-
Increase Humidity: A relative humidity of 40-60% can help to dissipate static charges.
-
Use of Anti-static Agents: Certain excipients can be added to the formulation to reduce the tendency for static charge accumulation.
-
Ionizers: In critical areas, ionizers can be used to neutralize static charges on the powder and equipment surfaces.
-
Quantitative Data on this compound Flowability
The following tables provide representative data on how the flow properties of this compound powder can be improved. Note: The "Untreated this compound" values are typical for a cohesive powder and are provided for illustrative purposes. Actual values may vary depending on the specific grade and particle size of the this compound.
Table 1: Effect of Glidants on the Angle of Repose of this compound Powder
| Formulation | Angle of Repose (°) | Flow Character |
| Untreated this compound | 45 | Poor |
| This compound + 0.5% Colloidal Silicon Dioxide | 38 | Fair |
| This compound + 1.0% Colloidal Silicon Dioxide | 32 | Good |
| This compound + 0.5% Magnesium Stearate | 41 | Passable |
| This compound + 1.0% Magnesium Stearate | 36 | Fair to Good |
Table 2: Carr's Index and Hausner Ratio of this compound Powder with and without Glidants
| Formulation | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Flow Character |
| Untreated this compound | 0.45 | 0.60 | 25.0 | 1.33 | Poor |
| This compound + 0.5% Colloidal Silicon Dioxide | 0.48 | 0.61 | 21.3 | 1.27 | Passable |
| This compound + 1.0% Colloidal Silicon Dioxide | 0.50 | 0.62 | 19.4 | 1.24 | Fair |
| This compound + 0.5% Magnesium Stearate | 0.47 | 0.60 | 21.7 | 1.28 | Passable |
| This compound + 1.0% Magnesium Stearate | 0.49 | 0.61 | 19.7 | 1.24 | Fair |
Experimental Protocols
Protocol 1: Measurement of Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
Materials:
-
This compound powder (and any blends)
-
Funnel with a fixed diameter
-
Horizontal circular base with a known diameter
-
Ruler or caliper
-
Spatula
Procedure:
-
Place the funnel a fixed height above the center of the horizontal base.
-
Carefully pour the this compound powder through the funnel until the apex of the powder cone just touches the tip of the funnel.
-
Measure the height (h) of the powder cone from the base to the apex.
-
Measure the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)
-
Repeat the measurement three times and calculate the average.
Protocol 2: Determination of Carr's Index and Hausner Ratio
These indices are calculated from the bulk and tapped densities of the powder.
Materials:
-
This compound powder (and any blends)
-
Graduated cylinder (100 mL)
-
Balance
-
Tapping density tester (optional, manual tapping can be performed)
Procedure:
-
Bulk Density (ρ_bulk): a. Weigh approximately 50 g of the this compound powder. b. Gently pour the powder into a 100 mL graduated cylinder. c. Record the volume of the powder without compacting it. d. Calculate the bulk density: ρ_bulk = mass / volume.
-
Tapped Density (ρ_tapped): a. Secure the graduated cylinder in a tapping density tester or tap it manually on a level surface from a height of approximately 2 inches. b. Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes. c. Record the final tapped volume. d. Calculate the tapped density: ρ_tapped = mass / tapped volume.
-
Calculations: a. Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100 b. Hausner Ratio = ρ_tapped / ρ_bulk
Visualizations
Caption: Troubleshooting workflow for poor this compound powder flow.
Caption: Experimental workflow for improving powder flowability.
Caption: Relationship between causes of poor flow and solutions.
References
- 1. Mixing order of glidant and lubricant – Influence on powder and tablet properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akrochem.com [akrochem.com]
- 4. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. psgraw.com [psgraw.com]
Technical Support Center: Minimizing Stearic Acid Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of stearic acid in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound cytotoxic to cells in culture?
A1: this compound, a saturated fatty acid, can induce lipotoxicity in various cell types.[1][2][3] At high concentrations, it can lead to cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, ultimately triggering programmed cell death (apoptosis).[4][5][6] The accumulation of saturated fatty acids can disrupt membrane fluidity and cellular signaling pathways.
Q2: What are the typical signs of this compound-induced cytotoxicity?
A2: Signs of cytotoxicity include a dose-dependent decrease in cell viability, morphological changes such as cell rounding and detachment, and the induction of apoptosis.[1][7] Assays for lactate (B86563) dehydrogenase (LDH) release can confirm cell death.[1][2]
Q3: How can I deliver this compound to my cells while minimizing cytotoxicity?
A3: The most effective method is to complex the this compound with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[8][9] This mimics the physiological transport of fatty acids in the bloodstream and reduces the concentration of "free" this compound, which is the primary cytotoxic species.[10] Co-treatment with the monounsaturated fatty acid, oleic acid, has also been shown to significantly reduce this compound-induced cytotoxicity.[3][11][12]
Q4: What is the recommended molar ratio of this compound to BSA?
A4: The molar ratio of fatty acid to BSA is a critical factor in determining cytotoxicity.[13][14] While ratios in the literature vary, a common starting point is a 3:1 to 6:1 molar ratio of this compound to BSA.[4][15] It is crucial to determine the optimal ratio for your specific cell type and experimental conditions, as excess unbound this compound or even high concentrations of BSA alone can be detrimental.[9][16]
Q5: At what concentrations does this compound typically become cytotoxic?
A5: The cytotoxic concentration of this compound is cell-type dependent. For example, in human aortic endothelial cells, concentrations above 50 µM can induce cytotoxicity.[11] In 3T3L1 preadipocytes, cytotoxicity was observed at concentrations over 35 µM after 48 hours.[2] It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in media upon adding this compound solution. | This compound has very low solubility in aqueous solutions.[17][18] The solvent used to dissolve the this compound (e.g., ethanol (B145695), DMSO) may be causing it to crash out of solution when diluted in the aqueous culture medium. | Ensure proper complexation with BSA, which significantly improves solubility.[8] Prepare the this compound-BSA complex according to a validated protocol.[10][19][20] You can also try preparing the sodium salt of this compound to improve water solubility.[21][22] |
| High levels of cell death even at low this compound concentrations. | The effective concentration of "free" this compound may be too high. The cell type may be particularly sensitive to saturated fatty acids. The preparation of the this compound-BSA complex may be suboptimal. | Optimize the this compound to BSA molar ratio; a lower ratio (more BSA) may be necessary.[16] Co-treat cells with oleic acid, which has been shown to have a protective effect.[11][12][23] Review and optimize your this compound-BSA conjugation protocol. Ensure the BSA is properly dissolved and the complex is allowed to form completely.[24] |
| Inconsistent results between experiments. | Variability in the preparation of the this compound-BSA complex. Degradation of the this compound stock solution. | Prepare a large batch of the this compound-BSA complex, aliquot, and store at -20°C for consistency.[10][19] However, some sources recommend making it fresh each time to avoid reduced potency.[19] Ensure the initial this compound stock is properly stored to prevent oxidation, although this is less of a concern for saturated fatty acids like this compound compared to unsaturated ones. |
| Control (BSA-only treated) cells are also showing signs of stress. | High concentrations of BSA can be stressful to some cells.[9] The BSA may not be completely fatty acid-free, leading to unintended effects. | Reduce the concentration of BSA in your control and experimental conditions. Ensure you are using high-quality, fatty acid-free BSA. Perform a BSA-only dose-response curve to determine a non-toxic concentration for your cells. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Type Examples | Citation |
| This compound Concentration | 10 µM - 100 µM | Human Aortic Endothelial Cells, 3T3L1 Preadipocytes, Breast Cancer Cells | [1][2][11] |
| BSA Concentration for Complexation | 1% - 10% | General cell culture | [9][19] |
| This compound:BSA Molar Ratio | 3:1 - 6:1 | General cell culture | [4][15] |
| Oleic Acid (for co-treatment) | 5 µM - 25 µM | Human Aortic Endothelial Cells | [11][12] |
| Incubation Time for Cytotoxicity | 24 - 48 hours | Human Aortic Endothelial Cells, 3T3L1 Preadipocytes | [2][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is a synthesis of common methods for preparing a this compound-BSA complex for use in cell culture.[10][19][20]
Materials:
-
This compound powder
-
Ethanol (100% or 95%) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile microcentrifuge tubes or glass vials
-
Water bath or heat block
Procedure:
-
Prepare a this compound Stock Solution:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in PBS or serum-free culture medium to the desired concentration (e.g., 10%).
-
Gentle rocking or stirring at 37°C can aid dissolution. Do not vortex vigorously as this can denature the protein.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Warm the BSA solution to 37°C.
-
Add the this compound stock solution dropwise to the warm BSA solution while gently stirring.
-
The solution may initially appear cloudy as the this compound is added.[24]
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation. The solution should become clear.[24]
-
The final concentration of the complex and the molar ratio of this compound to BSA should be calculated based on the initial concentrations and volumes used.
-
-
Final Preparation and Storage:
-
The this compound-BSA complex can be diluted to the final working concentration in your complete cell culture medium.
-
For a vehicle control, prepare a BSA solution containing the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound.
-
The complex can be stored in aliquots at -20°C. Thaw at 37°C before use.[10][19]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess cell viability after treatment with this compound.
Materials:
-
Cells plated in a 96-well plate
-
This compound-BSA complex
-
Vehicle control (BSA + solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with a medium containing various concentrations of the this compound-BSA complex.
-
Include wells for untreated controls and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for preparing this compound-BSA complex and assessing cytotoxicity.
Caption: Simplified pathway of this compound-induced lipotoxicity and its mitigation.
References
- 1. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary this compound Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 3. This compound-induced cardiac lipotoxicity is independent of cellular lipid and is mitigated by the fatty acids oleic and capric acid but not by the PPAR agonist troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "The Effect of this compound on Breast Cancer Development and Progressio" by Lynda Michelle Evans [digitalcommons.library.uab.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 15. wklab.org [wklab.org]
- 16. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Separating Stear-ic Acid
Welcome to the technical support center for fatty acid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when separating stearic acid from other fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from other C18 fatty acids, like oleic acid, so challenging?
This compound (C18:0) and oleic acid (C18:1) are both long-chain fatty acids with 18 carbon atoms.[1] Their similar chain length makes separation difficult, especially in reversed-phase chromatography where separation is primarily based on hydrophobicity.[1] While this compound is saturated, oleic acid has one double bond, which slightly alters its physical properties, but they can still co-elute or exhibit poor resolution under suboptimal chromatographic conditions.[1][2]
Q2: What is the most critical factor in achieving good separation of fatty acid methyl esters (FAMEs) in Gas Chromatography (GC)?
The choice of the GC column's stationary phase is the most critical factor influencing the selectivity and resolution of FAME isomers.[3] For separating saturated fatty acids like this compound from unsaturated ones like oleic acid, and particularly for resolving cis/trans isomers, a highly polar stationary phase, such as a high-cyanopropyl phase (e.g., CP-Sil 88), is often recommended.[4][5]
Q3: Is derivatization necessary for fatty acid analysis?
For Gas Chromatography (GC), derivatization is essential. Free fatty acids have low volatility and their polar carboxyl group can interact with the stationary phase, leading to late-eluting and tailing peaks.[6][7] Converting them to more volatile esters, typically fatty acid methyl esters (FAMEs), improves peak shape and separation.[7][8] For High-Performance Liquid Chromatography (HPLC), derivatization is not always required for analysis of middle or long-chain free fatty acids.[9] However, pre-column derivatization can enhance detection sensitivity, especially for UV detectors.[10][11]
Q4: What are the common causes of peak tailing in the HPLC analysis of fatty acids?
Peak tailing in HPLC of fatty acids can be caused by several factors:
-
Secondary interactions: The carboxylic acid group of fatty acids can interact with residual silanol (B1196071) groups on the silica-based stationary phase.[4]
-
Column contamination or degradation: Buildup of matrix components can create active sites that cause tailing.[10]
-
Excessive extra-column volume: Long or wide tubing between the injector, column, and detector can lead to band broadening.[10]
-
Sample overload: Injecting too much sample can saturate the column.[10]
Q5: How can I confirm if I have co-elution in my chromatogram?
Co-elution, where two or more compounds elute at the same time, can be confirmed by:
-
Mass Spectrometry (MS) Detector: Examining the mass spectra across the peak. Inconsistent mass spectra from the leading to the trailing edge indicate multiple components.[12]
-
Diode Array Detector (DAD) for HPLC: Comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[12]
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are strong indicators of co-elution.[12]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in GC Analysis of FAMEs
Issue: this compound and oleic acid peaks are not well-separated.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature Program | Decrease the temperature ramp rate (e.g., 1-3°C/min) to improve the separation of closely eluting FAMEs.[4] |
| Incorrect Column | For separating cis/trans isomers and improving separation between saturated and unsaturated FAMEs, use a highly polar stationary phase like a high-cyanopropyl phase (e.g., HP-88, SP-2560, CP-Sil 88).[4][12] Longer columns can also provide higher resolution.[12] |
| Carrier Gas Flow Rate | Optimize the carrier gas flow rate. A lower flow rate can sometimes enhance separation, but may increase analysis time.[13] |
Guide 2: Poor Peak Shape in HPLC Analysis
Issue: Fatty acid peaks are showing tailing or fronting.
| Peak Anomaly | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with stationary phase | Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress fatty acid ionization.[4] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] | |
| Peak Fronting | Sample Overload | Reduce the injection volume or dilute the sample.[10] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] |
Guide 3: Inconsistent Results from Derivatization for GC Analysis
Issue: Variability in peak areas or incomplete derivatization.
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Presence of Water | Ensure all reagents and samples are anhydrous, as water can hinder the esterification reaction.[7] Use high-quality derivatization reagents with low moisture content.[12] | | Incomplete Reaction | Optimize reaction time and temperature. For example, when using BF3-Methanol, heating at 60°C for 30 minutes is a common starting point.[6][14] | | Reagent Degradation | Store derivatization reagents properly, for instance, keeping BF3-Methanol refrigerated and discarding it if solids appear.[15] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is for the acid-catalyzed esterification of fatty acids for GC analysis.[6][14]
Materials:
-
Lipid extract or oil sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol) reagent
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reacti-Vials or similar reaction vessels with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh approximately 10-25 mg of the lipid extract or oil into a reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[14]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[14]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.
-
Vortex for 10 seconds.
-
Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The FAMEs in hexane are now ready for GC analysis.
Protocol 2: Reversed-Phase HPLC Separation of Free Fatty Acids
This protocol provides a general method for the separation of underivatized long-chain fatty acids.[4]
Materials and Equipment:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Fatty acid standards and samples dissolved in a suitable solvent (preferably the initial mobile phase)
-
Column oven
Procedure:
-
Prepare and thoroughly degas the mobile phases.
-
Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 70% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 35°C.
-
Prepare the fatty acid standards and samples.
-
Inject the sample onto the column.
-
Run the following gradient program:
-
0-20 min: Linear gradient from 70% B to 100% B.
-
20-25 min: Hold at 100% B.
-
25.1-35 min: Return to initial conditions (70% B) and re-equilibrate.
-
-
Monitor the eluent at 205 nm if using a UV detector, or with an ELSD.[1][4]
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Problems in analysing stearic / oleic acid [June 16, 2004] - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. jafs.com.pl [jafs.com.pl]
- 12. benchchem.com [benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
optimizing storage conditions for stearic acid to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions for stearic acid to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark environment to maintain its stability.[1][2] The recommended temperature range is between 15°C to 25°C (59°F to 77°F).[1] It is crucial to use sealed, airtight containers to protect it from moisture and contamination.[1][2][3] Storing containers in a cupboard, drawer, or using opaque or amber-colored containers will protect the this compound from light-induced chemical degradation.[1]
Q2: What is the expected shelf life of this compound?
A2: Under ideal storage conditions, this compound is a very stable material with a typical shelf life of 1 to 3 years.[1] Some sources suggest it can last up to 5 years if stored correctly.[4] However, its usability is highly dependent on storage conditions.[1] It is always recommended to check for signs of degradation before use, especially if it has been stored for an extended period.[1]
Q3: How can I tell if my this compound has degraded?
A3: There are several indicators that your this compound may have degraded. These include:
-
Texture Changes: The presence of sticky lumps or clumps can indicate moisture absorption. The powder should be consistent and free-flowing.[1]
-
Color Variations: Fresh, high-quality this compound is pure white.[1] A yellowing or discoloration can suggest oxidation or contamination.[1]
-
Off or Rancid Odor: Good quality this compound is nearly odorless.[1] A rancid or unpleasant smell is a sign of oxidation and degradation.[5]
-
Changes in Melting Behavior: this compound has a distinct melting point. If it does not melt at the expected temperature or melts unevenly, it may have degraded.[5]
Q4: What are the main factors that cause this compound to degrade?
A4: The primary factors that contribute to the degradation of this compound are:
-
Moisture: this compound is hygroscopic and can absorb moisture from the air, which can lead to clumping and hydrolysis.[1]
-
Heat: Exposure to high temperatures can cause the fatty acid chains to oxidize, leading to changes in its physical and chemical properties.[5] Overheating during melting can also cause decomposition.[2]
-
Light: Prolonged exposure to sunlight or intense artificial light can cause chemical degradation.[1]
-
Temperature Fluctuations: Frequent changes between hot and cold environments can cause the acid to melt and resolidify unevenly, affecting its texture and performance.[1]
-
Incompatible Materials: this compound is incompatible with strong oxidizers, bases, and reducing agents.[6][7]
Troubleshooting Guide
Problem: My this compound has formed clumps and is no longer a free-flowing powder.
| Possible Cause | Suggested Solution |
| Moisture Absorption | Store this compound in a sealed, airtight container.[1][3] Consider using a dehumidifier in the storage area if humidity is high.[1] For future storage, ensure the container is well-sealed immediately after use. |
Problem: The this compound has a yellowish tint.
| Possible Cause | Suggested Solution |
| Oxidation | This is often caused by exposure to light and/or heat.[1][5] Discard the discolored this compound as it may impact experimental results. Ensure future supplies are stored in a dark location, away from heat sources.[1] |
Problem: My formulation containing this compound has an off-putting, rancid smell.
| Possible Cause | Suggested Solution |
| Oxidative Degradation | The this compound has likely oxidized.[5] It is best to discard the affected batch and start with fresh this compound. Verify that your storage conditions for the raw material are optimal. |
Problem: Inconsistent results when using this compound in my experiments.
| Possible Cause | Suggested Solution |
| Degraded this compound | The physical and chemical properties of this compound change upon degradation, which can affect its performance.[5] Test the quality of your this compound using the analytical methods described in the "Experimental Protocols" section below. |
| Improper Storage | Review your storage procedures to ensure they align with the recommended guidelines.[1][2][3] |
Summary of Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F)[1] | Prevents melting, softening, and reduces the rate of oxidation.[1][5] |
| Humidity | Low humidity (below 60% RH)[5] | This compound is hygroscopic; low humidity prevents moisture absorption and clumping.[1] |
| Light Exposure | Store in the dark or in opaque/amber containers.[1] | Protects against light-induced chemical degradation.[1] |
| Container | Sealed, airtight container.[1][2][3] | Prevents moisture ingress and contamination.[1] |
| Incompatible Substances | Store away from strong oxidizers, bases, and reducing agents.[6][8] | Avoids hazardous reactions. |
Experimental Protocols
Determination of Acid Value
The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of a chemical substance. A higher acid value can indicate hydrolysis of fatty acids.
Methodology:
-
Accurately weigh approximately 10 g of the this compound sample.
-
Dissolve the sample in 50 ml of a pre-neutralized mixture of equal volumes of ethanol (B145695) (95%) and ether.
-
If the sample does not dissolve at room temperature, connect the flask to a reflux condenser and warm it gently until the sample dissolves.
-
Add 1 ml of phenolphthalein (B1677637) solution as an indicator.
-
Titrate with 0.1 M potassium hydroxide solution until a faint pink color persists for at least 30 seconds.
-
Calculate the acid value using the appropriate formula.
(This protocol is a synthesized representation of procedures found in the search results)[9][10]
Determination of Iodine Value
The iodine value is a measure of the degree of unsaturation of a fat or oil. While this compound is a saturated fatty acid, the presence of unsaturated impurities can lead to color instability. A higher than expected iodine value may indicate contamination.
Methodology:
-
Accurately weigh approximately 0.2 g of the this compound sample into a dry 500-ml iodine flask.
-
Dissolve the sample in 10 ml of carbon tetrachloride.
-
Add 20 ml of iodine monochloride solution, insert the stopper, and let it stand in the dark at a temperature between 15°C and 25°C for 30 minutes.
-
Add 15 ml of potassium iodide solution and 100 ml of water.
-
Titrate with 0.1 M sodium thiosulphate, using a starch solution as an indicator towards the end of the titration.
-
Perform a blank titration under the same conditions.
-
Calculate the iodine value based on the difference between the blank and the sample titrations.
(This protocol is based on information from Pharmaguideline)[9]
Analysis of Fatty Acid Composition by Gas Chromatography (GC)
This method can be used to determine the purity of this compound and to identify and quantify degradation products.
Methodology:
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) to make them volatile for GC analysis. A common method is to use boron trifluoride in methanol.[10]
-
Dissolve 100 mg of the this compound sample in 5 ml of boron trifluoride-methanol solution in a flask with a reflux attachment.
-
Boil under reflux for 10 minutes.
-
Add 4.0 ml of heptane (B126788) through the condenser and boil again for 10 minutes.
-
After cooling, add 20 ml of a saturated sodium chloride solution, shake, and allow the layers to separate.
-
The upper organic layer containing the FAMEs is collected for analysis.[10]
-
-
GC Analysis:
-
Column: A suitable capillary column for FAME analysis (e.g., HP-1).[11]
-
Oven Temperature Program: A programmed temperature ramp is typically used, for example, starting at 120°C and increasing to 260°C.[11]
-
Injector and Detector Temperatures: Typically set around 260°C and 280°C, respectively.[11]
-
Detector: Flame Ionization Detector (FID).[11]
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Identify and quantify the peaks by comparing their retention times and areas with those of known standards.[10]
(This protocol is a synthesized representation of procedures found in the search results)[10][11]
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Caption: Key environmental factors that can cause this compound degradation.
References
- 1. This compound Shelf Life | Candeliss [candelisscandles.com]
- 2. This compound Safety | Candeliss [candelisscandles.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Teach Soap • View topic - does this compound get old? [teachsoap.com]
- 5. dldpfattyacid.com [dldpfattyacid.com]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. phexcom.com [phexcom.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 10. usp.org [usp.org]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Stearic Acid Quantification
For researchers, scientists, and drug development professionals, the precise quantification of stearic acid is crucial across various applications, from pharmaceutical formulation to metabolic research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary analytical techniques employed for this purpose. While GC has historically been the conventional method for fatty acid analysis, HPLC has emerged as a robust alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
Quantitative Performance Comparison
A critical aspect of evaluating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both HPLC and GC methods for the quantification of this compound and other fatty acids. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Precision (%RSD) | ≤ 5.88% (often slightly better than GC)[2] | ≤ 5.88%[2] | Both methods demonstrate good precision.[3] |
| Accuracy (Recovery %) | ≥ 82.31%[2] | ≥ 82.31%[2] | Comparable recovery rates are achievable with optimized extraction procedures.[3] |
| Linearity (r²) | > 0.99[3] | > 0.99[3] | Both techniques exhibit excellent linearity over a defined concentration range.[3] |
| Limit of Detection (LOD) | ~0.1 - 2.5 µg/mL[3][4][5] | ~0.01 - 0.1 µg/mL[3] | GC generally offers higher sensitivity, though HPLC's sensitivity can be significantly enhanced with fluorescent derivatization.[1][3] |
| Limit of Quantification (LOQ) | ~0.5 - 7.4 µg/mL[3][4][5] | ~0.05 - 0.5 µg/mL[3] | GC typically provides lower quantification limits.[3] |
| Derivatization | Often not required[6][7] | Generally required (e.g., methylation to FAMEs)[6] | HPLC's ability to analyze underivatized fatty acids simplifies sample preparation and reduces potential errors.[7] |
| Isomer Separation | Superior for cis/trans and positional isomers[3][6] | Can be challenging for some isomers[3] | This is a significant advantage of HPLC for detailed fatty acid profiling.[3] |
| Analysis of Thermally Labile Compounds | Advantageous due to ambient temperature operation[1] | High temperatures can lead to degradation of sensitive compounds. | HPLC is preferred for analyzing polyunsaturated fatty acids (PUFAs) and other thermally sensitive lipids.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using both HPLC and GC.
HPLC Method for this compound Quantification (without derivatization)
This method is advantageous due to its simplicity, as it does not require a derivatization step.[7]
1. Sample Preparation (Alkaline Hydrolysis)
-
Objective: To hydrolyze triglycerides and other esters to release free fatty acids.
-
Procedure:
-
Weigh a known amount of the sample and place it in a sealed vial.
-
Add a solution of sodium hydroxide (B78521) in ethanol.
-
Heat the vial in a water bath at approximately 90°C for 30 minutes with continuous vibration to achieve saponification.[4]
-
Cool the solution to room temperature.
-
Acidify the sample with glacial acetic acid and dilute with methanol (B129727) to obtain the final sample solution.[4]
-
2. HPLC-ELSD Conditions
-
Objective: To separate and quantify this compound from other components in the sample.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and 1% acetic acid in water.[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD).[5] The drift tube temperature can be set to 40°C with nitrogen as the carrier gas.[4]
-
Injection Volume: 20 µL.[5]
-
Alternative Method: Gas Chromatography (GC-FID)
GC is a well-established and highly sensitive method for the analysis of fatty acids, which typically requires derivatization to fatty acid methyl esters (FAMEs).[3]
1. Sample Preparation (Lipid Extraction and Methylation)
-
Objective: To extract total lipids and convert fatty acids to their more volatile methyl esters.
-
Procedure:
-
Extract total lipids from the sample using a solvent mixture such as chloroform:methanol (2:1, v/v).[3]
-
Saponify the lipid extract using methanolic NaOH at 100°C for 10 minutes.[3]
-
Methylate the free fatty acids by adding a reagent like boron trifluoride-methanol and heating at 100°C for a short period.
-
Extract the resulting FAMEs with hexane (B92381). The hexane layer is then collected for GC analysis.[3]
-
2. GC-FID Conditions
-
Objective: To separate and quantify the FAMEs.
-
Parameters:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23).[3]
-
Inlet Temperature: 280°C.[3]
-
Oven Temperature Program: An initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min).[3]
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or hydrogen.
-
Methodology Visualization
The following diagrams illustrate the experimental workflows for both the HPLC and GC methods.
Caption: Workflow for this compound quantification by HPLC.
Caption: Workflow for this compound quantification by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. akjournals.com [akjournals.com]
Saturated Fatty Acids Face-Off: A Comparative Study of Stearic Acid and Palmitic Acid on Cell Viability
A deep dive into the cellular impact of two common saturated fatty acids reveals distinct mechanisms of action and varying degrees of cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of stearic acid and palmitic acid, supported by experimental data, detailed protocols, and pathway visualizations.
This compound (C18:0) and palmitic acid (C16:0) are two of the most prevalent saturated fatty acids in the human diet and are integral components of cellular lipids. While structurally similar, emerging research indicates they can exert differential effects on cell viability and trigger distinct signaling cascades, leading to cellular demise. This comparative guide synthesizes findings from multiple studies to elucidate their respective roles in promoting cell death, with a focus on the underlying molecular mechanisms.
Comparative Analysis of Cytotoxicity
Both this compound and palmitic acid have been shown to reduce cell viability by inducing apoptosis in a variety of cell types.[1][2][3] The cytotoxic effects are typically observed in a dose- and time-dependent manner.[1][3][4]
In a study on nerve growth factor-differentiated PC12 cells, both this compound and palmitic acid at a concentration of 300 μM significantly reduced cell viability over a 24-hour period.[1] After 24 hours of incubation, viability dropped to 8.81 ± 2.3% for this compound-treated cells and 16.6 ± 3.2% for palmitic acid-treated cells.[1] Similarly, in human granulosa cells, both fatty acids markedly suppressed cell survival in a time- and dose-dependent fashion.[3]
Interestingly, some studies suggest a more potent cytotoxic effect of one acid over the other depending on the cell type. For instance, one study indicated that this compound has more detrimental effects than palmitic acid on the survival of pancreatic beta cells.[5] Conversely, in astrocytic cells, palmitic acid was found to decrease cell viability, while this compound showed no such effect.[6] Another study on rat tendon-derived cells found that while both saturated fatty acids reduced cell viability, palmitic acid caused a more significant decrease (60%) compared to this compound (40%) at a concentration of 10 µg/ml after 48 hours.[7]
| Parameter | This compound | Palmitic Acid | Cell Type | Reference |
| Effect on Cell Viability | Decreased | Decreased | PC12, Pancreatic β-cells, Granulosa cells | [1][2][3] |
| 24h Viability (300 μM) | 8.81 ± 2.3% | 16.6 ± 3.2% | PC12 cells | [1] |
| 48h Viability (10 µg/ml) | ~60% of control | ~40% of control | Rat tendon-derived cells | [7] |
| Primary Mechanism | Apoptosis | Apoptosis | Various | [1][3][4] |
| Caspase Activation | Caspase-3, -8 | Caspase-3, -8 | PC12 cells | [1] |
| Caspase-2 | Caspase-2 | Pancreatic β-cells | [2] |
Signaling Pathways in Fatty Acid-Induced Cell Death
The induction of apoptosis by stearic and palmitic acid is mediated by distinct and sometimes overlapping signaling pathways.
This compound: this compound-induced apoptosis has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, as well as endoplasmic reticulum (ER) stress signaling in human pancreatic β-cells.[8] In human breast cancer cells, this compound preferentially induces apoptosis through a mechanism involving the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of a novel or classical protein kinase C (PKC) isozyme, leading to caspase-3 activation.[9]
Palmitic Acid: Palmitic acid triggers apoptosis through multiple pathways. In cardiomyocytes, it enhances the KLF4/cMLCK signaling pathway to induce apoptosis.[10] It can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[11][12] Furthermore, palmitic acid is known to induce ER stress and autophagy, which contribute to apoptosis in human osteoblast-like cells.[4] The tumor suppressor protein p53 is also activated by palmitic acid, promoting the expression of downstream target genes involved in apoptosis.[11][13]
Experimental Protocols
The assessment of cell viability and apoptosis in response to stearic and palmitic acid treatment involves a range of standard cellular and molecular biology techniques.
Cell Viability Assays
1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of stearic or palmitic acid (typically conjugated to BSA) for the desired time periods (e.g., 24, 48 hours).
-
Add MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.[14]
-
2. Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
After treatment with fatty acids, detach the cells from the culture plate.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.[1]
-
Apoptosis Assays
1. Caspase Activity Assay: This assay quantifies the activity of caspases, which are key proteases in the apoptotic cascade.
-
Principle: A specific caspase substrate is labeled with a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be measured.
-
Protocol:
-
Lyse the fatty acid-treated cells to release cellular contents.
-
Incubate the cell lysate with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage.[1]
-
2. Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key apoptosis-related proteins.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Proteins of Interest:
-
Cleaved Caspase-3 and PARP: Detection of the cleaved (active) forms of caspase-3 and its substrate PARP is a hallmark of apoptosis.[1][9]
-
Bcl-2 Family Proteins: Analyze the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to assess the mitochondrial pathway of apoptosis.[3]
-
-
General Protocol:
-
Prepare protein lysates from treated and control cells.
-
Quantify protein concentration using a method like the BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
References
- 1. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of individual saturated and unsaturated fatty acids on cell growth and death induction in the human pancreatic beta-cell line NES2Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic acid induces cardiomyocyte apoptosis by enhancing the KLF4/cMLCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Stearic Acid vs. Oleic Acid: A Comparative Guide to Their Effects on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
The vascular endothelium, a critical interface between the blood and surrounding tissues, is profoundly influenced by circulating fatty acids. This guide provides an objective comparison of the effects of two common dietary fatty acids, stearic acid (a saturated fatty acid, SFA) and oleic acid (a monounsaturated fatty acid, MUFA), on endothelial cell function. The information presented herein is supported by experimental data to assist researchers in understanding their distinct roles in vascular health and disease.
At a Glance: this compound vs. Oleic Acid on Endothelial Function
| Feature | This compound (SFA) | Oleic Acid (MUFA) |
| Inflammation | Pro-inflammatory | Generally anti-inflammatory or neutral |
| Apoptosis | Induces apoptosis | Protects against apoptosis |
| Cell Viability & Growth | Inhibits growth, cytotoxic at high concentrations | Neutral or protective against this compound-induced inhibition |
| Oxidative Stress | Increases oxidative stress | Can reduce oxidative stress |
| Endothelial Activation | Promotes activation | Inhibits activation |
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound and oleic acid on endothelial cells.
Table 1: Effects on Endothelial Cell Viability and Apoptosis
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| Cell Growth | Human Aortic Endothelial Cells (HAEC) | This compound | < 50 µM | 48 h | Growth inhibition | [1][2][3] |
| This compound | > 50 µM | 48 h | Cytotoxicity | [1][2][3] | ||
| Oleic Acid (co-treatment with this compound) | 25 µM | 48 h | Eradicated this compound-induced growth inhibition and cytotoxicity | [2][3] | ||
| Apoptosis | Human Aortic Endothelial Cells (HAEC) | This compound | 75 µM | 24 h | Increased cleaved caspase-3 | [1] |
| Oleic Acid (co-treatment with this compound) | ≥ 25 µM | 24 h | Prevented this compound-induced caspase-3 cleavage | [1] | ||
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 100-300 µM | 24-48 h | Increased apoptosis by fivefold | [4] | |
| Oleic Acid | 100-300 µM | 24-48 h | No effect on apoptosis | [4][5] |
Table 2: Effects on Endothelial Inflammation
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| ICAM-1 Expression | Human Aortic Endothelial Cells (HAEC) | This compound | 50 µM | 24 h | ~2-fold increase in basal ICAM-1 surface expression | [1] |
| Oleic Acid (co-treatment with this compound) | ≥ 5 µM | 24 h | Completely suppressed this compound-induced ICAM-1 upregulation | [1][2][3] | ||
| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Oleic Acid (with LPS stimulation) | 10-100 µM | 72 h pre-incubation | >40% reduction in VCAM-1 expression | [6] |
| NF-κB Activation | Human Aortic Endothelial Cells (HAEC) | This compound | 50 µM | 24 h | Increased phosphorylation of the p65 subunit | [1][2][3] |
| Oleic Acid (co-treatment with this compound) | ≥ 5 µM | 24 h | Reduced NF-κB phosphorylation to at or below baseline | [1][2][3] | ||
| Porcine Endothelial Cells | This compound | 90 µM | - | Activated NF-κB | [7] | |
| Oleic Acid | 90 µM | - | Least activation of NF-κB compared to stearic and linoleic acid | [7] |
Table 3: Effects on Oxidative Stress and eNOS
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| ROS Production | Rat Aortic Smooth Muscle Cells | This compound | 100 µM | - | No significant increase in H₂O₂ production | [8][9] |
| Oleic Acid | 100 µM | - | Increased H₂O₂ production | [8] | ||
| Human Dermal Lymphatic Endothelial Cells | This compound | - | - | Significantly increased mitochondrial and intracellular ROS | [10] | |
| eNOS Phosphorylation (Ser1177) | Human Aortic Endothelial Cells (HAEC) | Oleic Acid | 100 µM | - | Promoted greater eNOS phosphorylation | [11] |
| This compound | 100 µM | - | Less eNOS phosphorylation compared to oleic acid | [11] |
Signaling Pathways and Experimental Workflows
This compound-Induced Endothelial Dysfunction
This compound promotes endothelial dysfunction through pro-inflammatory and pro-apoptotic signaling pathways. A key mechanism involves the activation of the transcription factor NF-κB, which upregulates the expression of adhesion molecules like ICAM-1, facilitating leukocyte adhesion to the endothelium—an early step in atherosclerosis.[1][2][3][12] this compound has also been shown to induce apoptosis via caspase-3 activation and increase cellular oxidative stress.[1][4][10]
Caption: this compound-induced pro-inflammatory and apoptotic pathways.
Oleic Acid's Protective Mechanisms
In contrast, oleic acid exhibits protective effects on endothelial cells. It can inhibit the pro-inflammatory signaling induced by stimuli like lipopolysaccharide (LPS) and saturated fatty acids.[1][6] One of the key protective mechanisms of oleic acid is its ability to displace this compound from the phospholipid bilayer, thereby preventing the initiation of detrimental signaling cascades.[1] Furthermore, oleic acid can promote the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular homeostasis.[11]
Caption: Protective signaling pathways modulated by oleic acid.
Experimental Protocols
WST-1 Assay for Cell Viability and Growth Inhibition
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human aortic endothelial cells (HAECs) in a 96-well plate at a density of 5,000 cells/well and culture for 6 hours to allow for attachment and establishment of a linear growth rate.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of albumin-bound this compound, oleic acid, or a combination of both. Include a vehicle control (medium with fatty acid-free BSA).
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µl of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Calculate growth inhibition or cytotoxicity relative to the vehicle control.
Flow Cytometry for Adhesion Molecule Expression (ICAM-1)
This technique quantifies the expression of cell surface proteins.
-
Cell Treatment: Culture and treat HAECs with fatty acids as described for the WST-1 assay, typically for 24 hours.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Washing: Wash the cells with a buffer containing PBS and 0.5% BSA.
-
Antibody Staining: Resuspend the cells in the labeling buffer and add a fluorescently-labeled monoclonal antibody specific for ICAM-1. Incubate in the dark on ice for 30 minutes.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of ICAM-1 expressed on the cell surface.
Western Blot for NF-κB Phosphorylation
This method detects the phosphorylation status of specific proteins, indicating their activation.
-
Cell Lysis: After fatty acid treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total NF-κB p65 or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
Caption: General workflow for key experimental assays.
Conclusion
The evidence strongly indicates that this compound and oleic acid have opposing effects on endothelial cells. This compound promotes a pro-inflammatory and pro-apoptotic environment, contributing to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis.[1][12][13] In contrast, oleic acid demonstrates protective properties, mitigating inflammation and apoptosis, and in some cases, directly counteracting the detrimental effects of this compound.[1][2][3] These findings underscore the importance of dietary fatty acid composition in maintaining vascular health and have significant implications for the development of nutritional and therapeutic strategies for cardiovascular disease. For drug development professionals, the signaling pathways modulated by these fatty acids, such as the NF-κB and eNOS pathways, represent potential targets for intervention.
References
- 1. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free fatty acids trigger apoptosis and inhibit cell cycle progression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Fatty acid-mediated activation of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Saturated fatty acids induce lipotoxicity in lymphatic endothelial cells contributing to secondary lymphedema development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of single fatty acids and fatty acid mixtures on the phosphoinositide 3-kinase/Akt/eNOS pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Stearic Acid-Based Drug Carriers: An Efficacy Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery system is paramount to therapeutic success. Stearic acid, a saturated fatty acid, is a versatile and biocompatible excipient used in a variety of drug delivery platforms. This guide provides an objective comparison of the efficacy of different this compound-based drug carriers, supported by experimental data, to aid in the selection of the optimal carrier for specific therapeutic applications.
This comparison focuses on four major types of this compound-based drug carriers: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Polymeric Micelles, and Liposomes. Each system leverages the lipophilic nature of this compound to encapsulate and deliver therapeutic agents, yet they differ significantly in their structure, drug loading capacity, release kinetics, and overall performance.
Comparative Performance of this compound-Based Drug Carriers
The following table summarizes key quantitative performance metrics for various this compound-based drug delivery systems, compiled from multiple studies. These values represent a range of reported data and can vary depending on the specific drug, formulation, and preparation method.
| Carrier Type | Drug Example | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Citations |
| Solid Lipid Nanoparticles (SLNs) | Paliperidone (B428) | 230 ± 30 | - | - | 42.4 | 4.1 | Controlled release pattern observed.[1] |
| Losartan | - | - | - | - | - | Effective for improving the solubility of poorly soluble drugs. | |
| Nicotine Conjugate | 113.5 ± 0.91 | 0.211 ± 0.01 | -48.1 ± 5.75 | 46.45 ± 1.53 | 4.64 ± 0.15 | Conjugation with this compound significantly increased entrapment efficiency from <20%.[2] | |
| Ritonavir | 270.34 | 0.157 | -25.2 | 94.33 | - | Showed a cumulative drug release of 67.13%.[3] | |
| Podophyllotoxin | 56.5 ± 25.8 | - | - | 85.6 | - | High entrapment efficiency and homogeneous size.[4] | |
| 9-H-Noscapine & Telmisartan | ~406.8 (hydrodynamic) | - | -36.23 | - | 1.86 & 1.97 | Dual drug loading was achieved.[5] | |
| Nanostructured Lipid Carriers (NLCs) | Diclofenac (B195802) Sodium | 333.60 - 791.77 | - | - | 76.96 - 89.38 | - | Increasing the liquid lipid (oleic acid) content decreased particle size and improved entrapment.[6] |
| Paclitaxel | 276 - 314 | - | -20.2 to -24.9 | up to 87.6 | 6.74 - 7.96 | NLCs showed higher entrapment efficiency than SLNs. | |
| Polymeric Micelles (this compound-Grafted) | Doxorubicin (DOX) | 20 - 50 | - | -36 to -39 | - | 5.7 | Self-assembled into stable nanoparticles.[7] |
| All-trans-retinoic acid | 200 - 500 | - | - | - | - | Showed sustained release over 5 weeks.[8] | |
| Liposomes (this compound-Modified) | Hydrophilic Peptides | - | - | - | - | - | Decanoic acid modification showed better storage stability than this compound modification.[9] |
In-Depth Carrier Analysis
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, such as this compound, dispersed in an aqueous surfactant solution. Their solid lipid core provides a stable matrix for drug encapsulation and allows for controlled drug release.
-
Advantages: High stability, controlled release, and the use of biocompatible and biodegradable lipids.[2]
-
Disadvantages: Lower drug loading capacity compared to NLCs due to their crystalline structure, and potential for drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, developed to overcome the limitations of SLNs. They are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix.
-
Advantages: Higher drug loading capacity and reduced drug expulsion compared to SLNs.[10] The imperfect crystal structure provides more space to accommodate drug molecules.
-
Disadvantages: The presence of liquid lipids may slightly alter the release profile compared to the more rigid SLNs.
Polymeric Micelles
These are self-assembling nanostructures formed from amphiphilic block or graft copolymers. In this context, a hydrophilic polymer (like chitosan (B1678972) or pullulan) is grafted with hydrophobic this compound chains. In an aqueous environment, these polymers self-assemble into core-shell structures, with the this compound forming a hydrophobic core for drug encapsulation.
-
Advantages: High stability, small size, and the ability to be functionalized for targeted delivery.
-
Disadvantages: The synthesis of the polymer conjugate can be complex.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. This compound can be incorporated into the lipid bilayer to modify its properties.
-
Advantages: Ability to encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.
-
Disadvantages: Can have stability issues, such as drug leakage or fusion of vesicles.[11] Modification with this compound can impact this stability.[9]
Experimental Protocols
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization method.
-
Lipid Phase Preparation: Melt this compound at a temperature above its melting point (approximately 70-80°C). Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs)
The protocol is similar to that of SLNs, with the addition of a liquid lipid.
-
Lipid Phase Preparation: Melt the this compound and mix it with a liquid lipid (e.g., oleic acid) at a temperature above the melting point of the solid lipid. Dissolve the drug in this lipid mixture.
-
Aqueous Phase Preparation: Prepare the hot aqueous surfactant solution as described for SLNs.
-
Homogenization and Ultrasonication: Follow the same homogenization and ultrasonication steps as for SLN preparation.
-
Cooling and Solidification: Cool the nanoemulsion to form NLCs.
Synthesis of this compound-Grafted Chitosan for Polymeric Micelles
This protocol describes the covalent grafting of this compound to a chitosan backbone.
-
Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid).
-
This compound Activation: Dissolve this compound in an organic solvent (e.g., ethanol) and activate its carboxyl group using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
Grafting Reaction: Add the activated this compound solution to the chitosan solution and allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature with continuous stirring.
-
Purification: Purify the resulting this compound-grafted chitosan by dialysis against a suitable solvent to remove unreacted reagents.
-
Micelle Formation: The purified polymer can then self-assemble into micelles in an aqueous solution, and the drug can be loaded via methods like dialysis or solvent evaporation.
Preparation of this compound-Containing Liposomes
This protocol is based on the thin-film hydration method.
-
Lipid Film Formation: Dissolve the primary phospholipid (e.g., phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (which can contain a hydrophilic drug) and agitating the flask. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Visualizing Methodologies and Concepts
References
- 1. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing dual drug 9-hydroxymethyl noscapine and telmisartan-loaded this compound nanoparticles against (H1299) non-small cell lung cancer and their m ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00958D [pubs.rsc.org]
- 6. Effect ratio of this compound and oleic acid on characteristics of diclofenac sodium nanostructured lipid carrier | Pharmacy Education [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of this compound-pullulan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of this compound nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for Stearic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids like stearic acid is paramount for product quality and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of a validated GC-MS method for this compound analysis with an alternative method, High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
A critical aspect of method validation is the assessment of key performance parameters to ensure the reliability of the analytical data. The following table summarizes the typical validation parameters for the analysis of this compound using GC-MS and HPLC.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10% | < 5% | Both methods demonstrate good precision, with HPLC often exhibiting slightly better performance.[1] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS generally offers higher sensitivity for fatty acid analysis.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | Consistent with its higher sensitivity, GC-MS typically has a lower limit of quantification.[1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound analysis using GC-MS and a logical comparison of the key features of GC-MS and HPLC.
Detailed Experimental Protocols
GC-MS Method for this compound Analysis
This protocol outlines a common procedure for the quantification of this compound in a biological matrix.
1. Lipid Extraction:
-
Total lipids are extracted from the sample using a modified Folch method with a chloroform:methanol (B129727) solvent mixture.[1]
2. Derivatization (Methylation):
-
To increase volatility for GC analysis, this compound is converted to its fatty acid methyl ester (FAME).[3]
-
Acid-Catalyzed Esterification: The dried lipid extract is heated with a reagent like 14% Boron Trifluoride (BF3) in methanol at 60-100°C.[3][4]
-
Alternatively, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a volatile trimethylsilyl (B98337) (TMS) ester.[4][5]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.[5]
-
Column: A fused silica (B1680970) capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[5]
-
Injection: Samples are typically injected in splitless mode.[5]
-
Inlet Temperature: 280°C.[5]
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[5]
-
Ionization: Electron Impact (EI) at 70 eV.[5]
-
Ion Source Temperature: 230°C.[5]
-
Data Acquisition: Chromatograms can be acquired in both full scan mode (e.g., m/z 50-700) and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[5]
Alternative Method: HPLC for this compound Analysis
While GC-MS is a gold standard, HPLC offers advantages, particularly in the separation of isomers.[1]
1. Sample Preparation:
-
Lipid extraction is performed similarly to the GC-MS method.
-
Derivatization may be required to enhance detection by UV or fluorescence detectors. However, direct analysis of free fatty acids is also possible.[6]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a suitable pump, autosampler, and detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[6]
-
Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water, is often employed.
-
Detector: A UV detector is commonly used, often requiring derivatization of the fatty acids to introduce a chromophore.[1] Mass spectrometry can also be coupled with HPLC (LC-MS) for enhanced identification.
Conclusion
The choice between GC-MS and HPLC for this compound analysis depends on the specific requirements of the study. GC-MS provides excellent sensitivity and is a well-established, robust method. HPLC, on the other hand, excels in the separation of isomers and operates at ambient temperatures, which can be advantageous for thermally labile compounds.[1][7] For routine quantitative analysis of total this compound, the validated GC-MS method presented here offers a reliable and sensitive approach. When detailed profiling of various fatty acid isomers is necessary, HPLC should be considered a powerful alternative.
References
A Comparative Analysis of Commercial Stearic Acid for Research Applications
For researchers, scientists, and drug development professionals, the purity and physicochemical properties of reagents are paramount. Stearic acid, a ubiquitous saturated fatty acid, is utilized in a wide array of research applications, from cell culture media supplementation to its use as an excipient in pharmaceutical formulations. However, the specifications of commercially available this compound can vary, impacting experimental outcomes. This guide provides a comparative analysis of this compound from different commercial sources, supported by experimental data and detailed analytical protocols.
Physicochemical Properties: A Comparative Overview
The quality of this compound is primarily determined by its purity and a set of key physicochemical parameters. These include the acid value, saponification value, and iodine value, which respectively indicate the amount of free fatty acids, the average molecular weight of the fatty acids, and the degree of unsaturation. The melting point is another critical parameter that reflects the overall purity of the substance.
Commercial this compound is often a mixture of this compound and palmitic acid.[1] The relative percentages of these fatty acids are a crucial specification. Different grades are available, such as technical, cosmetic, and pharmaceutical, each with its own set of specifications.[2] For research purposes, higher purity grades are generally preferred to ensure consistency and minimize the influence of impurities on experimental results.
Below is a table summarizing the typical specifications for this compound from various commercial suppliers. The data is compiled from publicly available Certificates of Analysis and technical data sheets.
| Parameter | Supplier A (Rep. Sample)[3] | Supplier B (NF Grade)[4] | Supplier C (BP Powder)[5] | General Purpose Grade (Typical)[1] | High Purity Grade (Typical)[6] |
| Appearance | White flakes/pastilles | White or yellowish-white powder | White powder | White, waxy solid | White powder or flakes |
| Acid Value (mg KOH/g) | 208.76 | 208 | 207 | 196 - 211 | 195 - 209 |
| Saponification Value (mg KOH/g) | 209.58 | - | 207 | 197 - 212 | - |
| Iodine Value (g I₂/100g) | 0.39 | < 4.0 | 0.9 | ≤ 7 | ≤ 1.0 |
| Melting Point (°C) | 55.6 | 55 | 55.6 | 54.5 - 69 | 67 - 72 |
| This compound Content (%) | - | 45.3 | 52.6 | 40 - 60 | ≥ 95 |
| Palmitic Acid Content (%) | - | - | - | 40 - 60 | - |
| Sum of Stearic & Palmitic Acid (%) | 99.27 | 99.5 | - | ≥ 90 | - |
Experimental Protocols
Accurate characterization of this compound is essential for quality control and for understanding its effects in experimental systems. The following are detailed protocols for key analytical methods.
Determination of Acid Value
Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance. It is a measure of the free fatty acids present.
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a flask.
-
Add 50 mL of a neutralized solvent mixture (equal volumes of ethanol (B145695) and ether). Gently warm to dissolve the sample.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with standardized 0.1 M potassium hydroxide solution until a faint pink color persists for at least 30 seconds.
-
The acid value is calculated using the formula: Acid Value = (5.61 * V * C) / W where:
-
V is the volume of KOH solution used in mL.
-
C is the molarity of the KOH solution.
-
W is the weight of the sample in grams.[7]
-
Determination of Iodine Value
Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed in terms of the number of grams of iodine absorbed by 100 grams of the sample.
Procedure (Wijs Method):
-
Accurately weigh approximately 0.2 g of the this compound sample into a dry iodine flask.
-
Dissolve the sample in 15 mL of carbon tetrachloride.
-
Add 25 mL of Wijs solution (iodine monochloride), stopper the flask, and swirl to mix.
-
Store the flask in the dark for 30 minutes.
-
Add 20 mL of 15% potassium iodide solution and 100 mL of water.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate (B1220275) solution, adding starch indicator near the endpoint.
-
Perform a blank titration under the same conditions.
-
The iodine value is calculated using the formula: Iodine Value = (1.269 * (B - S) * C) / W where:
-
B is the volume of sodium thiosulfate solution used for the blank in mL.
-
S is the volume of sodium thiosulfate solution used for the sample in mL.
-
C is the molarity of the sodium thiosulfate solution.
-
W is the weight of the sample in grams.[7]
-
Fatty Acid Composition by Gas Chromatography (GC)
Principle: The fatty acid profile of the this compound sample is determined by converting the fatty acids into their more volatile methyl esters (FAMEs), which are then separated and quantified by gas chromatography with a flame ionization detector (GC-FID).[3][8]
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh about 100 mg of the this compound sample into a reaction tube.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 50-60°C for 2-3 hours.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381), and vortex thoroughly.
-
Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
-
Gas Chromatography Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A suitable capillary column for FAME analysis (e.g., a wax-type column).
-
Carrier Gas: Helium or hydrogen.
-
Temperatures: Injector at 250°C, Detector at 275°C. The oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 240°C) to separate the different FAMEs.
-
Injection: Inject 1 µL of the FAMEs solution.
-
Quantification: The percentage of each fatty acid is determined by comparing the peak areas to those of a known standard mixture of FAMEs.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in this compound analysis and its biological implications, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound-Induced Inflammation
Saturated fatty acids, including this compound, can act as signaling molecules that trigger pro-inflammatory responses in various cell types.[9][10] This is often mediated through the activation of Toll-like receptor 4 (TLR4), a key component of the innate immune system.
Caption: this compound-Induced Pro-inflammatory Signaling Pathway.
Experimental Workflow for GC-MS Analysis of Cellular Fatty Acids
The following workflow outlines the key steps for analyzing the fatty acid composition of cultured cells treated with this compound, a common experimental setup to study its biological effects.[11][12]
Caption: Workflow for Cellular Fatty Acid Analysis by GC-MS.
References
- 1. This compound Flakes Crystals Powder EP BP Ph Eur USP Manuacturers, SDS [mubychem.com]
- 2. phexcom.com [phexcom.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 5. madarcorporation.com [madarcorporation.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. Leibniz Institute DSMZ [dsmz.de]
- 9. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturated Fatty Acids Produce an Inflammatory Response Predominantly through the Activation of TLR4 Signaling in Hypothalamus: Implications for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Stearic Acid Purity: DSC vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of stearic acid purity is paramount for ensuring product quality, consistency, and performance. While traditional chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have long been the industry standard, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative for assessing the purity of crystalline compounds like this compound.
This guide provides an objective comparison of DSC with GC and HPLC for the purity analysis of this compound, supported by detailed experimental protocols and data interpretation.
Principle of Purity Determination by DSC
The determination of purity by DSC is based on the thermodynamic principle of melting point depression, described by the Van't Hoff equation.[1][2] For a crystalline substance, the presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[3] DSC measures the heat flow into a sample as a function of temperature, and the resulting thermogram can be used to quantify the level of eutectic impurities.[4][5] This method is particularly effective for substances with a purity of 98.5 mole percent or higher.[6][7]
Experimental Protocol: DSC Purity Analysis of this compound
This protocol outlines the key steps for assessing the purity of this compound using DSC, adhering to the principles of the ASTM E928 standard.
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.[8]
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.[9][10]
-
Hermetically seal the pan to prevent any loss of volatile components during heating.[3][10]
-
Prepare an empty, hermetically sealed aluminum pan as a reference.[10]
3. DSC Instrument Parameters:
-
Temperature Range: Set the initial temperature to approximately 30°C and the final temperature to 90°C to encompass the entire melting endotherm of this compound.[9]
-
Heating Rate: A slow heating rate of 1-2°C/min is recommended to maintain thermal equilibrium during melting.[2]
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment.
4. Data Acquisition and Analysis:
-
Place the sample and reference pans into the DSC cell and initiate the temperature program.
-
Record the heat flow as a function of temperature to obtain the melting thermogram.
-
The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.[1] The analysis is typically performed by the instrument's software.
Data Presentation: DSC Analysis of this compound Purity
The following table summarizes hypothetical DSC data for this compound samples with varying purity levels. As the purity decreases, a depression in the onset and peak melting temperatures is observed, along with a broadening of the melting range.
| Sample ID | Stated Purity (mol%) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Calculated Purity by DSC (mol%) |
| SA-999 | 99.9 | 69.4 | 70.1 | 198.5 | 99.88 |
| SA-995 | 99.5 | 68.9 | 69.6 | 197.2 | 99.52 |
| SA-990 | 99.0 | 68.5 | 69.1 | 196.1 | 99.05 |
| SA-985 | 98.5 | 68.1 | 68.7 | 194.8 | 98.53 |
Comparison with Alternative Methods
While DSC provides a rapid and accurate assessment of total eutectic purity, chromatographic methods like GC and HPLC offer complementary information by separating and quantifying individual impurities.
| Feature | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Melting point depression (Van't Hoff)[1][2] | Partitioning between a mobile gas phase and a stationary phase.[11] | Partitioning between a liquid mobile phase and a solid stationary phase.[11] |
| Sample Preparation | Simple weighing and encapsulation.[10] | Derivatization to volatile fatty acid methyl esters (FAMEs) is typically required.[12][13] | Derivatization may be necessary for improved detection.[14][15] |
| Information Provided | Total mole percentage of soluble impurities.[7] | Separation and quantification of individual volatile impurities.[16] | Separation and quantification of individual non-volatile impurities.[14] |
| Speed | Fast (typically under 1 hour per sample). | Slower, due to sample preparation and longer run times. | Moderate, with run times varying depending on the method. |
| Advantages | Rapid, requires small sample size, no solvent use, absolute method.[5] | High resolution for volatile compounds, well-established methods.[16] | Versatile for a wide range of compounds, high sensitivity with appropriate detectors.[12] |
| Limitations | Only measures eutectic impurities, not suitable for amorphous materials or compounds that decompose on melting.[6][7] | Requires derivatization, not suitable for non-volatile impurities.[12] | Can be more complex to develop methods, may require derivatization.[15] |
| Typical Application | Rapid quality control, screening of high-purity crystalline substances. | Detailed impurity profiling of fatty acids.[13] | Analysis of fatty acid composition and purity, including non-volatile impurities.[17] |
Visualizing the Process
The following diagrams illustrate the experimental workflow and the underlying logic of DSC purity analysis.
Conclusion
Differential Scanning Calorimetry offers a rapid, reliable, and resource-efficient method for determining the total eutectic purity of this compound, making it an excellent tool for quality control and screening in research and development.[4][5] While it does not provide information on the identity of individual impurities, its simplicity and speed are significant advantages over traditional chromatographic techniques. For a comprehensive purity assessment, a combination of DSC with GC or HPLC is often the most effective approach, leveraging the strengths of each technique to provide a complete picture of the sample's composition.[6][7]
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. mt.com [mt.com]
- 3. tainstruments.com [tainstruments.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. akjournals.com [akjournals.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. CN103399034A - Method for detecting purity of this compound - Google Patents [patents.google.com]
- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. Determination of Fatty Acid Composition in this compound by GC [cjph.com.cn]
- 14. aocs.org [aocs.org]
- 15. jafs.com.pl [jafs.com.pl]
- 16. pishrochem.com [pishrochem.com]
- 17. cerealsgrains.org [cerealsgrains.org]
Stearic Acid: The Researcher's Choice for a Negative Control in Fatty Acid Signaling
In the intricate world of cellular signaling, where fatty acids act as crucial messengers, the choice of appropriate controls is paramount to the validity of experimental findings. For researchers in cell biology, immunology, and drug development, stearic acid (C18:0), a saturated fatty acid, has emerged as a reliable negative control in studies investigating fatty acid-induced signaling. This guide provides an objective comparison of this compound's signaling properties against other common fatty acids, supported by experimental data, and offers detailed protocols for key assays.
The Rationale for a "Silent" Fatty Acid
The utility of this compound as a negative control stems from its often-neutral or comparatively weak effects on key signaling pathways that are robustly activated by other saturated and unsaturated fatty acids. While structurally similar to the pro-inflammatory saturated fatty acid palmitic acid (C16:0), this compound frequently fails to elicit strong downstream signaling cascades, making it an ideal baseline for dissecting the specific effects of other fatty acids.
Comparative Analysis of Fatty Acid Signaling
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound compared to other fatty acids on critical signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation
Free fatty acid receptors such as GPR40 (FFAR1) and GPR120 (FFAR4) are key sensors of fatty acids, playing roles in metabolism and inflammation.
Table 1: Comparative Effects on GPR40/FFAR1 and GPR120/FFAR4 Activation
| Fatty Acid | Receptor | Assay Type | Readout | Result | Reference |
| This compound (C18:0) | GPR40 | Calcium Mobilization | No significant increase in intracellular Ca2+ | Inactive or very weak agonist | [1][2] |
| Palmitic Acid (C16:0) | GPR40 | Calcium Mobilization | Significant increase in intracellular Ca2+ | Potent Agonist | [1][2] |
| Linoleic Acid (C18:2) | GPR40 | Calcium Mobilization | Significant increase in intracellular Ca2+ | Potent Agonist | [1] |
| This compound (C18:0) | GPR120 | Reporter Assay | No significant reporter activation | Inactive | [3][4] |
| Oleic Acid (C18:1) | GPR120 | Reporter Assay | Significant reporter activation | Agonist | [3][5] |
| Docosahexaenoic Acid (DHA) | GPR120 | Reporter Assay | Significant reporter activation | Potent Agonist | [5] |
Toll-Like Receptor 4 (TLR4) Signaling and Inflammation
TLR4, a key receptor in the innate immune system, can be activated by certain saturated fatty acids, leading to pro-inflammatory responses.
Table 2: Comparative Effects on TLR4-Mediated Inflammation
| Fatty Acid | Cell Type | Assay Type | Readout | Result | Reference |
| This compound (C18:0) | Macrophages | NF-κB Reporter | No significant increase in NF-κB activity | TLR4-independent inflammation at high concentrations | [6] |
| Palmitic Acid (C16:0) | Macrophages | NF-κB Reporter | Significant increase in NF-κB activity | TLR4-dependent pro-inflammatory response | [7][8] |
| This compound (C18:0) | Adipocytes | Cytokine Secretion (MCP-1) | Stimulation of MCP-1 secretion | Mediated via TLR4 | [7] |
| Lipopolysaccharide (LPS) | Macrophages | NF-κB Reporter | Potent activation of NF-κB | Positive Control for TLR4 activation | [9] |
| This compound (C18:0) | Endothelial Cells | ICAM-1 Expression | Increased ICAM-1 expression | Pro-inflammatory effect | [10] |
| Oleic Acid (C18:1) | Endothelial Cells | ICAM-1 Expression | Inhibited this compound-induced increase | Anti-inflammatory effect | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the differential signaling pathways and a typical experimental workflow for studying fatty acid signaling.
Caption: Differential signaling pathways of various fatty acids.
Caption: General experimental workflow for fatty acid signaling studies.
Detailed Experimental Protocols
GPR40/GPR120 Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GPCR activation.
Materials:
-
HEK293 cells stably expressing GPR40 or GPR120
-
Black-walled, clear-bottom 96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound, palmitic acid, oleic acid, etc.
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed GPR40/GPR120 expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Fatty Acid Preparation: Prepare stock solutions of fatty acids in ethanol (B145695) or DMSO. On the day of the experiment, complex the fatty acids to fatty acid-free BSA by incubating at 37°C for at least 1 hour. Prepare serial dilutions in assay buffer.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Assay: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader.
-
Measurement: Record baseline fluorescence for a short period. Inject the fatty acid solutions and continue to record the fluorescence signal for 1-2 minutes to capture the calcium peak.
-
Data Analysis: The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration. Plot dose-response curves to determine the potency (EC50) of each fatty acid.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor, a key mediator of inflammation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 macrophages)
-
White, opaque 96-well plates
-
Culture medium
-
Fatty acid preparations (as described above)
-
LPS (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating and Transfection (if applicable): Seed cells in a 96-well plate. If performing transient transfection, introduce the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase) according to the manufacturer's protocol.
-
Treatment: Replace the medium with fresh medium containing the fatty acid-BSA complexes or LPS. Incubate for a period determined by the cell type and expected response time (typically 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control reporter (if used) or to total protein concentration. Express the results as fold induction over the vehicle control (BSA alone).
Western Blot for JNK Phosphorylation
This technique detects the phosphorylation and activation of JNK, a key kinase in stress and inflammatory signaling pathways.
Materials:
-
Cell culture reagents and fatty acid preparations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK and anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with fatty acids for the desired time. Wash with ice-cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody against phospho-JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of JNK phosphorylation as the ratio of phospho-JNK to total JNK.
Conclusion
The experimental evidence strongly supports the use of this compound as a negative control in fatty acid signaling studies. Its minimal to negligible activity on key fatty acid-sensing receptors like GPR40 and GPR120, and its differential, often weaker or context-dependent, pro-inflammatory effects compared to other saturated fatty acids like palmitic acid, provide a clear baseline for interpreting experimental results. By employing the detailed protocols provided, researchers can confidently utilize this compound to dissect the specific signaling pathways activated by other fatty acids of interest, thereby enhancing the rigor and clarity of their findings.
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pro-/anti-inflammatory effects of different fatty acids on visceral adipocytes are partially mediated by GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Thromboxane-Prostanoid Receptor Signaling Attenuates Lipopolysaccharide- and this compound-Induced Inflammatory Response in Human PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lubricant Properties of Stearic Acid and Magnesium Stearate in Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the formulation of solid dosage forms, the selection of an appropriate lubricant is critical to ensure efficient tablet manufacturing and optimal final product quality. Stearic acid and magnesium stearate (B1226849) are two of the most commonly used lubricants in the pharmaceutical industry. This guide provides an objective comparison of their lubricant properties, supported by experimental data, to aid in the selection process for your specific formulation needs.
Executive Summary
Magnesium stearate is generally considered a more efficient lubricant than this compound, resulting in lower ejection forces during tablet manufacturing. However, this increased lubrication efficiency can sometimes lead to a decrease in tablet hardness and may prolong disintegration and dissolution times due to its hydrophobic nature. This compound, while resulting in higher ejection forces, often contributes to greater tablet hardness and may be preferred in formulations where tablet strength is a primary concern. The choice between these two lubricants often represents a trade-off between lubrication efficiency and the desired mechanical properties of the tablet.
Quantitative Data Comparison
The following table summarizes the key performance differences between this compound and magnesium stearate based on available experimental data. It is important to note that the exact values can vary depending on the specific formulation, processing parameters, and equipment used.
| Property | This compound | Magnesium Stearate | Key Observations |
| Typical Concentration | 0.5% - 2.0% w/w[1] | 0.25% - 1.0% w/w[1] | Magnesium stearate is effective at lower concentrations. |
| Coefficient of Friction | ~0.1 on steel[2][3] | Generally lower than this compound[4][5] | Magnesium stearate exhibits a lower coefficient of friction, indicating superior lubricity.[4][5] |
| Ejection Force | Higher | Lower | Formulations with this compound consistently show higher ejection forces compared to those with magnesium stearate at the same concentration.[6] |
| Tablet Hardness | Higher | Lower | This compound generally results in harder tablets, as magnesium stearate can interfere with inter-particle bonding, leading to reduced tablet strength.[6][7][8] |
Experimental Data Insights
A study comparing various lubricants demonstrated a clear distinction in the performance of this compound and magnesium stearate. In a formulation containing acetaminophen, tablets lubricated with 2% this compound exhibited significantly higher hardness across a range of compaction forces compared to those with 2% magnesium stearate. Conversely, the ejection forces for the tablets with this compound were consistently higher than for those with magnesium stearate, highlighting the latter's superior lubrication efficiency.[6]
Logical Comparison of Lubricant Properties
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and magnesium stearate. These protocols are based on standard industry practices and information from the United States Pharmacopeia (USP).
Determination of Coefficient of Friction
The coefficient of friction between a lubricant powder and a solid surface (e.g., steel, representative of a tablet press die wall) can be determined using a shear cell method.
Apparatus:
-
Shear cell tester or a rheometer with a powder shear cell attachment.
-
Polished steel surface.
Procedure:
-
A bed of the lubricant powder (this compound or magnesium stearate) is prepared in the shear cell.
-
A known normal force is applied to the powder bed, pressing it against the steel surface.
-
A tangential force is then applied to initiate and maintain the movement of the powder bed relative to the steel surface.
-
The force required to initiate movement is used to calculate the static coefficient of friction (μs), and the average force required to maintain movement is used to calculate the kinetic coefficient of friction (μk).
-
The coefficient of friction is calculated using the formula: μ = Ff / Fn, where Ff is the frictional force and Fn is the normal force.[9]
Measurement of Tablet Ejection Force
Tablet ejection force is a critical parameter that quantifies the force required to eject a compressed tablet from the die. This is typically measured using an instrumented tablet press or a compaction simulator.[10][11]
Apparatus:
-
Instrumented single-station tablet press or a compaction simulator equipped with force transducers on the lower punch.[10][12]
Procedure:
-
The powder blend containing the lubricant is fed into the die cavity.
-
The powder is compressed between the upper and lower punches at a defined compression force.
-
Following compression, the upper punch retracts, and the lower punch moves upwards to push the tablet out of the die.
-
The force transducer on the lower punch measures the peak force required to overcome the friction between the tablet and the die wall during ejection. This peak force is recorded as the ejection force.[13]
-
Multiple measurements are taken and averaged to ensure statistical validity.
Tablet Hardness (Breaking Force) Testing
Tablet hardness, or more accurately, the tablet breaking force, is determined by measuring the force required to fracture a tablet diametrically. The standard procedure is outlined in USP General Chapter <1217>.[14][15][16][17][18]
Apparatus:
-
A calibrated tablet hardness tester equipped with two parallel platens.[16]
Procedure:
-
A tablet is placed between the two platens of the hardness tester.
-
The platens are brought together at a constant speed, applying a compressive force to the tablet.
-
The force is increased until the tablet fractures.
-
The peak force at which the tablet breaks is recorded as the hardness or breaking force, typically expressed in Newtons (N) or kiloponds (kp).[14][16]
-
For round tablets, the tensile strength (σ) can be calculated using the formula: σ = 2F / (πDH), where F is the breaking force, D is the tablet diameter, and H is the tablet thickness.[15]
-
A sufficient number of tablets (typically 10 or more) are tested to obtain a statistically relevant average and standard deviation.
Conclusion
The selection between this compound and magnesium stearate as a lubricant should be based on a thorough evaluation of the specific requirements of the drug formulation and the manufacturing process. Magnesium stearate offers superior lubrication efficiency, which is beneficial for high-speed tablet production and for formulations prone to sticking. However, its potential to reduce tablet hardness and impact dissolution profiles must be carefully considered and evaluated. This compound provides a viable alternative when higher tablet strength is a priority and higher ejection forces can be tolerated by the manufacturing equipment. It is recommended that formulation scientists conduct comparative studies with varying concentrations of both lubricants to determine the optimal choice for their specific application.
References
- 1. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Variations in the friction coefficients of tablet lubricants and relationship to their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Impact of alternative lubricants on process and tablet quality for direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xometry.com [xometry.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. US4030868A - Force measurement and analysis particularly relating to rotary tablet presses - Google Patents [patents.google.com]
- 13. merlin-pc.com [merlin-pc.com]
- 14. tablethardness.com [tablethardness.com]
- 15. tablethardness.com [tablethardness.com]
- 16. packqc.com [packqc.com]
- 17. packqc.com [packqc.com]
- 18. packqc.com [packqc.com]
Validating In Vitro Models for Stearic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of stearic acid metabolism is crucial for understanding its roles in various physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Selecting an appropriate and well-validated in vitro model is a critical first step for meaningful research and effective drug development. This guide provides a comparative overview of common in vitro models, detailed experimental protocols for their validation, and insights into the key signaling pathways governing this compound metabolism.
Comparison of In Vitro Models for this compound Metabolism
Choosing the right cellular model is fundamental for studying this compound metabolism. The most commonly used models include primary human hepatocytes and hepatoma cell lines such as HepG2 and Huh7. While primary hepatocytes are considered the gold standard due to their close resemblance to the in vivo liver phenotype, their availability and short lifespan in culture are significant limitations.[2][3] In contrast, immortalized cell lines offer high reproducibility and ease of culture.[4]
However, it is crucial to recognize the metabolic differences between these cell lines. For instance, studies have shown that Huh7 cells tend to accumulate higher levels of intracellular triglycerides compared to HepG2 cells, which may be attributed to a higher rate of de novo lipogenesis.[5][6] One study found that Huh7 cells had a greater proportion of this compound (C18:0) in the phospholipid fraction compared to HepG2 cells.[7] The choice of cell line should, therefore, be carefully considered based on the specific research question.
| Model System | Key Advantages | Key Disadvantages | Key Metabolic Characteristics Related to Fatty Acid Metabolism |
| Primary Human Hepatocytes (PHH) | - High physiological relevance, considered the "gold standard".[2] | - Limited availability, high cost, significant donor-to-donor variability, short-term viability, and rapid de-differentiation in culture.[2][3] | - Exhibit a metabolic phenotype closest to the in vivo human liver. |
| HepG2 (Hepatoblastoma cell line) | - Well-characterized, easy to culture, and widely available. | - Derived from a hepatoblastoma, may not fully represent the metabolism of healthy adult hepatocytes.[4] Lower insulin (B600854) sensitivity compared to some other cell lines.[4] | - Used to study the conversion of stearate (B1226849) to oleate.[8] Can show accumulation of triglycerides in response to fatty acid treatment. |
| Huh7 (Hepatocellular carcinoma cell line) | - Robust lipid accumulation, often used in studies of steatosis. | - Cancer cell origin, which may alter metabolic pathways. | - Tend to have higher intracellular triglyceride accumulation and de novo lipogenesis compared to HepG2 cells.[5][6] Also show a higher proportion of this compound in phospholipids.[7] |
| Adipocytes (e.g., 3T3-L1, primary) | - Relevant for studying fatty acid storage and release. | - Different metabolic functions compared to hepatocytes. | - Key functions include fatty acid uptake, esterification into triglycerides for storage, and lipolysis to release fatty acids.[9] |
| Cardiomyocytes (e.g., primary, iPSC-derived) | - Crucial for understanding the role of this compound in cardiac lipotoxicity. | - Isolation and culture of primary cardiomyocytes can be challenging. | - this compound can induce cell death and intracellular lipid accumulation in cardiomyocytes.[10] Fatty acid oxidation is a major energy source for the heart.[11] |
Experimental Protocols for Validation
Validating the chosen in vitro model is essential to ensure the reliability and translatability of the research findings. This involves a series of experiments to characterize the model's response to this compound and to compare it with known physiological responses.
Fatty Acid Uptake Assay
This assay measures the ability of cells to take up fatty acids from the culture medium.
-
Principle: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) or a radiolabeled fatty acid. The amount of label incorporated into the cells is then quantified.
-
Protocol:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Incubate the cells with a solution containing the labeled this compound for a defined period (e.g., 15-60 minutes).
-
Stop the uptake by washing the cells with ice-cold stop solution (e.g., PBS containing a fatty acid-free BSA).
-
Lyse the cells and measure the fluorescence or radioactivity of the cell lysate.
-
Normalize the uptake to the total protein content of each well.
-
Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This method is used to visualize and quantify the accumulation of neutral lipids, such as triglycerides, within the cells.
-
Principle: Oil Red O is a lysochrome diazo dye that is soluble in neutral lipids. It stains lipid droplets red, which can then be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Protocol:
-
Culture cells in a multi-well plate and treat with this compound for the desired duration.
-
Wash the cells with PBS and fix them with 10% formalin for at least 30 minutes.
-
Prepare a fresh Oil Red O working solution by diluting a stock solution (e.g., 0.5% in isopropanol) with water and filtering it.
-
Incubate the fixed cells with the Oil Red O working solution for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
For quantification, elute the Oil Red O from the stained cells using 100% isopropanol (B130326) and measure the absorbance at approximately 492 nm.
-
Gene Expression Analysis of Key Metabolic Enzymes (RT-qPCR)
This technique is used to measure the mRNA levels of genes involved in this compound metabolism, such as Stearoyl-CoA Desaturase 1 (SCD1), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase 1 (ACC1).
-
Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify gene expression levels.
-
Protocol:
-
Treat cells with this compound as required.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for SCD1, FASN, ACC1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Analysis of this compound and its Metabolites by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the precise quantification of this compound and its metabolites, such as oleic acid and their respective CoA esters.
-
GC-MS for Fatty Acid Methyl Esters (FAMEs):
-
Principle: Cellular lipids are extracted and transesterified to volatile fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS.[12][13]
-
Protocol:
-
Harvest cells and extract total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Perform acid-catalyzed methylation by heating the lipid extract with a reagent like methanolic HCl or BF3-methanol.
-
Extract the resulting FAMEs with a nonpolar solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS. Use a polar capillary column (e.g., Carbowax-type) for good separation of saturated and unsaturated FAMEs.[12]
-
Quantify the peaks corresponding to this compound methyl ester and oleic acid methyl ester using a standard curve.
-
-
-
LC-MS/MS for Acyl-CoAs:
-
Principle: This method allows for the direct quantification of stearoyl-CoA and oleoyl-CoA from cell lysates.[14][15]
-
Protocol:
-
Lyse the cells and precipitate proteins using an acid (e.g., 5-sulfosalicylic acid).
-
Separate the acyl-CoAs using reverse-phase liquid chromatography with an ion-pairing agent.
-
Detect and quantify the specific acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[16]
-
-
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound Metabolism
This compound metabolism is tightly regulated by a network of transcription factors and enzymes. A key pathway involves its conversion to the monounsaturated fatty acid oleic acid, a reaction catalyzed by Stearoyl-CoA Desaturase 1 (SCD1).[17] The expression of SCD1 and other lipogenic genes is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[18][19]
Caption: Key signaling pathway of this compound synthesis and desaturation.
Experimental Workflow for In Vitro Model Validation
A systematic workflow is crucial for the comprehensive validation of an in vitro model for studying this compound metabolism.
Caption: A typical workflow for validating an in vitro model of this compound metabolism.
Workflow for Drug Screening
Validated in vitro models are invaluable tools for high-throughput screening of compounds that modulate this compound metabolism.
Caption: Workflow for in vitro drug screening targeting this compound metabolism.
References
- 1. This compound metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation [mdpi.com]
- 5. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound-induced cardiac lipotoxicity is independent of cellular lipid and is mitigated by the fatty acids oleic and capric acid but not by the PPAR agonist troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The fate and intermediary metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sterol regulatory element-binding protein-1c mediates increase of postprandial this compound, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Pharmaceutical Lubricants: A Comparative Guide to Stearic Acid Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable lubricant is a critical step in pharmaceutical formulation. While stearic acid has been a traditional choice, a range of alternatives offers distinct advantages in terms of lubricant efficiency and impact on final product quality. This guide provides an objective comparison of this compound and its common alternatives, supported by experimental data, to aid in the informed selection of the optimal lubricant for your formulation needs.
The primary role of a lubricant in tablet and capsule manufacturing is to reduce the friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[1][2] However, the choice of lubricant can significantly influence key tablet properties such as hardness, disintegration time, and dissolution rate.[3] This guide will delve into the performance of common this compound alternatives, including magnesium stearate (B1226849), sodium stearyl fumarate, glyceryl behenate (B1239552), talc (B1216), and polyethylene (B3416737) glycol (PEG).
Comparative Performance of Lubricants
The selection of a lubricant is often a balance between its efficiency in reducing friction and its potential impact on the drug product's performance. The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound and its alternatives.
Table 1: Lubricant Efficiency and Impact on Tablet Hardness
| Lubricant | Concentration (% w/w) | Ejection Force (N) | Tablet Hardness (N) | Reference |
| This compound | 2.0 | ~250 | ~115 | [3] |
| Magnesium Stearate | 2.0 | ~100 | ~75 | [3] |
| Sodium Stearyl Fumarate | 2.0 | ~100 | ~95 | [3] |
| Glyceryl Behenate | 1.5 | Sticking did not occur | - | [4] |
| Talc | 1.0 - 10.0 | Effective Lubrication | Can improve tablet hardness | [5][6] |
| Polyethylene Glycol (PEG) 6000 | - | Good lubricant action | - | [7] |
Note: The values presented are indicative and can vary depending on the specific formulation, processing parameters, and equipment used.
Table 2: Impact of Lubricants on Tablet Disintegration and Dissolution
| Lubricant | Disintegration Time | Dissolution Profile | Reference |
| This compound | Moderate | Faster than Magnesium Stearate | [3] |
| Magnesium Stearate | Longest | Slowest drug release | [3] |
| Sodium Stearyl Fumarate | Shorter than Magnesium Stearate | Fastest and most complete drug release | [3] |
| Glyceryl Behenate | - | Dissolution within acceptance criteria | [4] |
| Talc | Less likely to impact dissolution rates | Less deleterious effect than magnesium stearate | [8][9] |
| Polyethylene Glycol (PEG) 6000 | Not affected | Can improve solubility of the main drug | [] |
In-Depth Look at this compound Alternatives
Magnesium Stearate: A widely used and highly efficient lubricant, magnesium stearate significantly reduces ejection forces.[3] However, its hydrophobic nature can lead to decreased tablet hardness and prolonged disintegration and dissolution times.[3]
Sodium Stearyl Fumarate: This hydrophilic lubricant offers excellent lubrication efficiency, comparable to magnesium stearate, but with a significantly lower impact on tablet disintegration and dissolution.[3] It is a preferred choice for formulations where rapid drug release is critical.
Glyceryl Behenate: A lipid-based lubricant, glyceryl behenate is effective in preventing sticking to tablet press punches.[4] It is a suitable alternative when compatibility issues arise with other lubricants.
Talc: A naturally occurring mineral, talc functions as both a lubricant and a glidant.[5] Compared to magnesium stearate, it is less efficient at lubrication but has a reduced impact on tablet hardness and dissolution.[6][8]
Polyethylene Glycol (PEG): High molecular weight PEGs, such as PEG 4000 and 6000, can act as water-soluble lubricants.[] They are particularly useful in formulations for soluble tablets and do not negatively affect disintegration and dissolution.[7][]
Experimental Protocols
To ensure the reliable evaluation and comparison of different lubricants, standardized experimental protocols are essential.
1. Lubricant Efficiency Testing (Ejection Force Measurement):
-
Apparatus: Instrumented tablet press.
-
Method: Formulations containing the lubricant at a specified concentration are compressed into tablets. The force required to eject the tablet from the die is measured. A lower ejection force indicates higher lubricant efficiency.[3]
2. Tablet Hardness Testing:
-
Apparatus: Tablet hardness tester.
-
Method: The force required to break a tablet across its diameter is measured. This test is performed immediately after compression.[3]
3. Tablet Friability Testing (USP <1216>):
-
Apparatus: Friabilator with a drum of specified dimensions.
-
Method: A pre-weighed sample of tablets is placed in the drum, which is rotated 100 times at a speed of 25 ±1 rpm.[11][12] The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, with a maximum mean weight loss of not more than 1.0% generally considered acceptable.[11]
4. Tablet Disintegration Testing:
-
Apparatus: Disintegration tester.
-
Method: Tablets are placed in the basket-rack assembly of the apparatus, which is immersed in a suitable liquid medium at a specified temperature. The time taken for the tablets to disintegrate is recorded.[3]
5. Dissolution Testing (USP <711>):
-
Apparatus: Dissolution apparatus (e.g., basket or paddle type).
-
Method: A tablet is placed in the dissolution vessel containing a specified dissolution medium at a controlled temperature and agitation rate.[13] Samples of the medium are withdrawn at predetermined time intervals and analyzed to determine the amount of dissolved active pharmaceutical ingredient (API).[13]
Visualizing Key Concepts
To further elucidate the principles and processes discussed, the following diagrams are provided.
References
- 1. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]
- 2. LUBRICANTS USED IN TABLET MANUFACTURING | PPTX [slideshare.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. phexcom.com [phexcom.com]
- 8. "OPTIMIZATION AND USE OF TALC IN DIRECT COMPRESSION TABLET FORMULATIONS" by Shabbir S. Dawoodbhai [digitalcommons.uri.edu]
- 9. Talc Pharmaceutical Use and Answering: Is Talc a Lubricant? [datsonbm.com]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Stearic Acid Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of stearic acid is crucial in various stages of research and development. The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of the data. This guide provides an objective comparison of the most common analytical techniques for this compound determination — Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) — supported by a summary of experimental data from various validation studies.
Data Presentation: A Comparative Analysis of Performance
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes quantitative data for GC and HPLC methods, offering a comparative overview of their capabilities for this compound analysis.
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD/LC-MS) | Key Considerations |
| Linearity (r²) | > 0.99[1] | > 0.999[2][3] | Both methods demonstrate excellent linearity over a wide concentration range. |
| Accuracy (Recovery %) | ~100.29%[4] | 101.0% - 101.5%[2] | Both methods offer high accuracy, with recovery values close to 100%. |
| Precision (RSD %) | < 1.7%[2] | < 2.8%[2] | Both methods provide good precision, with low relative standard deviation. |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL (GC-FID)[1] | 2.5 µg/mL (HPLC-ELSD)[2] | GC-FID can achieve very low detection limits. |
| Limit of Quantitation (LOQ) | 0.63 to 1.63 µg/mL (GC-FID)[1] | 7.4 µg/mL (HPLC-ELSD)[2] | The LOQ for GC methods is generally low, allowing for the quantification of trace amounts. |
| Sample Preparation | Requires derivatization to volatile esters (e.g., FAMEs)[5][6] | Can analyze free fatty acids directly[4][7] | The derivatization step in GC adds to the sample preparation time and complexity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-ELSD.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is suitable for the quantitative analysis of this compound in various samples, such as oils and pharmaceutical formulations.[1][6]
-
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Objective: To convert non-volatile this compound into a volatile fatty acid methyl ester (FAME) suitable for GC analysis.[5]
-
Procedure:
-
Accurately weigh the sample containing this compound into a screw-cap vial.
-
Add a solution of boron trifluoride-methanol (14% w/v).[6]
-
Boil under reflux for 10-15 minutes.[6]
-
Cool the mixture and add heptane (B126788) and a saturated sodium chloride solution.
-
Shake the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the FAMEs to a new vial for GC analysis.[6]
-
-
-
GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).[1]
-
GC Conditions:
-
Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol stationary phase (e.g., InertCap Pure-WAX).[8][9]
-
Carrier Gas: Helium or Nitrogen.[1]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C and ramping up to 240°C.[6][9]
-
-
2. High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) Protocol
This protocol is adapted from a validated method for this compound and other fatty acids.[2]
-
Sample Preparation:
-
Objective: To dissolve the sample in a suitable solvent for HPLC analysis.
-
Procedure:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a suitable organic solvent like methanol (B129727).[2]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
-
HPLC-ELSD Analysis:
-
Instrumentation: An HPLC system with an evaporative light scattering detector (ELSD).[2]
-
HPLC Conditions:
-
ELSD Conditions:
-
Mandatory Visualization
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable methods for the determination of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
Gas Chromatography (GC) , particularly with an FID detector, offers excellent sensitivity and is a well-established method for fatty acid analysis. However, the requirement for derivatization adds an extra step to the sample preparation process.[5][10]
-
High-Performance Liquid Chromatography (HPLC) provides the advantage of analyzing this compound in its native form, avoiding the need for derivatization.[4] This can be particularly beneficial when dealing with complex matrices or when there is a concern about the efficiency of the derivatization reaction.
Ultimately, a thorough cross-validation of these methods, considering the specific sample matrix and analytical objectives, will enable researchers to select the most appropriate technique for their needs, ensuring data of the highest quality and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, this compound, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. drugfuture.com [drugfuture.com]
- 7. hplc.eu [hplc.eu]
- 8. glsciences.com [glsciences.com]
- 9. shimadzu.com [shimadzu.com]
- 10. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Dietary Stearikanic Acid and Trans Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acids on metabolic and inflammatory pathways is paramount. This guide provides a comprehensive comparison of dietary stearic acid (a saturated fatty acid) and industrial trans fatty acids, focusing on their differential impacts on lipid profiles, inflammatory markers, and insulin (B600854) sensitivity, supported by experimental data and detailed methodologies.
Quantitative Effects on Key Biomarkers
The following table summarizes the quantitative effects of dietary this compound versus trans fatty acids on major cardiometabolic risk factors, as derived from various human intervention studies.
| Biomarker | Effect of this compound | Effect of Trans Fatty Acids | Key Findings |
| Lipid Profile | |||
| Total Cholesterol | ↓[1][2] | ↓[1][2] | Both fatty acids have been observed to lower total cholesterol compared to baseline diets.[1][2] |
| LDL Cholesterol ("Bad") | ↓ or No Effect[1][3] | ↑[4] | This compound generally lowers or has a neutral effect on LDL cholesterol, whereas trans fatty acids consistently raise LDL cholesterol levels.[1][3][4] |
| HDL Cholesterol ("Good") | ↓ or No Effect[1][4] | ↓[1][4] | Trans fatty acids significantly lower HDL cholesterol.[1][4] this compound has shown mixed effects, with some studies reporting a decrease while others show no significant change.[1][4] |
| Triglycerides | No significant effect | ↑[1] | Trans fatty acids are associated with an increase in triglyceride levels.[1] |
| Apolipoproteins | |||
| Apolipoprotein B (ApoB) | ↓[5] | No significant effect | This compound has been shown to reduce ApoB concentrations.[5] |
| Apolipoprotein A-I (ApoA-I) | ↓[5] | ↓[5] | Both this compound and trans fatty acids have been observed to decrease ApoA-I levels.[5] |
| ApoB/ApoA-I Ratio | No significant effect[5] | ↑[5] | Trans fatty acids increase the atherogenic ApoB/ApoA-I ratio, while this compound does not.[5] |
| Lipoprotein(a) | ↑[5] | ↑↑[1][5] | Both fatty acids can increase Lipoprotein(a) levels, a risk factor for cardiovascular disease, with trans fatty acids having a more pronounced effect.[1][5] |
| Inflammatory Markers | |||
| hs-CRP, IL-6, TNF-α | Pro-inflammatory in vitro[6][7][8] | Pro-inflammatory[9] | In vitro studies suggest this compound can induce a pro-inflammatory response in immune cells.[6][10] Trans fatty acids are also known to promote inflammation.[9] |
| Insulin Sensitivity | No adverse effect in some studies[11] | Negative impact[12][13] | Some human studies show that this compound does not worsen insulin sensitivity.[11] In contrast, trans fatty acids have been shown to have a negative impact on insulin sensitivity and glucose metabolism.[12][13] |
Signaling Pathways
The differential effects of this compound and trans fatty acids can be attributed to their distinct interactions with cellular signaling pathways.
References
- 1. An ELISA procedure for human Lp(a) quantitation using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Immunoturbidimetric determination of apolipoproteins A-1 and B in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoturbidimetric method for routine determinations of apolipoproteins A-I and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial this compound, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stearic Acid: A Comparative Guide for its Validation as a Metabolic Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stearic acid's performance as a biomarker in metabolic studies against other relevant alternatives. It is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in your research and development endeavors.
Introduction to this compound in Metabolism
This compound (C18:0) is a long-chain saturated fatty acid that plays a crucial role in various physiological processes, including energy metabolism and signal transduction.[1] Unlike other saturated fatty acids, such as palmitic acid (C16:0), this compound appears to have a neutral or even beneficial effect on certain metabolic markers, making it a point of interest as a potential biomarker.[2] Its metabolism is closely linked to the synthesis of other lipids and it serves as a vital signaling molecule in conditions like cardiovascular diseases and diabetes.[1]
Comparative Performance of this compound as a Biomarker
The utility of a biomarker is determined by its association with disease states and its ability to reflect metabolic changes. The following tables summarize quantitative data from various studies, comparing this compound to other fatty acids in different metabolic contexts.
Table 1: Association of Saturated Fatty Acids with Cardiometabolic Risk
| Biomarker | Associated Risk | Key Findings | Reference |
| This compound (C18:0) | Neutral or Reduced | Does not raise LDL cholesterol compared to oleic acid.[2] Some studies show an inverse correlation with blood cholesterol and triglycerides.[3][4] | [2][3][4] |
| Palmitic Acid (C16:0) | Increased | Positively associated with an increased risk of cardiometabolic diseases.[5][6][7] Raises LDL cholesterol levels.[2] | [2][5][6][7] |
| Myristic Acid (C14:0) | Increased | Positively associated with stroke risk.[6] | [6] |
| Odd-Chain SFAs (C15:0, C17:0) | Reduced | Associated with a reduced risk of cardiometabolic diseases.[5][6][7] | [5][6][7] |
Table 2: Effects on Inflammatory and Endothelial Dysfunction Biomarkers
| Biomarker | Association with hs-CRP | Association with IL-6 | Association with TNF-α | Reference |
| This compound (C18:0) | Positive | Positive | Positive | [3][4] |
| Palmitic Acid (C16:0) | No significant association | No significant association | No significant association | [3][4] |
hs-CRP: high-sensitivity C-reactive protein; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha.
Table 3: Metabolic Fate and Conversion
| Fatty Acid | Desaturation to Monounsaturated Fatty Acid | Incorporation into Plasma Triglycerides & Cholesterol Esters | β-oxidation | Reference |
| This compound (18:0) | 9.2% (to oleic acid) | 30-40% lower than palmitic acid | Slower than unsaturated fatty acids | [8] |
| Palmitic Acid (16:0) | 3.9% (to palmitoleic acid) | Higher than this compound | Slower than unsaturated fatty acids | [8] |
Key Experimental Protocols
Accurate validation of this compound as a biomarker requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in metabolic research.
Protocol 1: Quantification of this compound in Biological Samples using GC-MS
This protocol outlines the general steps for quantifying this compound in samples like plasma, serum, or tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Homogenization:
-
For plasma/serum: Use a precise volume (e.g., 100 µL).
-
For tissues: Weigh a specific amount (e.g., 100 mg) and homogenize in ice-cold phosphate-buffered saline (PBS).[9]
2. Lipid Extraction:
-
Add a known amount of a deuterated internal standard (e.g., this compound-d3) to the homogenate.[9]
-
Perform lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.[9]
3. Saponification and Acidification:
-
Dry the collected organic phase under a stream of nitrogen.
-
Add 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the ester bonds.[9]
-
After cooling, acidify the mixture with 1N HCl to a pH < 5.[9]
4. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Add boron trifluoride-methanol solution and heat to convert free fatty acids to their methyl esters, which are more volatile for GC analysis.[10]
5. Extraction of FAMEs:
-
Extract the FAMEs with a nonpolar solvent like hexane (B92381) or iso-octane.[9]
-
Collect the upper organic layer.
6. GC-MS Analysis:
-
Inject the extracted FAMEs into a GC-MS system.
-
The GC separates the different FAMEs based on their boiling points and retention times.
-
The MS detects and quantifies the individual FAMEs based on their mass-to-charge ratio.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.[9]
Protocol 2: Stable Isotope Tracer Studies for Metabolic Fate Analysis
This method is used to trace the metabolic conversion of this compound in vivo.
1. Administration of Labeled this compound:
-
Administer a known amount of isotopically labeled this compound (e.g., ¹³C-stearic acid) to the study subjects, typically incorporated into a meal.
2. Biological Sample Collection:
-
Collect blood samples at various time points after administration.
3. Isotope Ratio Mass Spectrometry Analysis:
-
Isolate the lipid fractions from the collected samples.
-
Analyze the isotopic enrichment in different fatty acids (e.g., oleic acid) and lipid classes (e.g., triglycerides, phospholipids) using an isotope ratio mass spectrometer.
-
The enrichment of the isotope in product molecules provides a quantitative measure of the conversion rates.[8]
Visualizing Metabolic Pathways and Workflows
Understanding the context of this compound in metabolic pathways and the workflow for its validation is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for biomarker validation.
Conclusion
The evidence presented suggests that this compound holds promise as a nuanced biomarker in metabolic studies, exhibiting distinct characteristics compared to other saturated fatty acids. Its neutral effect on LDL cholesterol and its association with inflammatory markers provide a unique profile for investigating metabolic health and disease.[2][3][4] The provided experimental protocols and workflows offer a foundational guide for researchers aiming to validate and utilize this compound as a biomarker in their studies. Further research is warranted to fully elucidate its role and potential clinical applications.
References
- 1. This compound metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies [frontiersin.org]
- 6. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of dietary this compound relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
Safety Operating Guide
Proper Disposal of Stearic Acid: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of stearic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial handling to final disposal. While this compound is not generally classified as a hazardous substance, proper characterization and adherence to local regulations are paramount.[1][2]
Pre-Disposal Checklist: Safety and Characterization
Before initiating disposal, it is essential to assess the waste material and ensure personal safety.
-
Waste Characterization : The primary responsibility lies with the waste generator to properly characterize the material.[1] Determine if the this compound waste has been contaminated with any hazardous substances (e.g., solvents, heavy metals). If contaminated, the mixture must be managed as hazardous waste according to institutional and local guidelines.[3]
-
Personal Protective Equipment (PPE) : Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Eye Protection : Safety glasses with side shields or chemical safety goggles.[1][4]
-
Hand Protection : Wear appropriate gloves, inspecting them prior to use.[5] Contaminated gloves should be disposed of in accordance with laboratory practices.[1]
-
Body Protection : A lab coat or other protective clothing should be worn to minimize skin contact.[4]
-
Standard Disposal Procedure for Uncontaminated this compound
For this compound that has not been mixed with hazardous chemicals, follow these steps:
Step 1: Containerization Properly containerize the waste to prevent leaks and facilitate safe transport.
-
Use Original Containers : Whenever possible, store waste this compound in its original container.[2]
-
Select Appropriate Containers : If the original container is unavailable, use a suitable, sealable, and clearly labeled container.[4][5]
-
Avoid Mixing Waste : Do not mix this compound waste with other chemical waste streams.[2]
-
Manage Empty Containers : Empty containers retain product residue and should be handled and disposed of in the same manner as the substance itself.[1][2][6]
Step 2: Labeling and Storage
-
Labeling : Clearly label the waste container as "this compound" for disposal.
-
Storage : Store the sealed container in a cool, dry, and well-ventilated area.[7] Ensure it is kept away from incompatible materials such as oxidizing agents, reducing agents, and bases, as well as sources of ignition like heat, sparks, and open flames.[4]
Step 3: Arrange for Professional Disposal Disposing of chemical waste through professional and licensed services is the recommended and safest method.
-
Contact a Licensed Service : Engage a licensed professional waste disposal company for collection and disposal.[1][5]
-
Consult Local Experts : It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a local waste disposal expert to ensure compliance with all regional and national provisions.[8][9]
-
Do Not Use Public Drains or Trash : Never dispose of this compound by emptying it into drains, sewers, or waterways.[5][9][10] It should not be discarded with household or general laboratory garbage.[1]
Management of Spills and Residues
Accidental spills must be managed promptly and safely to prevent hazards and environmental contamination.
Step 1: Control the Spill Area
-
Eliminate all potential ignition sources from the immediate area.[6]
-
Ensure adequate ventilation.[4]
Step 2: Clean Up the Spill
-
Avoid Dust Generation : this compound dust can form an explosive mixture in the air, so avoid dispersal.[1][6] Do not use compressed air to clear surfaces.[1]
-
Use Proper Tools : Use spark-proof tools for cleanup.[1]
-
Contain and Collect : For dry spills, carefully sweep or shovel the material into a suitable disposal container.[4][5] A vacuum equipped with a HEPA filter is also an effective method for collecting powdered solids.[1][6]
-
Prevent Environmental Contamination : Do not allow the spilled material or cleanup water to enter drains or surface waters.[7][8][9] Any contaminated water used for cleaning should be collected and disposed of appropriately.[9]
Step 3: Decontaminate the Area
-
After the solid material has been removed, the area can be cleaned. If water is used, ensure the runoff is collected for proper disposal.[7]
Summary of Disposal Options
The following table summarizes the recommended disposal methods for this compound.
| Disposal Method | Key Considerations |
| Licensed Waste Disposal Service | (Preferred Method) Ensures compliance with regulations. The service will handle transportation and final disposal via appropriate means (e.g., incineration, landfill).[1][5] |
| Incineration | A common and effective method for chemical waste. Must be performed in a licensed apparatus, often after mixing with a suitable combustible material.[7][11] |
| Licensed Landfill | An alternative to incineration, where the waste is buried in a designated and licensed landfill.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide. It is imperative to consult your institution's specific safety protocols and the relevant local, state, and federal regulations to ensure full compliance.[7] Always refer to the Safety Data Sheet (SDS) for the most detailed information on handling and disposal.
References
- 1. uprm.edu [uprm.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Laboratory Used Oil Management Guidance | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. harwick.com [harwick.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. psgraw.com [psgraw.com]
- 11. acme-hardesty.com [acme-hardesty.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
